molecular formula C16H20Cl2N2O4 B1669648 CS-722 CAS No. 144886-17-9

CS-722

货号: B1669648
CAS 编号: 144886-17-9
分子量: 375.2 g/mol
InChI 键: KIWUOCZHZROUNT-BTQNPOSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

has spinal reflex depressant effects;  structure given in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

144886-17-9

分子式

C16H20Cl2N2O4

分子量

375.2 g/mol

IUPAC 名称

4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride

InChI

InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1

InChI 键

KIWUOCZHZROUNT-BTQNPOSSSA-N

手性 SMILES

C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

规范 SMILES

C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl

外观

Solid powder

其他CAS编号

144886-17-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one
CS 722
CS-722

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CS-722 on Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-722 is a centrally acting muscle relaxant that exerts its effects on the central nervous system, including the hippocampus. This technical guide provides a detailed overview of the molecular mechanism of action of this compound on hippocampal neurons. The primary mechanism involves the modulation of voltage-gated ion channels, leading to a reduction in neuronal excitability. Specifically, this compound inhibits spontaneous excitatory and inhibitory postsynaptic currents by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, and to a lesser extent, potassium (K⁺) channels. This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

The primary pharmacological effect of this compound on hippocampal neurons is the inhibition of spontaneous synaptic activity. This is not achieved by direct interaction with major neurotransmitter receptors, but rather by modulating the function of voltage-gated ion channels that are critical for neuronal firing and synaptic transmission.

Studies have shown that this compound, at concentrations of 100-300 microM, effectively inhibits both spontaneous excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in cultured hippocampal neurons.[1] This broad-spectrum dampening of synaptic activity is attributed to the compound's effects on the channels that govern the neuron's action potential and neurotransmitter release.

Notably, this compound does not alter postsynaptic currents evoked by the direct application of glycine, gamma-aminobutyric acid (GABA), glutamate, or N-methyl-D-aspartate (NMDA).[1] This indicates that this compound does not act as a direct antagonist or agonist at these major neurotransmitter receptors, but rather targets the fundamental electrical properties of the neuron.

The principal mechanism for this inhibition of spontaneous synaptic currents is the reduction of ionic flow through voltage-gated sodium and calcium channels.[1] By limiting the influx of these positively charged ions, this compound reduces the likelihood of action potential generation and propagation, as well as the calcium-dependent release of neurotransmitters from presynaptic terminals.

Quantitative Data on Ion Channel Modulation

The following table summarizes the quantitative effects of this compound on various voltage-gated ion channels in hippocampal neurons. It is important to note that while percentage inhibition at specific concentrations is available, detailed dose-response data, such as IC50 or EC50 values, are not extensively reported in the available literature.

Target Ion ChannelDrug ConcentrationEffectReference
Voltage-Gated Sodium Channels (Naᵥ)100-300 µMReduction of current and shift of the inactivation curve to more negative membrane potentials.[1]
Voltage-Gated Calcium Channels (Caᵥ)100-300 µM~25% inhibition of voltage-activated calcium currents.[1]
Voltage-Gated Potassium Channels (Kᵥ)100-300 µM~20% decrease in voltage-gated potassium currents.[1]

Detailed Experimental Protocols

The following experimental protocols are based on the methodologies described in the primary literature investigating the effects of this compound on hippocampal neurons.[1]

Primary Hippocampal Neuron Culture
  • Animal Model: Embryonic day 18 (E18) Sprague-Dawley rats.

  • Procedure:

    • Hippocampi are dissected from E18 rat embryos.

    • The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

    • Cells are plated on poly-L-lysine-coated glass coverslips at a suitable density.

    • Cultures are maintained in a serum-free neurobasal medium supplemented with B27 and L-glutamine.

    • Neurons are cultured for 2-3 weeks to allow for the development of mature synaptic connections before being used for electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To record spontaneous postsynaptic currents and voltage-gated ion channel activity from cultured hippocampal neurons.

  • Recording Configuration: Whole-cell voltage-clamp and current-clamp modes.

  • Solutions:

    • External Solution (for recording spontaneous PSCs): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Internal Pipette Solution (for recording spontaneous PSCs): Containing (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 2 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, with the pH adjusted to 7.2.

    • Specific Ion Channel Isolation: To isolate specific ion currents (Na⁺, Ca²⁺, K⁺), specific channel blockers are used in the external and internal solutions. For example, to record sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, Cd²⁺) are added to the external solution.

  • Procedure:

    • Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with the external solution.

    • Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the neuronal membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Spontaneous EPSCs and IPSCs are recorded at a holding potential of -70 mV.

    • Voltage-gated currents are elicited by applying specific voltage-step protocols from a holding potential. For example, sodium currents are typically evoked by depolarizing steps from a holding potential of -100 mV.

    • This compound is applied to the bath via the perfusion system at the desired concentrations.

Signaling Pathways and Experimental Visualizations

Proposed Mechanism of Action of this compound on Hippocampal Neurons

CS_722_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CS_722 This compound Nav_Channel Voltage-Gated Na+ Channel CS_722->Nav_Channel Inhibits Cav_Channel Voltage-Gated Ca2+ Channel CS_722->Cav_Channel Inhibits Kv_Channel Voltage-Gated K+ Channel CS_722->Kv_Channel Partially Inhibits Action_Potential Action Potential Generation Nav_Channel->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release Cav_Channel->Neurotransmitter_Release Triggers Neuronal_Excitability Decreased Neuronal Excitability

Caption: Proposed mechanism of this compound action on hippocampal neurons.

Experimental Workflow for Whole-Cell Patch-Clamp Recording

Patch_Clamp_Workflow Start Start Neuron_Culture Prepare Primary Hippocampal Neuron Culture Start->Neuron_Culture Prepare_Solutions Prepare External and Internal Recording Solutions Neuron_Culture->Prepare_Solutions Pull_Pipette Pull Borosilicate Glass Pipette (3-5 MΩ) Prepare_Solutions->Pull_Pipette Approach_Neuron Approach Neuron Under Microscope Pull_Pipette->Approach_Neuron Giga_Seal Form Gigaohm Seal (>1 GΩ) Approach_Neuron->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Synaptic Activity/Ion Currents Whole_Cell->Record_Baseline Apply_CS722 Bath Apply this compound Record_Baseline->Apply_CS722 Record_Treatment Record During and After This compound Application Apply_CS722->Record_Treatment Data_Analysis Analyze Data (Amplitude, Frequency, Kinetics) Record_Treatment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for investigating this compound effects using patch-clamp.

Conclusion

This compound reduces the excitability of hippocampal neurons primarily by inhibiting voltage-gated sodium and calcium channels. This action leads to a decrease in spontaneous excitatory and inhibitory postsynaptic currents, without directly interacting with major postsynaptic neurotransmitter receptors. While the qualitative effects are well-documented, further research is needed to establish detailed dose-response relationships and to fully elucidate the therapeutic potential and possible side effects of this compound on hippocampal function. The methodologies and findings presented in this guide provide a solid foundation for future investigations into the pharmacology of this compound and similar centrally acting agents.

References

The Discovery and Synthesis of CS-722: A Novel Centrally-Acting Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CS-722, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a novel compound that has demonstrated significant potential as a centrally-acting muscle relaxant. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific underpinnings of this compound. This document details the mechanism of action, key experimental data, and the methodologies employed in its preclinical evaluation.

Introduction

The quest for effective and safe muscle relaxants is a continuous endeavor in pharmaceutical research. Spasticity and muscle spasms associated with various neurological conditions necessitate the development of therapeutic agents with improved efficacy and tolerability. This compound emerged from a research program focused on isoxazolin-3-one derivatives, a class of compounds investigated for their potential pharmacological activities. Early studies identified this compound as a promising candidate with potent centrally-mediated muscle relaxant properties.

Discovery and Synthesis

The foundational research leading to the discovery of this compound was conducted by Sankyo Company, Limited. The core structure, an isoxazolin-3-one derivative, was systematically modified to optimize its muscle relaxant activity. While the specific details of the initial screening cascade are proprietary, the selection of this compound was based on its superior preclinical pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as outlined in the European Patent EP0273744A2. The following is a representative synthetic route:

Step 1: Synthesis of 5-phenyl-4-isoxazolin-3-one The synthesis begins with the reaction of a substituted benzoylacetate with hydroxylamine to form the isoxazolin-3-one core structure.

Step 2: Chlorination The isoxazolin-3-one intermediate is then chlorinated at the 4-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield 4-chloro-5-phenyl-4-isoxazolin-3-one.

Step 3: N-alkylation The chlorinated intermediate is subsequently N-alkylated with (R)-1-morpholino-2,3-epoxypropane. This step introduces the side chain responsible for the compound's specific pharmacological properties and establishes the stereochemistry of the final product.

Step 4: Hydrochloride Salt Formation Finally, the free base of this compound is treated with hydrochloric acid in an appropriate solvent to yield the stable hydrochloride salt, (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride (this compound).

Pharmacological Profile

This compound has been characterized as a centrally-acting muscle relaxant with a distinct mechanism of action. Preclinical studies in animal models have demonstrated its efficacy in reducing muscle rigidity and inhibiting spinal reflexes.

Mechanism of Action

The muscle relaxant effect of this compound is attributed to its multifaceted action on the central nervous system. The primary mechanisms include:

  • Depression of the Gamma-Motor System: this compound has been shown to inhibit the increased discharges from Ia afferent fibers and gamma-motor activity induced by stimulation of the reticular formation. This suggests a depression of the gamma-motor system, which plays a crucial role in regulating muscle spindle sensitivity and muscle tone.

  • Inhibition of Polysynaptic Reflexes: The compound demonstrates a preferential inhibitory effect on polysynaptic reflexes with a lesser impact on monosynaptic reflexes.[1] This indicates a selective action on the spinal interneuronal pathways that mediate complex reflex arcs.

  • Modulation of Ion Channels: At the cellular level, this compound has been found to inhibit both voltage-gated sodium and calcium currents.[2] This action likely contributes to its overall depressant effect on neuronal excitability.

The signaling pathway for the central muscle relaxant effect of this compound can be visualized as follows:

This compound Signaling Pathway CS722 This compound Reticular_Formation Reticular Formation CS722->Reticular_Formation Inhibits stimulation-induced activity Spinal_Interneuron Spinal Interneuron CS722->Spinal_Interneuron Inhibits Ion_Channels Voltage-gated Na+ & Ca2+ Channels CS722->Ion_Channels Inhibits Gamma_Motor_Neuron γ-Motor Neuron Reticular_Formation->Gamma_Motor_Neuron Activates Muscle_Spindle Muscle Spindle Gamma_Motor_Neuron->Muscle_Spindle Innervates Ia_Afferent Ia Afferent Fiber Muscle_Spindle->Ia_Afferent Sensory Feedback Ia_Afferent->Spinal_Interneuron Polysynaptic Alpha_Motor_Neuron α-Motor Neuron Ia_Afferent->Alpha_Motor_Neuron Monosynaptic (less affected) Spinal_Interneuron->Alpha_Motor_Neuron Modulates Muscle Skeletal Muscle Alpha_Motor_Neuron->Muscle Contraction Brain Higher Brain Centers Brain->Reticular_Formation Descending Control Ion_Channels->Gamma_Motor_Neuron Neuronal Excitability Ion_Channels->Alpha_Motor_Neuron Neuronal Excitability Decerebrate Rigidity Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Decerebration Induce Decerebrate Rigidity (Midbrain Lesion) Anesthesia->Decerebration Baseline Measure Baseline Rigidity Decerebration->Baseline Drug_Admin Administer this compound (p.o.) Baseline->Drug_Admin Post_Drug_Measurement Measure Rigidity Post-Administration Drug_Admin->Post_Drug_Measurement Data_Analysis Analyze Data (% Reduction in Rigidity) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End Patch_Clamp_Workflow Start Start Cell_Culture Culture Hippocampal Neurons Start->Cell_Culture Patch_Pipette Prepare Patch Pipette Cell_Culture->Patch_Pipette Establish_Seal Establish Gigaohm Seal Patch_Pipette->Establish_Seal Whole_Cell Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline Currents (sPSCs, Voltage-gated) Whole_Cell->Record_Baseline Apply_CS722 Apply this compound Record_Baseline->Apply_CS722 Record_Post_Drug Record Currents in Presence of this compound Apply_CS722->Record_Post_Drug Data_Analysis Analyze Current Amplitude and Kinetics Record_Post_Drug->Data_Analysis End End Data_Analysis->End

References

The Impact of CS-722 on Neuronal Excitability: A Technical Guide to its Effects on Sodium and Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the pharmacological effects of the centrally acting muscle relaxant, CS-722, with a specific focus on its modulation of voltage-gated sodium and calcium channels. The information presented herein is synthesized from peer-reviewed research to facilitate a comprehensive understanding of its mechanism of action at the cellular level.

Executive Summary

This compound, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, demonstrates significant inhibitory effects on neuronal excitability. These effects are, in large part, attributable to its interaction with key ion channels responsible for action potential generation and synaptic transmission. This guide elucidates the experimental evidence for this compound's impact on voltage-gated sodium and calcium channels, details the methodologies employed in these investigations, and presents the quantitative data in a structured format. The primary mechanism of action appears to be a reduction of ion currents through these channels, contributing to its overall muscle relaxant properties.

Effects on Voltage-Gated Sodium Channels

This compound has been shown to directly modulate the function of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.

Inhibition of Sodium Currents

Studies have demonstrated that this compound reduces the amplitude of voltage-gated sodium currents in a manner similar to local anesthetics.[1] This inhibition of sodium influx across the neuronal membrane leads to a decrease in neuronal excitability.

Modulation of Channel Gating

Beyond simple current reduction, this compound also affects the gating properties of sodium channels. Specifically, it shifts the voltage-dependence of inactivation to more negative membrane potentials.[1] This alteration means that fewer sodium channels are available to open in response to a depolarizing stimulus, further contributing to the suppression of neuronal firing.

Effects on Voltage-Activated Calcium Channels

In addition to its effects on sodium channels, this compound also influences the activity of voltage-activated calcium channels, which play a crucial role in neurotransmitter release and other calcium-dependent cellular processes.

Inhibition of Calcium Currents

Application of this compound results in a notable inhibition of voltage-activated calcium currents. This reduction in calcium influx at the presynaptic terminal can, in turn, decrease the release of neurotransmitters, thereby dampening synaptic transmission.[1] The inhibitory effect of this compound on spontaneous excitatory and inhibitory postsynaptic currents is likely a consequence of its combined action on both sodium and calcium channels.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from electrophysiological studies on the effects of this compound.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

ParameterEffectConcentration RangeCell TypeReference
Sodium Current AmplitudeReduction100-300 µMCultured rat hippocampal and dorsal root ganglion neurons[1]
Inactivation CurveShift to more negative membrane potentials100-300 µMCultured rat hippocampal and dorsal root ganglion neurons[1]

Table 2: Effect of this compound on Voltage-Activated Calcium Channels

ParameterEffectConcentrationCell TypeReference
Calcium Current Amplitude~25% InhibitionNot specifiedCultured rat hippocampal and dorsal root ganglion neurons[1]

Experimental Protocols

The primary methodology used to elucidate the effects of this compound on sodium and calcium channels is the whole-cell variation of the patch-clamp technique.[1]

Cell Preparation
  • Cell Types: The experiments were conducted on cultured hippocampal and dorsal root ganglion cells obtained from rats.[1]

  • Culture Conditions: Details of the specific culture media and conditions were not provided in the primary reference.

Electrophysiological Recording
  • Technique: The whole-cell patch-clamp technique was employed to record ion channel currents from individual neurons.[1]

  • Equipment: Standard patch-clamp amplifiers, manipulators, and data acquisition systems were utilized.

  • Solutions: The composition of the intracellular (pipette) and extracellular solutions was formulated to isolate the specific ion currents of interest (sodium or calcium).

  • Drug Application: this compound was applied to the cultured cells at concentrations ranging from 100 to 300 µM.[1]

Visualizations

Signaling Pathway of this compound's Inhibitory Action

CS722_Mechanism CS722 This compound Na_Channel Voltage-Gated Sodium Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-Activated Calcium Channel CS722->Ca_Channel Inhibits Na_Current Reduced Sodium Current Na_Channel->Na_Current Leads to Ca_Current Reduced Calcium Current Ca_Channel->Ca_Current Leads to Action_Potential Decreased Action Potential Firing Na_Current->Action_Potential Neurotransmitter_Release Decreased Neurotransmitter Release Ca_Current->Neurotransmitter_Release Neuronal_Excitability Reduced Neuronal Excitability Action_Potential->Neuronal_Excitability Neurotransmitter_Release->Neuronal_Excitability

Caption: Mechanism of this compound's inhibitory effect on neuronal excitability.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start: Isolate and Culture Neurons Patch_Pipette Prepare Patch Pipette with Intracellular Solution Start->Patch_Pipette Form_Seal Form Gigaseal on Neuron Membrane Patch_Pipette->Form_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Ion Channel Currents Whole_Cell->Record_Baseline Apply_CS722 Apply this compound (100-300 µM) Record_Baseline->Apply_CS722 Record_Post_Drug Record Ion Channel Currents Post-Drug Apply_CS722->Record_Post_Drug Analyze Analyze Data: Compare Currents Record_Post_Drug->Analyze

Caption: Workflow for whole-cell patch-clamp analysis of this compound effects.

References

A Comprehensive Review of Centrally Acting Muscle Relaxants: Mechanisms, Pharmacology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Centrally acting muscle relaxants represent a diverse class of pharmacological agents extensively utilized in the management of musculoskeletal conditions characterized by muscle spasm, spasticity, and associated pain. Unlike their peripherally acting counterparts, which primarily target the neuromuscular junction or the muscle fibers themselves, these drugs exert their effects within the central nervous system (CNS) to modulate neuronal pathways that control muscle tone. This in-depth technical guide provides a comprehensive literature review of the core centrally acting muscle relaxants, detailing their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to Centrally Acting Muscle Relaxants

Centrally acting muscle relaxants are a heterogeneous group of drugs that decrease skeletal muscle tone by acting on the brain or spinal cord.[1] They are broadly categorized into antispasmodics, used for musculoskeletal spasms, and antispasticity agents, for conditions like multiple sclerosis and spinal cord injuries. Many of these agents also possess sedative properties, which may contribute to their therapeutic effects but also to their side-effect profile.[2][3] The clinical utility of these drugs is well-established, though often limited by CNS side effects such as drowsiness and dizziness.[2]

Major Classes and Mechanisms of Action

The primary mechanisms of action of centrally acting muscle relaxants involve the potentiation of inhibitory neurotransmission or the reduction of excitatory signaling within the CNS.

GABA Receptor Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[4] Drugs targeting GABA receptors enhance inhibitory signaling, leading to a reduction in neuronal excitability and subsequent muscle relaxation.

Baclofen is a structural analog of GABA that selectively activates GABA-B receptors.[5] These G-protein coupled receptors are located both presynaptically and postsynaptically.[6]

Signaling Pathway: Presynaptic GABA-B receptor activation inhibits calcium influx, which in turn reduces the release of excitatory neurotransmitters.[5] Postsynaptically, activation of GABA-B receptors increases potassium conductance, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[6]

Alpha2_Adrenergic_Signaling cluster_presynaptic_alpha2 Presynaptic Terminal Tizanidine Tizanidine Alpha2R Alpha-2 Adrenergic Receptor Tizanidine->Alpha2R binds Gprotein_alpha2 Gi Protein Alpha2R->Gprotein_alpha2 activates AC Adenylyl Cyclase Gprotein_alpha2->AC inhibits cAMP Reduced cAMP AC->cAMP PKA Reduced PKA Activity cAMP->PKA NT_release Reduced Excitatory Neurotransmitter Release PKA->NT_release Electrophysiology_Workflow A HEK293 Cell Culture B Transfection with GABA-A Receptor Subunit cDNAs A->B C Whole-Cell Patch-Clamp Setup B->C D Establish Baseline GABA-evoked Current C->D E Co-application of Test Compound and GABA D->E F Application of Test Compound Alone D->F G Data Acquisition and Analysis (Current Amplitude, Kinetics) E->G F->G Rotarod_Test_Workflow A Animal Acclimation and Training on Rotarod B Baseline Performance Measurement (Latency to Fall) A->B C Drug Administration (Test Compound vs. Vehicle) B->C D Post-treatment Testing on Rotarod C->D E Record Latency to Fall D->E F Data Analysis and Comparison between Groups E->F

References

CS-722: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the synthesized centrally acting muscle relaxant, CS-722, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Core Properties of this compound

This compound, with the molecular formula C₁₆H₁₉ClN₂O₄ and a molecular weight of 338.79 g/mol , is recognized for its muscle relaxant activity and its depressant effects on spinal reflexes. Its CAS number is 749179-13-3.

Solubility in DMSO

This compound is soluble in DMSO. Quantitative analysis from available supplier data indicates a significant solubility, as detailed in the table below.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO55162.34Sonication is recommended to aid dissolution.[1][2]
Experimental Protocol: Stock Solution Preparation

While a specific, detailed experimental protocol for the solubility determination of this compound is not publicly available, a general procedure for preparing a stock solution in DMSO can be outlined as follows. This protocol is based on standard laboratory practices and the recommendations provided by suppliers.

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (bath or probe)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Aliquoting this compound: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vessel containing the this compound.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes to facilitate initial dissolution.

    • If the compound is not fully dissolved, place the vessel in a sonicator bath.[1][2] Sonicate for 5-10 minutes, monitoring the solution for clarity.

  • Final Preparation: Once the this compound is completely dissolved, the stock solution is ready for use or storage.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh solid this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso vortex 3. Vortex mixture add_dmso->vortex sonicate 4. Sonicate if necessary vortex->sonicate check_solubility 5. Visually confirm complete dissolution sonicate->check_solubility ready 6. Stock solution ready for use/storage check_solubility->ready

Workflow for preparing a this compound stock solution in DMSO.

Stability and Storage

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

Form Storage Temperature Duration
Solid (Powder)-20°C3 years[1][2]
In Solvent-80°C1 year[1][2]
Logical Relationship for Maintaining Stability

To ensure the long-term integrity of this compound in DMSO, a logical approach to handling and storage is necessary. The following diagram illustrates the key relationships between storage conditions and compound stability.

G cluster_stability Factors Influencing this compound Stability in DMSO storage_temp Low Temperature (-80°C) stability Maximized Stability of this compound Solution storage_temp->stability anhydrous_dmso Anhydrous DMSO anhydrous_dmso->stability minimize_freeze_thaw Minimize Freeze-Thaw Cycles minimize_freeze_thaw->stability

Key factors for maintaining the stability of this compound in DMSO.

Recommendations for Use

  • Use Anhydrous DMSO: To prevent hydrolysis of the compound, it is recommended to use anhydrous DMSO for the preparation of stock solutions.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Protect from Light: While not explicitly stated for this compound, it is a general good practice to protect solutions from light to prevent photodegradation.

  • Proper Sealing: Ensure that storage vials are properly sealed to prevent the absorption of atmospheric moisture by the hygroscopic DMSO.

By adhering to these guidelines, researchers can be more confident in the integrity and performance of their this compound solutions in experimental applications.

References

In-Depth Technical Guide to the Physical and Chemical Properties of CS-722

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a novel, centrally acting muscle relaxant identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride[1][2]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its free base form. The information presented is intended to support research and development activities by providing key data on its chemical identity, physicochemical characteristics, and pharmacological profile.

Chemical Identification and Structure

The fundamental chemical properties of this compound and its corresponding free base are summarized in the tables below.

Identifier This compound (Hydrochloride Salt) This compound (Free Base)
IUPAC Name (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride(R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenylisoxazol-3(2H)-one
CAS Number 144886-17-9749179-13-3
Chemical Formula C₁₆H₂₀Cl₂N₂O₄C₁₆H₁₉ClN₂O₄
Molecular Weight 375.25 g/mol 338.79 g/mol
Canonical SMILES C1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O)ClC1COCCN1CC(C(N2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O)
InChI Key NINUODAOHUBAAQ-CYBMUJFWSA-NNINUODAOHUBAAQ-UHFFFAOYSA-N

Physical and Chemical Properties

Currently, publicly available quantitative data on many physical and chemical properties of this compound are limited. The following table summarizes the available information.

Property Value Notes
Physical Form SolidData for the free base.
Solubility Soluble in DMSO (55 mg/mL)Data for the free base. Sonication is recommended for dissolution.
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 yearData for the free base.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general laboratory practices for similar compounds, the following methodologies can be proposed.

Synthesis of (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride (this compound)

A potential synthetic route for this compound could involve a multi-step process starting from commercially available precursors. A generalized protocol is outlined below:

Synthesis_Workflow Start Starting Materials: - Phenylacetic acid derivative - (R)-epichlorohydrin - Morpholine Step1 Step 1: Isoxazolinone Ring Formation Start->Step1 Reagents for cyclization Step2 Step 2: Alkylation with (R)-epichlorohydrin Step1->Step2 Intermediate A Step3 Step 3: Ring Opening with Morpholine Step2->Step3 Intermediate B Step4 Step 4: Hydrochloride Salt Formation Step3->Step4 This compound Free Base End This compound (Final Product) Step4->End HCl in suitable solvent

A potential synthetic workflow for this compound.

Methodology:

  • Step 1: Isoxazolinone Ring Formation: A phenylacetic acid derivative would likely undergo cyclization with a suitable reagent to form the 5-phenylisoxazolin-3-one core.

  • Step 2: Alkylation: The isoxazolinone intermediate would then be alkylated with (R)-epichlorohydrin under basic conditions to introduce the oxirane side chain.

  • Step 3: Ring Opening: The epoxide ring of the resulting intermediate would be opened by nucleophilic attack with morpholine to yield the free base of this compound.

  • Step 4: Hydrochloride Salt Formation: The final step would involve treating the this compound free base with hydrochloric acid in a suitable solvent (e.g., ethanol, isopropanol) to precipitate the hydrochloride salt.

Purification at each step would likely be achieved through techniques such as column chromatography and recrystallization. Characterization of intermediates and the final product would be performed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Determination of Solubility

A standardized protocol to determine the solubility of this compound hydrochloride in various solvents would involve the following steps:

Solubility_Protocol Start Prepare saturated solution of this compound in a specific solvent Equilibrate Equilibrate at a constant temperature with stirring Start->Equilibrate Separate Separate solid from the supernatant (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of this compound in the supernatant Separate->Analyze e.g., HPLC-UV Calculate Calculate solubility (e.g., in mg/mL or mol/L) Analyze->Calculate

Experimental workflow for solubility determination.

Methodology:

  • An excess amount of this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).

  • The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is then expressed in appropriate units (e.g., mg/mL, mM).

Determination of pKa

The pKa of this compound, which contains a basic morpholine nitrogen, can be determined potentiometrically.

Methodology:

  • A known concentration of this compound hydrochloride is dissolved in a suitable solvent (typically water or a co-solvent system if solubility is limited).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is generated.

  • The pKa is determined from the pH at the half-equivalence point. Computational methods can also be employed to predict the pKa of the isoxazolinone and morpholine moieties[3][4].

Pharmacological Profile and Mechanism of Action

This compound is a centrally acting muscle relaxant that exerts its effects by modulating neuronal excitability[1][5]. Its primary mechanism of action involves the inhibition of voltage-gated sodium and calcium channels[5].

Signaling_Pathway cluster_neuron Neuron cluster_muscle Muscle Fiber CS722 This compound Na_Channel Voltage-gated Na+ Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel CS722->Ca_Channel Inhibits Action_Potential Action Potential Generation Na_Channel->Action_Potential Reduced Na+ influx Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduced Ca2+ influx Action_Potential->Neurotransmitter_Release Muscle_Contraction Muscle Contraction Neurotransmitter_Release->Muscle_Contraction Reduced stimulation

Proposed mechanism of action for this compound.

The inhibition of these ion channels leads to a reduction in neuronal excitability. Specifically, by blocking sodium channels, this compound can decrease the propagation of action potentials. Inhibition of calcium channels can reduce neurotransmitter release from presynaptic terminals[5]. Pharmacological studies have shown that this compound depresses the polysynaptic reflex with less influence on the monosynaptic reflex[1][2]. This suggests a preferential action on interneuronal circuits within the spinal cord.

Experimental Protocol for Ion Channel Inhibition Studies

The effects of this compound on ion channels are typically investigated using the whole-cell patch-clamp technique[5][6].

Patch_Clamp_Workflow Start Prepare neuronal cell culture Patch Establish whole-cell patch-clamp configuration Start->Patch Record_Baseline Record baseline ion channel currents Patch->Record_Baseline Apply_CS722 Apply this compound at various concentrations Record_Baseline->Apply_CS722 Record_Post_Drug Record ion channel currents in the presence of this compound Apply_CS722->Record_Post_Drug Analyze Analyze changes in current amplitude and kinetics Record_Post_Drug->Analyze

Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Preparation: Primary neurons or cell lines expressing the ion channels of interest are cultured on coverslips.

  • Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Voltage-clamp protocols are applied to elicit specific ion channel currents (e.g., sodium, calcium currents), which are recorded before and after the application of this compound.

  • Data Analysis: The effects of this compound on the amplitude and kinetics of the recorded currents are analyzed to determine its inhibitory potency (e.g., IC₅₀) and mechanism of action.

Conclusion

This compound is a promising centrally acting muscle relaxant with a defined mechanism of action involving the inhibition of key voltage-gated ion channels. While foundational chemical and pharmacological data are available, a comprehensive profile of its physical and chemical properties requires further experimental investigation. The methodologies outlined in this guide provide a framework for obtaining the necessary data to support the continued development of this compound.

References

CS-722 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride

CAS Number: 749179-13-3

Molecular Structure

Molecular Formula: C₁₆H₁₉ClN₂O₄

Molecular Weight: 338.79 g/mol

SMILES Code: ClC1=C(ON(C--INVALID-LINK--O)C1=O)C3=CC=CC=C3

Pharmacological Profile

CS-722 is a centrally acting muscle relaxant that exerts its effects through the modulation of synaptic transmission and ion channel activity.

Mechanism of Action

This compound primarily acts by preferentially enhancing inhibitory synaptic transmission.[1] Studies have shown that it potentiates inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).[1] This effect is believed to be mediated through a presynaptic mechanism, as evidenced by the reduction in paired-pulse facilitation of GABA-mediated IPSCs.[1]

Furthermore, this compound modulates the activity of several voltage-gated ion channels. It has been demonstrated to reduce voltage-gated sodium and calcium currents, and to a lesser extent, potassium currents.[2] The inhibition of sodium and calcium currents likely contributes to the suppression of spontaneous excitatory and inhibitory postsynaptic currents.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Effect Model System Concentration/Dose Result Reference
Inhibition of Voltage-Gated K⁺ CurrentCultured Rat Hippocampal & Dorsal Root Ganglion Neurons100-300 µM~20% reduction[2][3]
Inhibition of Voltage-Gated Ca²⁺ CurrentCultured Rat Hippocampal & Dorsal Root Ganglion Neurons100-300 µM~25% reduction[2][3]
Inhibition of Spontaneous EPSCs & IPSCsCultured Rat Hippocampal Neurons100-300 µMInhibition of occurrence[2][3]
In Vivo Effect Animal Model Dose Result Reference
Reduction of Decerebrate RigidityRats25-100 mg/kg, p.o.Dose-dependent reduction
Depression of Polysynaptic ReflexIntact and Spinal RatsN/ADepression observed
Effect on Monosynaptic ReflexIntact and Spinal RatsN/ALess influence compared to polysynaptic reflex

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is based on the methodology described in the study by Marszalec et al. (1996).[2][3]

Objective: To measure the effects of this compound on voltage-gated ion channels and spontaneous postsynaptic currents.

Cell Culture:

  • Primary cultures of hippocampal and dorsal root ganglion neurons are prepared from rat embryos.

  • Cells are plated on collagen-coated glass coverslips and maintained in a suitable growth medium.

Electrophysiological Recording:

  • Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

  • The standard whole-cell patch-clamp technique is employed.

  • The external solution contains (in mM): NaCl 142, KCl 3, CaCl₂ 2, MgCl₂ 1, glucose 10, and HEPES 10, adjusted to pH 7.4.

  • The internal (pipette) solution contains (in mM): K-gluconate 140, MgCl₂ 2, EGTA 1, and HEPES 10, adjusted to pH 7.2.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ.

  • A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the patch to achieve the whole-cell configuration.

  • Voltage-gated currents are evoked by depolarizing voltage steps from a holding potential of -80 mV.

  • Spontaneous excitatory and inhibitory postsynaptic currents are recorded at a holding potential of -60 mV.

  • This compound is applied to the bath at the desired concentrations (e.g., 100-300 µM).

Synaptic Transmission in Spinal Cord Slices

This protocol is based on the study by Tanabe et al. (1996).[1]

Objective: To assess the effect of this compound on excitatory and inhibitory postsynaptic currents in ventral horn neurons.

Slice Preparation:

  • Lumbar spinal cords are dissected from neonatal rats.

  • Transverse slices (300-400 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

  • A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Ventral horn neurons are visualized using an upright microscope with infrared differential interference contrast optics.

  • Whole-cell patch-clamp recordings are made from these neurons.

  • To isolate inhibitory postsynaptic currents (IPSCs), excitatory synaptic transmission is blocked using antagonists such as CNQX and AP5.

  • To isolate excitatory postsynaptic currents (EPSCs), inhibitory synaptic transmission is blocked using antagonists such as bicuculline and strychnine.

  • Postsynaptic currents are evoked by electrical stimulation of neighboring neurons using a bipolar electrode.

  • Paired-pulse stimulation is used to assess presynaptic mechanisms.

  • This compound is bath-applied at the desired concentrations.

Signaling Pathway and Experimental Workflow Visualization

CS722_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CS722 This compound Na_Channel Voltage-Gated Na+ Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel CS722->Ca_Channel Inhibits Vesicle_Release Inhibitory Neurotransmitter (GABA) Release CS722->Vesicle_Release Enhances (Preferentially) Na_Channel->Vesicle_Release Depolarization Ca_Channel->Vesicle_Release Triggers GABA GABA Vesicle_Release->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor IPSC Inhibitory Postsynaptic Current (IPSC) GABA_Receptor->IPSC Generates Muscle_Relaxation Muscle Relaxation IPSC->Muscle_Relaxation Leads to

Caption: Proposed mechanism of this compound enhancing inhibitory neurotransmission.

Experimental_Workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Muscle Relaxant Assay cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (Hippocampal / DRG) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Slice_Prep Spinal Cord Slice Preparation Slice_Prep->Patch_Clamp Ion_Currents Measure Voltage-Gated Ion Currents Patch_Clamp->Ion_Currents Synaptic_Currents Measure EPSCs / IPSCs Patch_Clamp->Synaptic_Currents Data_Quantification Quantify Current Inhibition & Dose-Response Ion_Currents->Data_Quantification Synaptic_Currents->Data_Quantification Animal_Model Decerebrate Rat Model Drug_Admin Administer this compound (p.o.) Animal_Model->Drug_Admin Measure_Rigidity Measure Muscle Rigidity Drug_Admin->Measure_Rigidity Measure_Reflex Measure Spinal Reflexes Drug_Admin->Measure_Reflex Measure_Rigidity->Data_Quantification Measure_Reflex->Data_Quantification Mechanism_Elucidation Elucidate Mechanism of Action Data_Quantification->Mechanism_Elucidation

Caption: Experimental workflow for characterizing the pharmacology of this compound.

References

Initial In Vitro Profile of CS-722: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies of CS-722, a centrally acting muscle relaxant. The document synthesizes key findings on its electrophysiological effects and mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Findings and Data Summary

This compound has been demonstrated to modulate neuronal excitability through multiple mechanisms. Primarily, it affects voltage-gated ion channels and enhances inhibitory synaptic transmission. The following tables summarize the key quantitative findings from initial in vitro studies.

Table 1: Effects of this compound on Voltage-Gated Ion Currents
Ion ChannelThis compound Concentration (µM)EffectCell TypeReference
Voltage-Gated Sodium (Na+)300~50% reduction in peak currentRat Dorsal Root Ganglion Neurons[1]
Voltage-Gated Potassium (K+)300~20% decreaseRat Dorsal Root Ganglion Neurons[1]
Voltage-Gated Calcium (Ca2+)300~25% inhibitionRat Dorsal Root Ganglion Neurons[1]
Table 2: Effects of this compound on Synaptic Transmission
Synaptic CurrentThis compound Concentration (µM)EffectCell TypeReference
Spontaneous EPSCs & IPSCs100-300Inhibition of occurrenceRat Hippocampal Neurons[2]
Evoked IPSCsNot specifiedPreferential enhancementNeonatal Rat Ventral Horn Neurons[3]
GABA-mediated IPSCsNot specifiedReduced paired-pulse facilitationNeonatal Rat Ventral Horn Neurons[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action appears to be the modulation of neuronal signaling to produce an overall inhibitory effect, consistent with its role as a muscle relaxant. The compound has been shown to directly reduce the excitability of neurons by acting on voltage-gated ion channels.[1] Furthermore, it potentiates inhibitory synaptic transmission, suggesting a multifactorial mechanism of action.[3]

CS722_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CS722_pre This compound Na_Channel_pre Voltage-Gated Na+ Channels CS722_pre->Na_Channel_pre Inhibits Ca_Channel_pre Voltage-Gated Ca2+ Channels CS722_pre->Ca_Channel_pre Inhibits Vesicle_Release Neurotransmitter Release (GABA) CS722_pre->Vesicle_Release Enhances GABAergic transmission Na_Channel_pre->Vesicle_Release Depolarization-mediated activation leads to Ca_Channel_pre->Vesicle_Release Influx triggers GABA_A_Receptor GABA-A Receptors Vesicle_Release->GABA_A_Receptor GABA binds to IPSC Inhibitory Postsynaptic Current (IPSC) GABA_A_Receptor->IPSC Generates Neuronal_Hyperpolarization Neuronal Hyperpolarization IPSC->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability & Muscle Relaxation Neuronal_Hyperpolarization->Reduced_Excitability Results in

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To determine the effects of this compound on voltage-gated and postsynaptic currents.

Cell Preparation:

  • Primary cultures of hippocampal and dorsal root ganglion neurons were prepared from rat embryos.

  • Cells were dissociated and plated on collagen-coated glass coverslips.

  • Cultures were maintained in a suitable growth medium for 7-14 days before recording.

Electrophysiological Recording:

  • Coverslips with adherent neurons were transferred to a recording chamber mounted on an inverted microscope.

  • The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Patch pipettes were pulled from borosilicate glass and had resistances of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA, and 4 ATP, with the pH adjusted to 7.2.

  • Whole-cell voltage-clamp recordings were established using standard techniques.

  • For recording voltage-gated currents, specific ion channel blockers (e.g., tetrodotoxin for Na+ channels, 4-aminopyridine and tetraethylammonium for K+ channels) were used to isolate the current of interest.

  • For recording postsynaptic currents, spontaneous or evoked events were monitored. Evoked currents were elicited by electrical stimulation of nearby neurons.

Drug Application:

  • This compound was dissolved in the extracellular solution to the desired final concentrations (e.g., 100-300 µM).

  • The drug-containing solution was applied to the recorded neuron via a perfusion system.

Data Analysis:

  • Current amplitudes, kinetics, and frequency of spontaneous events were measured before, during, and after the application of this compound.

  • Data were analyzed using appropriate software to determine the percentage of inhibition or potentiation.

Experimental_Workflow_Patch_Clamp start Start: Neuronal Culture Preparation setup Transfer to Recording Chamber & Perfuse with Extracellular Solution start->setup patch Establish Whole-Cell Patch-Clamp Configuration setup->patch baseline Record Baseline (Voltage-gated or Postsynaptic Currents) patch->baseline drug_app Apply this compound (e.g., 100-300 µM) baseline->drug_app recording Record During Drug Application drug_app->recording washout Washout with Control Solution recording->washout washout_rec Record After Washout washout->washout_rec analysis Data Analysis: Compare Current Properties washout_rec->analysis end End: Determine Effect of this compound analysis->end

Workflow for whole-cell patch-clamp experiments.
Spinal Cord Slice Preparation and Recording

Objective: To investigate the modulatory effect of this compound on synaptic transmission in a more intact neural circuit.

Slice Preparation:

  • Lumbar spinal cords were dissected from neonatal rats.

  • Transverse slices (300-400 µm thick) were prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slices were allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording:

  • A single slice was transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Ventral horn neurons were visualized using infrared differential interference contrast microscopy.

  • Whole-cell patch-clamp recordings were obtained from these neurons as described above.

  • Excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents were pharmacologically isolated by using specific receptor antagonists (e.g., CNQX and AP5 for EPSCs, bicuculline and strychnine for IPSCs).

  • Postsynaptic currents were evoked by electrical stimulation of adjacent interneurons.

Drug Application and Analysis:

  • This compound was bath-applied at the desired concentrations.

  • The effects on the amplitude and kinetics of evoked EPSCs and IPSCs were measured.

  • Paired-pulse protocols were used to investigate potential presynaptic mechanisms of action.

This technical guide provides a summary of the initial in vitro characterization of this compound. The presented data and methodologies offer a foundational understanding for further research and development of this compound.

References

CS-722: A Novel Modulator of Synaptic Transmission for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant with a distinct pharmacological profile that presents significant potential as a research tool for investigating the complexities of synaptic transmission.[1][2][3] This document serves as a comprehensive technical guide, consolidating available preclinical data on this compound, detailing its mechanism of action, and providing insights into experimental protocols for its application in neuroscience research. Its preferential enhancement of inhibitory synaptic transmission offers a unique avenue for dissecting the roles of GABAergic signaling in motor control and neurological disorders.[2]

Pharmacological Profile and Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily by modulating inhibitory synaptic transmission and ion channel activity. The key aspects of its pharmacological action include:

  • Preferential Enhancement of Inhibitory Postsynaptic Currents (IPSCs): In ventral horn neurons of the neonatal rat spinal cord, this compound has been shown to selectively increase the amplitude of IPSCs with minimal impact on excitatory postsynaptic currents (EPSCs).[2] This suggests a targeted action on inhibitory synapses.

  • Presynaptic Site of Action: The observed reduction in paired-pulse facilitation of GABA-mediated IPSCs by this compound points towards a presynaptic mechanism.[2] This indicates that this compound may influence the probability of neurotransmitter release from inhibitory nerve terminals.

  • Modulation of Voltage-Gated Ion Channels: this compound has been demonstrated to reduce voltage-gated sodium and calcium currents.[4][5] It also causes a minor reduction in voltage-gated potassium currents.[4] The inhibition of both sodium and calcium currents likely contributes to its inhibitory effects on spontaneous excitatory and inhibitory postsynaptic currents in hippocampal cultures.[5][6]

  • Reduction of Neuronal Excitability: The compound reduces the excitability of both motoneurons and primary afferent fibers, contributing to its muscle relaxant properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Voltage-Gated Ion Currents

Ion CurrentConcentration of this compoundPercentage InhibitionReference
Voltage-gated PotassiumNot Specified~20%[4]
Voltage-activated CalciumNot Specified~25%[4]
Spontaneous Excitatory and Inhibitory Postsynaptic Currents100-300 µMInhibition Observed[5]

Table 2: In Vivo Effects of this compound in Rats

EffectAdministration RouteDoseObservationsReference
Reduction of decerebrate rigidityp.o.25-100 mg/kgDose-dependent reduction[3]
Reduction of decerebrate rigidityi.c.v.50 and 100 µgTransient effect[4][7]
Reduction of decerebrate rigidityi.t.200 and 400 µgReduction observed[4][7]
Depression of polysynaptic reflexi.v.50 mg/kgDepression observed[1]
Effect on monosynaptic reflexi.v.50 mg/kgLess effective than on polysynaptic reflex[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This protocol is designed to measure the effects of this compound on synaptic transmission in ventral horn neurons.

  • Tissue Preparation:

    • Neonatal Wistar rats (1-5 days old) are anesthetized with ether and decapitated.

    • The lumbar spinal cord is dissected out in ice-cold Krebs solution (composition in mM: 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, and 11 glucose) saturated with 95% O2 and 5% CO2.

    • Transverse slices (400 µm thick) are prepared using a microslicer.

    • Slices are preincubated in Krebs solution at room temperature for at least 1 hour before recording.

  • Recording:

    • A single slice is transferred to a recording chamber continuously perfused with Krebs solution.

    • Ventral horn neurons are visualized using an upright microscope with Nomarski optics.

    • Whole-cell patch-clamp recordings are performed using patch pipettes (5-8 MΩ) filled with an internal solution (composition in mM: 150 K-gluconate, 5 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH).

    • Synaptic currents are evoked by electrical stimulation of neighboring neurons using a bipolar tungsten electrode.

    • To isolate IPSCs, excitatory transmission is blocked by adding CNQX (10 µM) and AP5 (50 µM) to the perfusion solution.

    • To isolate EPSCs, inhibitory transmission is blocked by adding bicuculline (10 µM) and strychnine (1 µM) to the perfusion solution.

    • This compound is applied via the perfusion solution at desired concentrations.

    • Data is acquired and analyzed using appropriate software (e.g., pCLAMP).

Investigation of Spinal Reflexes in Spinal Rats

This protocol is used to assess the in vivo effects of this compound on monosynaptic and polysynaptic reflexes.

  • Animal Preparation:

    • Adult Wistar rats are anesthetized with urethane and α-chloralose.

    • A laminectomy is performed at the lumbar level, and the spinal cord is transected.

    • The dorsal and ventral roots of a lumbar segment are exposed and cut.

    • The animal is maintained at a constant temperature.

  • Stimulation and Recording:

    • The peripheral end of the cut dorsal root is stimulated with single rectangular pulses to elicit spinal reflexes.

    • The corresponding ventral root potentials are recorded using a pair of silver-silver chloride electrodes.

    • Monosynaptic reflexes are identified by their short latency, and polysynaptic reflexes by their longer latency and multiple components.

    • This compound is administered intravenously (i.v.) at the desired dose (e.g., 50 mg/kg).

    • The effects on the amplitude and duration of the reflexes are recorded and analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

CS722_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CS722 This compound Ca_Channel Voltage-Gated Ca²⁺ Channel CS722->Ca_Channel Inhibits Na_Channel Voltage-Gated Na⁺ Channel CS722->Na_Channel Inhibits Vesicle_Fusion Vesicle Fusion Ca_Channel->Vesicle_Fusion Triggers Action_Potential Action Potential Propagation Na_Channel->Action_Potential Action_Potential->Ca_Channel Opens GABA_Release GABA Release Vesicle_Fusion->GABA_Release Leads to GABA_Receptor GABA Receptor GABA_Release->GABA_Receptor Activates IPSC Inhibitory Postsynaptic Current (IPSC) GABA_Receptor->IPSC Generates Neuron_Hyperpolarization Neuron Hyperpolarization IPSC->Neuron_Hyperpolarization Causes

Caption: Proposed mechanism of this compound on a GABAergic synapse.

Experimental_Workflow start Start: Prepare Spinal Cord Slices setup Setup Whole-Cell Patch-Clamp Recording start->setup baseline Record Baseline Synaptic Currents (IPSCs/EPSCs) setup->baseline application Bath Apply this compound baseline->application record_effect Record Synaptic Currents in the Presence of this compound application->record_effect washout Washout this compound record_effect->washout record_washout Record Synaptic Currents After Washout washout->record_washout analysis Data Analysis: Compare Amplitudes and Frequencies record_washout->analysis end End: Determine Effect of this compound analysis->end

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound presents itself as a valuable pharmacological tool for the study of synaptic transmission, particularly for elucidating the mechanisms of inhibitory neurotransmission. Its preferential action on IPSCs, coupled with its effects on presynaptic ion channels, allows for targeted investigations into the regulation of synaptic strength and neuronal excitability. The detailed protocols and summarized data provided in this guide are intended to facilitate the design and execution of future research aimed at further characterizing the role of this compound and the broader implications of modulating inhibitory pathways in the central nervous system. This compound holds promise for advancing our understanding of motor control, spinal cord physiology, and the pathophysiology of neurological disorders characterized by imbalances in synaptic transmission.

References

Unraveling the Pharmacodynamics of CS-722: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of CS-722, a novel, centrally acting muscle relaxant. The information presented herein is a synthesis of preclinical data from in vivo and in vitro studies, designed to offer a comprehensive understanding of its mechanism of action, sites of action, and effects on the central nervous system.

Core Pharmacodynamic Profile of this compound

This compound, with the chemical name (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, exerts its muscle relaxant properties through a multi-faceted interaction with the central nervous system. Its primary sites of action are both supraspinal structures and the spinal cord.[1] The core of its mechanism lies in the modulation of neuronal excitability and synaptic transmission.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Rat Models

ParameterAnimal ModelDosageRoute of AdministrationEffectCitation
Muscle RelaxationRats with radio frequency decerebrate rigidity25-100 mg/kgp.o.Dose-dependent reduction in rigidity[1]
Muscle RelaxationRats with radio frequency decerebrate rigidity50 and 100 µgi.c.v.Transient reduction in rigidity[1]
Muscle RelaxationRats with radio frequency decerebrate rigidity200 and 400 µgi.t.Reduction in rigidity[1]
Spinal ReflexesSpinal rats50 mg/kgi.v.Depressed polysynaptic reflex, less effective on monosynaptic reflex

Table 2: In Vitro Electrophysiological Effects of this compound

ParameterPreparationConcentrationEffectCitation
Spontaneous Postsynaptic CurrentsCultured rat hippocampal neurons100-300 µMInhibition of spontaneous excitatory and inhibitory postsynaptic currents[1]
Voltage-Gated Sodium CurrentsCultured rat hippocampal & dorsal root ganglion cellsNot specifiedReduction of currents and shift in inactivation curve[1]
Voltage-Gated Potassium CurrentsCultured rat hippocampal & dorsal root ganglion cellsNot specifiedApproximately 20% decrease[1]
Voltage-Activated Calcium CurrentsCultured rat hippocampal & dorsal root ganglion cellsNot specifiedApproximately 25% inhibition[1]
Synaptic TransmissionNeonatal rat lumbar spinal cord slicesNot specifiedPreferential enhancement of Inhibitory Postsynaptic Currents (IPSCs) with little effect on Excitatory Postsynaptic Currents (EPSCs)[2]

Mechanism of Action: A Multi-Target Approach

This compound's muscle relaxant effects stem from its ability to dampen neuronal overactivity. It achieves this through several mechanisms:

  • Modulation of Voltage-Gated Ion Channels: this compound reduces the activity of voltage-gated sodium and calcium channels.[1] The reduction in sodium currents is accompanied by a shift in the sodium channel inactivation curve to more negative membrane potentials, an effect similar to that of local anesthetics.[1] It also causes a modest reduction in voltage-gated potassium currents.[1]

  • Inhibition of Synaptic Transmission: At the synaptic level, this compound inhibits the occurrence of spontaneous excitatory and inhibitory postsynaptic currents in hippocampal neurons.[1]

  • Preferential Enhancement of Inhibitory Neurotransmission: In the ventral horn of the spinal cord, this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).[2] Furthermore, it reduces the paired-pulse facilitation of GABA-mediated IPSCs, suggesting a presynaptic site of action.[2]

  • Depression of Spinal Reflexes: this compound demonstrates a greater depressant effect on polysynaptic reflexes compared to monosynaptic reflexes. This indicates a preferential action on the interneuronal pathways that mediate complex reflexes.

Signaling Pathway of this compound's Action on a Neuron

CS722_Mechanism cluster_neuron Neuron CS722 This compound Na_Channel Voltage-Gated Na+ Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel CS722->Ca_Channel Inhibits K_Channel Voltage-Gated K+ Channel CS722->K_Channel Reduces Presynaptic_Terminal Presynaptic Terminal CS722->Presynaptic_Terminal Enhances GABAergic Transmission Postsynaptic_Neuron Postsynaptic Neuron Na_Channel->Postsynaptic_Neuron Reduced Excitability Ca_Channel->Postsynaptic_Neuron Reduced Neurotransmitter Release Presynaptic_Terminal->Postsynaptic_Neuron Increased Inhibition

Caption: Mechanism of action of this compound on neuronal excitability and synaptic transmission.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the pharmacodynamics of this compound.

In Vivo: Decerebrate Rigidity Model in Rats
  • Objective: To assess the muscle relaxant effect of this compound in an in vivo model of muscle rigidity.

  • Methodology:

    • Animal Model: Male Wistar rats were used.

    • Induction of Rigidity: Decerebrate rigidity was induced by making a radio frequency lesion in the midbrain.

    • Drug Administration: this compound was administered either orally (p.o.), intracerebroventricularly (i.c.v.), or intrathecally (i.t.).

    • Assessment of Rigidity: The degree of muscle rigidity was quantified, likely by measuring the resistance of the limbs to passive flexion and extension.

    • Electrophysiological Recordings: In some experiments, discharges from Ia afferent fibers and gamma-motor activity were recorded following stimulation of the reticular formation.

  • Citation: [1]

In Vitro: Whole-Cell Patch Clamp Electrophysiology
  • Objective: To investigate the effects of this compound on neuronal ion channels and synaptic currents.

  • Methodology:

    • Cell Preparation: Primary cultures of hippocampal neurons and dorsal root ganglion cells were prepared from rats. For spinal cord experiments, slices of the lumbar spinal cord were obtained from neonatal rats.[2]

    • Electrophysiological Recording: The whole-cell variation of the patch-clamp technique was used to record ionic currents and postsynaptic currents from individual neurons.

    • Drug Application: this compound was applied to the cultured cells or spinal cord slices at known concentrations.

    • Data Analysis: Changes in the amplitude and kinetics of voltage-gated currents (Na+, K+, Ca2+) and spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) were measured and analyzed.

  • Citation: [1][2]

Experimental Workflow: In Vivo Assessment of this compound

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Male Wistar Rats induce_rigidity Induce Decerebrate Rigidity (Midbrain Lesion) animal_model->induce_rigidity administer_cs722 Administer this compound (p.o., i.c.v., or i.t.) induce_rigidity->administer_cs722 control_group Administer Vehicle Control induce_rigidity->control_group measure_rigidity Measure Muscle Rigidity administer_cs722->measure_rigidity record_activity Record Neuronal Activity (Ia afferents, gamma-motor) administer_cs722->record_activity control_group->measure_rigidity compare_groups Compare this compound vs. Control measure_rigidity->compare_groups record_activity->compare_groups dose_response Determine Dose-Response Relationship compare_groups->dose_response

Caption: Workflow for evaluating the in vivo muscle relaxant effects of this compound.

Summary and Future Directions

This compound is a centrally acting muscle relaxant with a unique pharmacodynamic profile. Its ability to modulate multiple voltage-gated ion channels and preferentially enhance inhibitory synaptic transmission provides a solid basis for its muscle relaxant effects. The preclinical data suggest that this compound is effective in animal models of muscle rigidity.

Further research is warranted to fully elucidate the molecular targets of this compound and to translate these preclinical findings into the clinical setting. Specifically, detailed pharmacokinetic studies and clinical trials are necessary to establish its safety, tolerability, and efficacy in humans. The preferential enhancement of inhibitory pathways in the spinal cord makes it a particularly interesting candidate for the treatment of spasticity and other conditions characterized by neuronal hyperexcitability.

References

Methodological & Application

Protocol for the Preparation of a Small Molecule Compound (Hypothetical CS-722) for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As the specific compound "CS-722" is not publicly documented, this protocol provides a general framework for the dissolution of a hypothetical, poorly water-soluble small molecule compound for in vitro cell culture experiments. The user must adapt this protocol based on the experimentally determined characteristics of their specific compound.

Introduction

The effective delivery of small molecule compounds to cells in culture is critically dependent on their proper dissolution and the final concentration of the solvent in the culture medium. Many organic small molecules exhibit poor aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution. This stock is then further diluted in cell culture medium to achieve the desired final concentration for the experiment. This document outlines a general protocol for dissolving a hypothetical hydrophobic small molecule, herein referred to as this compound, for use in cell culture assays. The protocol emphasizes the importance of determining the compound's solubility and minimizing solvent-induced cytotoxicity.

Materials

  • Hypothetical compound this compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Quantitative Data Summary

Prior to dissolving the compound for an experiment, it is crucial to determine its solubility in various solvents. The following table presents hypothetical solubility data for this compound, which should be experimentally determined for any new compound.

SolventSolubility of this compound (mg/mL)Molarity of Saturated Solution (assuming MW = 500 g/mol )Recommended Stock ConcentrationMaximum Final Solvent Concentration in Culture
DMSO50100 mM10-50 mM≤ 0.5%
Ethanol1020 mM5-10 mM≤ 0.5%
PBS< 0.01< 20 µMNot RecommendedN/A
Culture Medium< 0.01< 20 µMNot RecommendedN/A

Note: The maximum final solvent concentration is a general recommendation. The actual tolerance of a specific cell line to a solvent should be experimentally determined.

Experimental Protocols

Determination of Solvent Tolerance for a Cell Line

Before treating cells with a dissolved compound, it is essential to determine the maximum concentration of the solvent that is non-toxic to the cells.

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of the chosen solvent (e.g., DMSO) in complete cell culture medium. A typical concentration range to test is 0.01% to 2.0% (v/v). Include a "medium only" control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This concentration is the maximum permissible solvent concentration for subsequent experiments.

Protocol for Dissolving Hypothetical this compound

This protocol outlines the steps to prepare a stock solution of a hydrophobic compound.

  • Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Based on the solubility data, add the appropriate volume of the chosen solvent (typically DMSO for hydrophobic compounds) to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be helpful. Visually inspect the solution to ensure no particulates are present.

    • If the compound still does not dissolve, sonication for a short period can be attempted.

  • Sterilization: The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Crucially, ensure that the final concentration of the organic solvent does not exceed the predetermined non-toxic limit for your cell line.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat the cells. Do not store diluted solutions in cell culture medium for extended periods, as the compound may precipitate out of solution.

Diagrams

Dissolving_Protocol_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_validation Initial Validation weigh Weigh this compound Powder add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Warm / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat solubility Determine Solubility in Various Solvents solubility->add_solvent Informs Solvent Choice toxicity Determine Solvent Toxicity on Cells toxicity->dilute Determines Max Final Solvent Concentration

Caption: Workflow for preparing and using a small molecule stock solution.

Signaling_Pathway_Placeholder CS722 This compound Target Cellular Target CS722->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Response Cellular Response Downstream1->Response Downstream2->Response

Caption: Hypothetical signaling pathway of this compound.

Application Notes and Protocols for CS-722 in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a centrally acting muscle relaxant that has been shown to modulate the activity of several key ion channels, making it a compound of interest for neuropharmacological research.[1] Patch-clamp electrophysiology is an indispensable tool for elucidating the precise mechanisms of action of such compounds at the ion channel level. These application notes provide a comprehensive overview and generalized protocols for investigating the effects of this compound on various ion channels using the patch-clamp technique.

Mechanism of Action

This compound exerts its effects by modulating several types of voltage-gated ion channels and enhancing inhibitory synaptic transmission. Its primary known actions include:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound reduces voltage-gated sodium currents. This action is similar to that of local anesthetics and likely contributes to its muscle relaxant properties by reducing neuronal excitability.

  • Inhibition of Voltage-Gated Potassium Channels (VGKCs): The compound has been observed to decrease voltage-gated potassium currents by approximately 20%.

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): this compound inhibits voltage-activated calcium currents by about 25%.

  • Enhancement of Inhibitory Postsynaptic Currents (IPSCs): The compound potentiates inhibitory synaptic transmission, with evidence suggesting a presynaptic mechanism of action.[1]

Data Presentation

The following table summarizes the known qualitative effects of this compound on various ion channels and synaptic currents. Due to the lack of publicly available dose-response studies, specific IC50 values cannot be provided.

Target Ion Channel / CurrentEffect of this compoundReported Inhibition/Enhancement
Voltage-Gated Sodium Current (INa)InhibitionReduction in current amplitude
Voltage-Gated Potassium Current (IK)Inhibition~20% decrease
Voltage-Gated Calcium Current (ICa)Inhibition~25% inhibition
Inhibitory Postsynaptic Currents (IPSCs)EnhancementPreferential enhancement over EPSCs

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_cell Cell Culture/ Tissue Slice Preparation establish_seal Establish Giga-ohm Seal & Whole-Cell Configuration prep_cell->establish_seal prep_sol Prepare Internal & External Solutions prep_sol->establish_seal prep_cs722 Prepare this compound Stock & Working Solutions apply_cs722 Bath Apply this compound prep_cs722->apply_cs722 baseline Record Baseline Currents/Potentials establish_seal->baseline baseline->apply_cs722 record_effect Record Currents/Potentials in presence of this compound apply_cs722->record_effect measure_params Measure Current Amplitude, Kinetics, etc. record_effect->measure_params dose_response Construct Dose-Response Curve (if applicable) measure_params->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Experimental workflow for patch-clamp analysis of this compound.

signaling_pathway cluster_channels Voltage-Gated Ion Channels cluster_synapse Inhibitory Synapse CS722 This compound Na_channel Sodium Channel (VGSC) CS722->Na_channel Inhibits K_channel Potassium Channel (VGKC) CS722->K_channel Inhibits Ca_channel Calcium Channel (VGCC) CS722->Ca_channel Inhibits presynaptic Presynaptic Terminal CS722->presynaptic Modulates Neuronal_Excitability Decreased Neuronal Excitability Na_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability IPSC Inhibitory Postsynaptic Current (IPSC) presynaptic->IPSC Enhances Release IPSC->Neuronal_Excitability Muscle_Relaxation Muscle Relaxation Neuronal_Excitability->Muscle_Relaxation

Proposed signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent such as sterile water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. Ensure the final solvent concentration is low (typically <0.1%) to avoid off-target effects.

Cell Preparation

The choice of preparation will depend on the specific research question.

  • Cultured Cell Lines: Use cell lines heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing specific Nav, Kv, or Cav channel subtypes).

  • Primary Neuronal Cultures: Isolate and culture neurons from relevant brain regions (e.g., spinal cord, hippocampus) to study this compound in a more native environment.

  • Acute Brain Slices: Prepare acute slices from the brain region of interest to study synaptic transmission and the effects of this compound on intact neural circuits.

General Whole-Cell Patch-Clamp Protocol

This protocol outlines the general steps for whole-cell voltage-clamp recordings.

Solutions:

  • Extracellular Solution (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[2]

  • Intracellular Solution (for general recordings) (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[3]

Procedure:

  • Plate cells or place the brain slice in the recording chamber and perfuse with oxygenated aCSF.

  • Pull glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a target cell with the micropipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a giga-ohm seal.

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Allow the cell to stabilize for several minutes before beginning recordings.

Protocol for Studying Voltage-Gated Sodium Channels (VGSCs)
  • Intracellular Solution: Use a Cs-based solution to block potassium channels (e.g., replace K-Gluconate with CsF or CsCl).

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

    • Apply depolarizing voltage steps in increments (e.g., from -80 mV to +40 mV in 10 mV steps) to elicit sodium currents.

    • Record baseline currents, then perfuse with this compound and repeat the voltage steps to determine the effect on current amplitude and kinetics.

Protocol for Studying Voltage-Gated Potassium Channels (VGKCs)
  • Extracellular Solution: Add specific blockers for sodium and calcium channels (e.g., Tetrodotoxin (TTX) and Cadmium (CdCl2)) to isolate potassium currents.

  • Voltage Protocol:

    • Hold the cell at a resting potential (e.g., -80 mV).

    • Apply depolarizing steps (e.g., from -60 mV to +60 mV) to activate potassium channels.

    • Record baseline currents, apply this compound, and repeat the protocol.

Protocol for Studying Voltage-Gated Calcium Channels (VGCCs)
  • Extracellular Solution: Use an external solution containing BaCl2 or CaCl2 as the charge carrier. Block sodium and potassium channels with TTX and a potassium channel blocker like TEA (tetraethylammonium).

  • Intracellular Solution: Use a Cs-based internal solution.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

    • Apply depolarizing steps (e.g., from -70 mV to +50 mV) to elicit calcium currents.

    • Record baseline, apply this compound, and repeat.

Protocol for Studying Inhibitory Postsynaptic Currents (IPSCs)
  • Configuration: Whole-cell voltage-clamp.

  • Intracellular Solution: Use a high chloride internal solution to increase the driving force for chloride ions, making IPSCs easier to measure.

  • Procedure:

    • Hold the cell at a potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate inhibitory currents.

    • Use a stimulating electrode to evoke synaptic responses in a connected neuron or by stimulating a population of inhibitory interneurons.

    • Record baseline evoked IPSCs.

    • Apply this compound to the bath and observe changes in the amplitude and frequency of spontaneous and evoked IPSCs. To investigate a presynaptic mechanism, a paired-pulse stimulation protocol can be employed. A change in the paired-pulse ratio in the presence of this compound would suggest a presynaptic site of action.

References

Application Notes and Protocols for CS-722 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and mechanism of action for the centrally acting muscle relaxant CS-722 in rodent models. The information is intended to guide researchers in designing and executing in vivo studies.

Summary of this compound In Vivo Dosages in Rats

The following table summarizes the reported dosages and administration routes for this compound in rats from various studies.

Administration RouteDosage RangeSpecies (Strain)ModelObserved EffectReference
Oral (p.o.)25-100 mg/kgRatDecerebrate RigidityDose-dependent reduction in rigidity[1][2]
Intravenous (i.v.)50 mg/kgRat (Spinal)Spinal ReflexesDepression of polysynaptic reflex[3]
Intra-4th Ventricular (i.c.v.)50 and 100 µgRatDecerebrate RigidityTransient reduction in rigidity[1][4]
Intrathecal (i.t.)200 and 400 µgRatDecerebrate RigidityReduction in rigidity[1][4]

Mechanism of Action

This compound is a centrally acting muscle relaxant that exerts its effects through multiple mechanisms primarily within the central nervous system.[1][3] Studies in rats have indicated that this compound's muscle relaxant properties stem from its influence on both supraspinal structures and the spinal cord.[1][4]

Key mechanisms of action include:

  • Modulation of Ion Channels: this compound has been shown to reduce voltage-gated sodium currents and, to a lesser extent, voltage-gated potassium and calcium currents.[1]

  • Enhancement of Inhibitory Neurotransmission: The compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal effect on excitatory postsynaptic currents (EPSCs).[5] This is thought to be mediated, at least in part, by an action on the presynaptic terminal, as evidenced by a reduction in paired-pulse facilitation of GABA-mediated IPSCs.[5]

  • Depression of Motor Systems: this compound inhibits the increase in discharges from Ia afferent fibers and gamma-motor activity.[2] It also depresses the polysynaptic reflex with less impact on the monosynaptic reflex.[2][3]

  • Membrane Stabilization: The compound reduces the excitability of motoneurons and primary afferent fibers, suggesting a membrane-stabilizing action.[3]

Below is a diagram illustrating the proposed signaling pathways and cellular targets of this compound.

CS722_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_muscle Muscle Fiber CS722_pre This compound Ca_channel_pre Voltage-gated Ca²⁺ Channel CS722_pre->Ca_channel_pre Inhibits GABA_release GABA Release Ca_channel_pre->GABA_release GABA_receptor GABA Receptor GABA_release->GABA_receptor CS722_post This compound Na_channel Voltage-gated Na⁺ Channel CS722_post->Na_channel Inhibits K_channel Voltage-gated K⁺ Channel CS722_post->K_channel Inhibits Neuron_excitability Neuronal Excitability Na_channel->Neuron_excitability Reduces K_channel->Neuron_excitability Reduces IPSC IPSC (Inhibition) GABA_receptor->IPSC IPSC->Neuron_excitability Muscle_relaxation Muscle Relaxation Neuron_excitability->Muscle_relaxation Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo effects of this compound in rodents.

Decerebrate Rigidity Model in Rats

This model is used to assess the muscle relaxant properties of a compound.

Objective: To induce extensor rigidity in the hindlimbs of rats and evaluate the ability of this compound to reduce this rigidity.

Materials:

  • Male Wistar rats

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Anesthetic (e.g., halothane)

  • Radiofrequency lesion generator

  • Stereotaxic apparatus

  • Electromyography (EMG) recording equipment

Procedure:

  • Anesthetize the rats.

  • Produce bilateral radiofrequency lesions in the midbrain to induce decerebrate rigidity. This method is noted for its high reproducibility and for producing marked extensor rigidity in the hindlimbs without voluntary movement.[1]

  • Administer this compound via the desired route (e.g., p.o., i.c.v., or i.t.).

  • Measure the muscle tone or rigidity, often through EMG recordings from extensor muscles or by quantifying the resistance to passive limb flexion.

  • Record the dose-dependent effects of this compound on the induced rigidity.

Experimental Workflow:

Decerebrate_Rigidity_Workflow start Start anesthesia Anesthetize Rat start->anesthesia lesion Create Midbrain Lesions (Decerebration) anesthesia->lesion rigidity Induce Extensor Rigidity lesion->rigidity administer Administer this compound or Vehicle rigidity->administer measure Measure Muscle Rigidity (EMG) administer->measure analyze Analyze Data measure->analyze end End analyze->end

Workflow for the decerebrate rigidity model.
Spinal Reflex Depression in Spinal Rats

This protocol is designed to investigate the effects of this compound on spinal reflex pathways.

Objective: To assess the impact of this compound on monosynaptic and polysynaptic reflexes in spinal rats.

Materials:

  • Male Wistar rats

  • This compound

  • Anesthetic

  • Surgical instruments for spinal cord transection

  • Stimulating and recording electrodes

Procedure:

  • Anesthetize the rats and perform a spinal cord transection at the thoracic level to create a spinal preparation.

  • Isolate and place stimulating electrodes on a dorsal root and recording electrodes on the corresponding ventral root.

  • Elicit monosynaptic and polysynaptic reflexes by electrical stimulation of the dorsal root.

  • Administer this compound intravenously (i.v.).

  • Record the changes in the amplitude and duration of the monosynaptic and polysynaptic reflex potentials before and after drug administration.[2][3]

Logical Relationship of Effects:

Spinal_Reflex_Effects CS722 This compound poly_reflex Polysynaptic Reflex CS722->poly_reflex Strongly Depresses mono_reflex Monosynaptic Reflex CS722->mono_reflex Weakly Affects motoneuron Motoneuron Excitability CS722->motoneuron Reduces primary_afferent Primary Afferent Fiber Excitability CS722->primary_afferent Reduces

Effects of this compound on spinal reflexes.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound in rodents are not detailed in the provided search results, general protocols for conducting such studies in mice and rats are available. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs dosing regimens for efficacy studies. A typical pharmacokinetic study would involve administering this compound via different routes (e.g., intravenous and oral) and collecting blood samples at various time points to measure drug concentration.[6][7]

Note: The provided information is based on the limited available scientific literature. Researchers should consult the primary publications for more detailed methodologies and safety information before initiating any new studies. Further dose-finding and pharmacokinetic studies may be necessary for specific rodent models and experimental conditions.

References

Application Notes and Protocols for Assessing the Muscle Relaxant Activity of CS-722

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CS-722, with the chemical name (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant.[1][2] Its mechanism of action involves a multi-faceted impact on the central nervous system, primarily targeting both supraspinal structures and the spinal cord to exert its effects.[3][4] This document provides detailed application notes and protocols for assessing the muscle relaxant activity of this compound, encompassing both in vivo behavioral assays and in vitro electrophysiological methods. The provided methodologies are designed to enable researchers to effectively characterize the pharmacological profile of this compound and similar compounds.

Mechanism of Action Overview:

This compound's muscle relaxant properties are attributed to its influence on several key neurological pathways:

  • Depression of the Gamma-Motor System: this compound inhibits the increase in discharges from Ia afferent fibers and gamma-motor activity, which are crucial for maintaining muscle spindle sensitivity and, consequently, muscle tone.[2][3]

  • Inhibition of Polysynaptic Reflexes: The compound preferentially depresses polysynaptic reflexes in the spinal cord with a lesser effect on monosynaptic reflexes.[1][2]

  • Modulation of Neuronal Excitability: At the cellular level, this compound reduces the excitability of motoneurons.[1] This is achieved, in part, through the inhibition of voltage-gated sodium and calcium channels, leading to a membrane-stabilizing effect.[3][5][6]

  • Enhancement of Inhibitory Neurotransmission: this compound has been shown to preferentially enhance inhibitory postsynaptic currents (IPSCs), suggesting a facilitatory effect on inhibitory synaptic transmission in the spinal cord.[7]

The following diagram illustrates the proposed signaling pathway for this compound's muscle relaxant activity.

This compound Signaling Pathway cluster_cns Central Nervous System cluster_supraspinal Supraspinal Structures cluster_spinal Spinal Cord CS722 This compound GammaMotor γ-Motor Neuron Activity CS722->GammaMotor Inhibits PolyReflex Polysynaptic Reflexes CS722->PolyReflex Inhibits MotoNeuron Motoneuron Excitability CS722->MotoNeuron Reduces IPSC Inhibitory Postsynaptic Currents CS722->IPSC Enhances VGSC Voltage-Gated Na+ Channels CS722->VGSC:w Inhibits VGCC Voltage-Gated Ca2+ Channels CS722->VGCC:w Inhibits MuscleRelaxation Muscle Relaxation GammaMotor->MuscleRelaxation PolyReflex->MuscleRelaxation MotoNeuron->MuscleRelaxation IPSC->MuscleRelaxation

Caption: Proposed signaling pathway of this compound leading to muscle relaxation.

Quantitative Data Summary

The following table summarizes the quantitative data available for the muscle relaxant activity of this compound.

Experimental ModelSpeciesAdministration RouteParameterValueReference
Radio Frequency Decerebrate RigidityRatOral (p.o.)Effective Dose Range25-100 mg/kg[2][3]
Radio Frequency Decerebrate RigidityRatIntra-4th ventricularly (i.c.v.)Effective Dose50 and 100 µg[3][4]
Radio Frequency Decerebrate RigidityRatIntrathecal (i.t.)Effective Dose200 and 400 µg[3][4]
Spinal Reflexes (Polysynaptic)RatIntravenous (i.v.)Effective Dose50 mg/kg[1]
Spontaneous Postsynaptic CurrentsRat (cultured hippocampal neurons)Bath applicationEffective Concentration100-300 µM[8]

Experimental Protocols

In Vivo Assessment of Muscle Relaxation

The following diagram provides a general workflow for in vivo assessment of muscle relaxant activity.

In Vivo Experimental Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis AnimalPrep Animal Acclimation & Grouping DrugAdmin This compound or Vehicle Administration AnimalPrep->DrugAdmin Rotarod Rotarod Test DrugAdmin->Rotarod InclinedPlane Inclined Plane Test DrugAdmin->InclinedPlane GripStrength Grip Strength Test DrugAdmin->GripStrength DataCollection Data Collection (Latency to fall, Angle, Force) Rotarod->DataCollection InclinedPlane->DataCollection GripStrength->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results Interpretation Stats->Results In Vitro Electrophysiology Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis CellCulture Neuronal Cell Culture (e.g., Hippocampal, DRG) Patching Obtain Whole-Cell Configuration CellCulture->Patching Solutions Preparation of Internal & External Solutions Solutions->Patching BaselineRec Record Baseline Neuronal Activity Patching->BaselineRec DrugApp Bath Application of This compound BaselineRec->DrugApp PostDrugRec Record Post-Drug Neuronal Activity DrugApp->PostDrugRec DataAcq Data Acquisition & Analysis of Currents/Potentials PostDrugRec->DataAcq ConcResponse Concentration-Response Curve Generation DataAcq->ConcResponse Results Determination of IC50/EC50 ConcResponse->Results

References

Application Notes and Protocols for CS-722 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CS-722, identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant that modulates synaptic transmission.[1][2] Its unique mechanism of action presents a valuable tool for researchers investigating the complex processes of synaptic plasticity. While primarily characterized for its effects on spinal reflexes and spontaneous synaptic activity, its influence on fundamental neuronal properties—such as voltage-gated ion channels and inhibitory transmission—makes it a compound of interest for dissecting the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).[3][4] These notes provide detailed protocols and applications for utilizing this compound to explore its potential impact on synaptic plasticity.

Mechanism of Action

This compound exerts its effects primarily through the modulation of presynaptic mechanisms. In cultured hippocampal neurons, it has been shown to inhibit spontaneous excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) at concentrations of 100-300 μM.[4][5] This inhibition is not due to a postsynaptic receptor blockade, as this compound does not alter currents evoked by direct application of glutamate, NMDA, GABA, or glycine.[3][4] Instead, its action is attributed to the inhibition of presynaptic voltage-gated channels. Specifically, this compound reduces voltage-gated sodium (Na+) and calcium (Ca2+) currents, and to a lesser extent, voltage-gated potassium (K+) currents.[3][5]

Interestingly, in the spinal cord, this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal effect on EPSCs.[1] It also reduces paired-pulse facilitation of GABA-mediated IPSCs, further suggesting a presynaptic site of action that enhances inhibitory transmitter release or efficacy.[1] This dual action—general inhibition of spontaneous activity in some regions and specific enhancement of inhibition in others—allows for targeted investigation of different aspects of synaptic integration and plasticity.

Key Applications in Synaptic Plasticity Research

  • Investigating the Role of Presynaptic Ca2+ Channels in LTP/LTD: Since this compound inhibits voltage-activated calcium currents by approximately 25%, it can be used to probe the sensitivity of LTP and LTD induction to partial blockade of presynaptic Ca2+ influx.[3]

  • Modulating Neuronal Excitability: By reducing voltage-gated Na+ currents, this compound can decrease the probability of action potential firing, allowing researchers to study how network excitability influences plasticity thresholds.[3]

  • Enhancing Inhibitory Tone to Study Plasticity Gating: The preferential enhancement of GABAergic transmission by this compound can be leveraged to study how inhibitory circuits "gate" or control the induction of plasticity at excitatory synapses.[1]

  • Dissecting Mechanisms of Homeostatic Plasticity: By suppressing spontaneous synaptic activity, this compound can be used to induce homeostatic responses in neuronal cultures, providing a pharmacological tool to study the compensatory mechanisms that stabilize network function.[4]

Data Presentation: Summary of Reported Electrophysiological Effects

ParameterPreparationThis compound ConcentrationObserved EffectReference
Spontaneous EPSCs & IPSCsCultured Rat Hippocampal Neurons100-300 µMInhibition[3][4]
Voltage-Gated Na+ CurrentsCultured Rat Hippocampal Neurons100-300 µMReduction; Inactivation curve shifted to more negative potentials[3]
Voltage-Gated Ca2+ CurrentsCultured Rat Hippocampal Neurons100-300 µMInhibition by ~25%[3]
Voltage-Gated K+ CurrentsCultured Rat Hippocampal Neurons100-300 µMInhibition by ~20%[3]
Evoked IPSCsNeonatal Rat Spinal Cord SlicesNot SpecifiedPreferential Enhancement[1]
Evoked EPSCsNeonatal Rat Spinal Cord SlicesNot SpecifiedLittle to no effect[1]
Paired-Pulse Facilitation (GABA)Neonatal Rat Spinal Cord SlicesNot SpecifiedReduction[1]
Polysynaptic ReflexSpinal Rats50 mg/kg, i.v.Depression[2][6]
Monosynaptic ReflexSpinal Rats50 mg/kg, i.v.Less effective depression compared to polysynaptic reflex[2][6]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine if the partial inhibition of presynaptic Ca2+ channels by this compound affects the induction or expression of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • This compound hydrochloride

  • Acute hippocampal slices (300-400 µm) from rats or mice

  • Artificial cerebrospinal fluid (aCSF)

  • High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 Hz for 1 second)

  • Field excitatory postsynaptic potential (fEPSP) recording setup

Methodology:

  • Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline of fEPSPs by delivering single pulses at low frequency (e.g., 0.05 Hz) for 20-30 minutes.

  • Apply this compound to the perfusion bath at a final concentration of 100 µM. Continue baseline recording for another 20 minutes to observe any acute effects of the drug on basal synaptic transmission.

  • Induce LTP using an HFS protocol.

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

  • Analysis: Compare the magnitude of LTP in slices treated with this compound to control slices (vehicle only). A reduction in LTP magnitude would suggest that the partial block of presynaptic Ca2+ channels by this compound is sufficient to impair plasticity induction.

G cluster_workflow Protocol 1: LTP Experiment Workflow prep Hippocampal Slice Preparation & Recovery baseline Establish Stable fEPSP Baseline (20 min) prep->baseline drug Bath Apply This compound (100 µM, 20 min) baseline->drug induce Induce LTP (High-Frequency Stimulation) drug->induce record Record Post-HFS fEPSPs (60+ min) induce->record analyze Analyze LTP Magnitude (this compound vs. Control) record->analyze

Figure 1: Workflow for testing the effect of this compound on LTP induction.

Protocol 2: Assessing the Role of Enhanced Inhibition by this compound on Synaptic Plasticity

Objective: To test the hypothesis that this compound-mediated enhancement of inhibitory transmission can "gate" the induction of synaptic plasticity.

Materials:

  • This compound hydrochloride

  • Acute cortical or hippocampal slices

  • GABAA receptor antagonist (e.g., Bicuculline)

  • LTP or LTD induction protocol

  • Whole-cell patch-clamp or field potential recording setup

Methodology:

  • Prepare and recover acute brain slices as described in Protocol 1.

  • Establish a stable baseline of synaptic responses.

  • Apply this compound to the perfusion bath. Based on spinal cord data, this is expected to enhance inhibitory currents.[1]

  • Apply a plasticity-inducing protocol (e.g., HFS for LTP or low-frequency stimulation for LTD). It is hypothesized that enhanced inhibition will prevent the induction of LTP.

  • In a separate group of slices, co-apply this compound and a GABAA receptor antagonist like Bicuculline.

  • Apply the same plasticity-inducing protocol.

  • Analysis: Compare the outcome of the plasticity protocol in three conditions: (1) Control, (2) this compound alone, and (3) this compound + Bicuculline. If this compound blocks LTP and this blockade is reversed by Bicuculline, it would demonstrate that this compound gates plasticity via its effects on inhibitory transmission.

G cluster_pathway Hypothesized Gating of Plasticity by this compound CS722 This compound Application Presynaptic Presynaptic Terminal (GABAergic Interneuron) CS722->Presynaptic EnhanceGABA Enhanced GABA Release/Efficacy Presynaptic->EnhanceGABA Postsynaptic Postsynaptic Neuron (Pyramidal Cell) EnhanceGABA->Postsynaptic Hyperpolarization Increased Hyperpolarization or Shunting Inhibition Postsynaptic->Hyperpolarization BlockLTP Blockade of LTP Induction Hyperpolarization->BlockLTP

Figure 2: Hypothesized pathway for this compound gating of long-term potentiation.

Concluding Remarks

This compound is a versatile pharmacological agent with a distinct presynaptic mechanism of action. Its ability to modulate voltage-gated ion channels and enhance inhibitory synaptic transmission provides a unique opportunity for researchers to dissect the presynaptic and circuit-level contributions to synaptic plasticity. The protocols outlined here serve as a starting point for exploring its utility in moving beyond its initial characterization as a muscle relaxant and establishing it as a valuable tool in the field of neuroscience and synaptic plasticity research.

References

Application Notes and Protocols: CS-722 (Eslicarbazepine Acetate) in Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eslicarbazepine acetate (ESL), formerly known as BIA 2-093, is a third-generation antiepileptic drug (AED) belonging to the dibenzazepine family, which also includes carbamazepine and oxcarbazepine.[1][2] It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine (S-licarbazepine), which is responsible for its pharmacological activity.[1][3] ESL is approved for the treatment of partial-onset seizures in adults and children.[2][4][5] Preclinical studies in various animal models of epilepsy have demonstrated its anticonvulsant and potential antiepileptogenic properties.[4][6]

These application notes provide a comprehensive overview of the use of Eslicarbazepine Acetate in preclinical epilepsy models, including detailed experimental protocols and a summary of efficacy data.

Mechanism of Action

The primary mechanism of action of eslicarbazepine is the blockade of voltage-gated sodium channels (VGSCs).[1][7][8] Unlike older VGSC-targeting AEDs, eslicarbazepine exhibits a higher affinity for the slow-inactivated state of these channels over the resting state.[8][9] This preferential binding to the inactivated state leads to a more selective inhibition of the rapid repetitive firing of neurons characteristic of epileptic seizures, with less effect on normal physiological neuronal activity.[1][9] This action reduces neuronal hyperexcitability and limits the propagation of seizure activity. Additionally, some studies suggest that eslicarbazepine may also inhibit T-type calcium channels, which could contribute to its anticonvulsant effects and potential antiepileptogenic properties.[4][7][10]

Signaling Pathway of Eslicarbazepine Acetate

Caption: Mechanism of Eslicarbazepine Acetate on Voltage-Gated Sodium Channels.

Efficacy Data in Preclinical Epilepsy Models

The anticonvulsant activity of Eslicarbazepine Acetate (ESL) and its active metabolite, eslicarbazepine, has been evaluated in several rodent models of epilepsy. The following tables summarize the key efficacy data.

Model Species Compound Route of Admin. ED₅₀ (mg/kg) 95% Confidence Interval Reference
Maximal Electroshock (MES)MouseEslicarbazepine Acetatep.o.23.017.8 - 28.3[6]
Maximal Electroshock (MES)MouseEslicarbazepinep.o.27.818.9 - 36.6[6]
6-Hz Psychomotor SeizureMouseEslicarbazepine Acetatep.o.15.97.7 - 24.1[6]
6-Hz Psychomotor SeizureMouseEslicarbazepinep.o.12.19.5 - 14.8[6]
Model Species Compound Dosage (mg/kg) Effect Reference
Amygdala KindlingMouseEslicarbazepine Acetate10, 30, 100Dose-dependently increased the average number of stimulations to reach a fully kindled generalized seizure (by 217% at 30 mg/kg and 280% at 100 mg/kg).[6]
Amygdala KindlingMouseEslicarbazepine Acetate200, 300Dose-dependently increased the focal seizure threshold.[6]
Pilocarpine-induced Chronic EpilepsyMouseEslicarbazepine Acetate150, 300 (once daily for 6 weeks)Significantly decreased seizure activity 8 weeks after the end of treatment. Also reduced mossy fiber sprouting and neuronal loss.[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[11]

Materials:

  • Male NMRI mice (or other suitable rodent strain)

  • Electroconvulsive shock device with corneal electrodes

  • 0.9% saline solution with a local anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Eslicarbazepine Acetate (or test compound)

  • Vehicle control (e.g., 0.5% methylcellulose)

Protocol:

  • Administer Eslicarbazepine Acetate or vehicle control orally (p.o.) to the mice at the desired doses.

  • At the time of peak drug effect (e.g., 60 minutes post-administration), apply a drop of anesthetic saline solution to the corneas of each mouse.[12]

  • Deliver a suprathreshold electrical stimulus via the corneal electrodes (e.g., 50 mA, 60 Hz, 0.2-second duration for mice).[12]

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure for at least 10-20 seconds.

  • The absence of the tonic hindlimb extension is considered protection.

  • Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure endpoint.

Workflow for Maximal Electroshock (MES) Seizure Model

MES_Workflow start Start drug_admin Administer Eslicarbazepine Acetate or Vehicle (p.o.) start->drug_admin wait Wait for Time of Peak Effect (e.g., 60 minutes) drug_admin->wait anesthetize Apply Anesthetic Saline to Corneas wait->anesthetize stimulate Deliver Suprathreshold Electrical Stimulus anesthetize->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Protection vs. Seizure observe->endpoint calculate Calculate ED₅₀ endpoint->calculate Data Analysis end End calculate->end

Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.

6-Hz Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.[13]

Materials:

  • Male CF-1 mice (or other suitable strain)

  • Constant current electrical stimulator with corneal electrodes

  • 1% lidocaine hydrochloride solution or similar local anesthetic[3]

  • Eslicarbazepine Acetate (or test compound)

  • Vehicle control

Protocol:

  • Administer Eslicarbazepine Acetate or vehicle control to the mice at various doses.

  • At the time of peak drug effect, apply a drop of local anesthetic to the corneas.[3]

  • Deliver a low-frequency electrical stimulus through the corneal electrodes (e.g., 6 Hz, 32 or 44 mA, 0.2 ms pulse width, 3-second duration).[3][6]

  • Immediately after stimulation, place the mouse in an observation chamber.

  • Observe the mouse for seizure activity, characterized by immobility, rearing, forelimb clonus, and twitching of the vibrissae.[3]

  • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of stimulation.[3]

  • Determine the ED₅₀ for protection against the 6-Hz induced seizure.

Workflow for 6-Hz Psychomotor Seizure Model

6Hz_Workflow start Start drug_admin Administer Eslicarbazepine Acetate or Vehicle start->drug_admin wait Wait for Time of Peak Effect drug_admin->wait anesthetize Apply Local Anesthetic to Corneas wait->anesthetize stimulate Deliver 6-Hz Electrical Stimulus anesthetize->stimulate observe Observe for Seizure Behavior (e.g., forelimb clonus, rearing) stimulate->observe endpoint Endpoint: Protection vs. Seizure observe->endpoint calculate Calculate ED₅₀ endpoint->calculate Data Analysis end End calculate->end

Caption: Workflow for the 6-Hz Psychomotor Seizure Model.

Amygdala Kindling Model

This model mimics the progressive development of focal epilepsy (epileptogenesis) and is used to assess both anticonvulsant and antiepileptogenic potential.[14]

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Implantable bipolar electrodes

  • Electrical stimulator

  • EEG recording system

  • Eslicarbazepine Acetate (or test compound)

  • Vehicle control

Protocol:

  • Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of each animal using stereotaxic coordinates. Allow for a post-operative recovery period.

  • Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (a brief electrographic seizure).

  • Kindling: Stimulate the amygdala once or twice daily with a sub-convulsive electrical stimulus (e.g., 2-second train of 50-60 Hz pulses) at the ADT.[15]

  • Seizure Scoring: Score the behavioral seizures after each stimulation using a standardized scale (e.g., Racine's scale).

  • Drug Administration: Administer Eslicarbazepine Acetate or vehicle prior to each kindling stimulation.

  • Endpoint: A fully kindled state is reached when the animal consistently exhibits a generalized convulsive seizure (e.g., Racine stage 5).

  • Data Analysis: Compare the number of stimulations required to reach the fully kindled state, seizure duration, and afterdischarge duration between the drug-treated and vehicle-treated groups.

Workflow for Amygdala Kindling Model

Kindling_Workflow start Start surgery Implant Amygdala Electrode start->surgery recovery Post-operative Recovery surgery->recovery adt Determine Afterdischarge Threshold (ADT) recovery->adt kindling_loop Daily Kindling Stimulations adt->kindling_loop drug_admin Administer ESL or Vehicle kindling_loop->drug_admin stimulate Apply Sub-convulsive Stimulus drug_admin->stimulate observe Score Behavioral Seizure (Racine's Scale) stimulate->observe fully_kindled Fully Kindled? observe->fully_kindled fully_kindled->kindling_loop No analysis Analyze Data: - Stimulations to Kindle - Seizure Duration fully_kindled->analysis Yes end End of Experiment analysis->end

Caption: Workflow for the Amygdala Kindling Model of Epilepsy.

Conclusion

Eslicarbazepine Acetate has demonstrated robust anticonvulsant efficacy in a range of preclinical models of epilepsy that represent different seizure types. Its unique mechanism of action, involving the preferential blockade of the slow-inactivated state of voltage-gated sodium channels, likely contributes to its efficacy and favorable tolerability profile. The data from these preclinical models support its clinical use in the treatment of partial-onset seizures and suggest its potential for further investigation in other epilepsy syndromes. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the pharmacology of Eslicarbazepine Acetate and other novel antiepileptic drugs.

References

Application Note: A Tiered Strategy for In Vitro Neurotoxicity Screening of CS-722, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction CS-722 is a novel small molecule kinase inhibitor under development for oncology indications. As with many kinase inhibitors, off-target effects are a potential concern, particularly neurotoxicity, which can be a significant dose-limiting factor. Early identification of neurotoxic potential is crucial for de-risking drug candidates and guiding further development. This application note describes a tiered, in vitro experimental design for screening the potential neurotoxicity of this compound using a human neuroblastoma cell line, SH-SY5Y, a well-established model for neurotoxicity studies. The proposed workflow assesses key indicators of neuronal health: cell viability, neurite outgrowth, and apoptosis. Furthermore, it investigates the compound's impact on critical neuro-supportive signaling pathways, namely the PI3K/Akt and MAPK/ERK pathways, which are essential for neuronal survival and differentiation.[1][2][3][4][5][6][7]

Experimental Workflow

The screening strategy follows a tiered approach, starting with broad cytotoxicity assessment and progressing to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Morphological & Apoptotic Assessment cluster_2 Tier 3: Mechanistic Investigation cluster_3 Analysis & Decision A SH-SY5Y Cell Culture (Differentiated with Retinoic Acid) B Compound Treatment (this compound Dose-Response) A->B C MTT Assay for Cell Viability B->C D Neurite Outgrowth Assay (Immunofluorescence & Imaging) C->D E Caspase-3 Activity Assay (Apoptosis Assessment) C->E F Western Blot Analysis (p-Akt, Akt, p-ERK, ERK) D->F E->F G Data Analysis & Risk Assessment F->G

Caption: Overall experimental workflow for this compound neurotoxicity screening.

Data Presentation

Quantitative data from the assays should be summarized for clear comparison.

Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1075.3 ± 6.2
5045.1 ± 5.5
10020.7 ± 3.9

Table 2: Effect of this compound on Neurite Outgrowth

This compound Conc. (µM)Average Neurite Length (µm, Mean ± SD)% of Cells with Neurites (Mean ± SD)
0 (Vehicle)85.4 ± 10.292.1 ± 3.7
182.1 ± 9.889.5 ± 4.1
1055.9 ± 8.560.3 ± 5.9
5025.3 ± 6.131.8 ± 4.5

Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity)

This compound Conc. (µM)Fold Increase in Caspase-3 Activity (vs. Vehicle)
0 (Vehicle)1.0
11.2
103.5
508.9

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Human SH-SY5Y neuroblastoma cells are used as they can be differentiated into a more mature neuronal phenotype, making them suitable for neurotoxicity studies.

  • Materials: SH-SY5Y cells, DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Retinoic Acid (RA), 96-well plates, T-75 flasks.

  • Protocol:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

    • For differentiation, seed cells into appropriate plates (e.g., 96-well plates for MTT assay).

    • After 24 hours, reduce the serum concentration to 1% FBS and add 10 µM Retinoic Acid to the medium.

    • Maintain the cells in differentiation medium for 5-7 days before compound treatment, replacing the medium every 2-3 days.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10]

  • Materials: Differentiated SH-SY5Y cells in a 96-well plate, this compound stock solution, serum-free medium, MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or SDS-HCl).

  • Protocol:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the differentiation medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24-48 hours at 37°C.

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Neurite Outgrowth Assay

This assay quantifies changes in neuronal morphology, specifically the elongation and maintenance of neurites, which is a sensitive endpoint for neurotoxicity.[11][12][13][14][15]

  • Materials: Differentiated SH-SY5Y cells on glass coverslips in a 24-well plate, this compound, 4% Paraformaldehyde (PFA), Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), Blocking solution (e.g., 5% BSA in PBS), primary antibody (e.g., anti-β-III tubulin), fluorescently-labeled secondary antibody, DAPI, fluorescence microscope.

  • Protocol:

    • Treat differentiated cells with various concentrations of this compound for 48 hours.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.[11]

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.[11]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (to stain nuclei) for 2 hours at room temperature, protected from light.

    • Mount coverslips onto slides and image using a fluorescence microscope.

    • Quantify neurite length and the number of neurite-bearing cells using image analysis software.

Caspase-3 Activity Assay

This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway. An increase in its activity is a hallmark of apoptosis.[16][17][18][19]

  • Materials: Differentiated SH-SY5Y cells in a 96-well plate, this compound, Lysis Buffer, Caspase-3 substrate (e.g., Ac-DEVD-pNA), Reaction Buffer.

  • Protocol:

    • Treat cells with this compound for 24 hours.

    • Lyse the cells by adding Lysis Buffer and incubating on ice for 15-20 minutes.[16]

    • Centrifuge the plate to pellet cell debris and transfer the supernatant (lysate) to a new plate.

    • Prepare a reaction mix containing Reaction Buffer and the Caspase-3 substrate.

    • Add the reaction mix to each well containing cell lysate.

    • Incubate at 37°C for 1-2 hours, protected from light.[18]

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating Caspase-3 activity.

    • Express results as a fold change compared to the vehicle-treated control.

Signaling Pathway Analysis

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and is neuroprotective.[3][4][5][7][20] Inhibition of this pathway can lead to apoptosis.

G GF Neurotrophic Factors (e.g., BDNF, NGF) RTK Receptor Tyrosine Kinase (e.g., TrkB) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Apoptosis Inhibition of Apoptosis (Neuronal Survival) pAkt->Apoptosis Promotes CS722 This compound (Potential Off-Target) CS722->PI3K CS722->Akt

Caption: PI3K/Akt signaling pathway in neuronal survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also crucial for mediating neuronal survival, differentiation, and plasticity.[1][2][6][21]

G GF Neurotrophic Factors RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) Survival Gene Transcription (Neuronal Survival & Growth) pERK->Survival Promotes CS722 This compound (Potential Off-Target) CS722->Raf CS722->MEK

Caption: MAPK/ERK signaling pathway in neuronal survival.

Western Blot Protocol for Pathway Analysis

Western blotting can be used to measure the phosphorylation status of key proteins in these pathways (p-Akt, p-ERK) as a readout of pathway activity.

  • Materials: Differentiated SH-SY5Y cells, this compound, RIPA Lysis Buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% milk or BSA in TBST), primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Protocol:

    • Treat differentiated SH-SY5Y cells with this compound at selected concentrations for a short duration (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against both the phosphorylated and total forms of Akt and ERK to determine the ratio of activation.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash again and apply ECL substrate.

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities and analyze the ratio of phosphorylated protein to total protein. A decrease in this ratio upon this compound treatment would suggest inhibition of the pathway.

References

Application Notes and Protocols: Measuring the Effect of CS-722 on Postsynaptic Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a centrally acting muscle relaxant with a complex pharmacological profile.[1][2] Studies have indicated that its mechanism of action involves the modulation of synaptic transmission.[3][4][5][6] Notably, research has yielded conflicting results regarding its precise effects on postsynaptic currents, with some studies demonstrating an inhibition of both excitatory and inhibitory currents in hippocampal neurons, while others report a preferential enhancement of inhibitory currents in the spinal cord.[3][4][5] Both lines of evidence, however, point towards a presynaptic site of action, likely through the modulation of voltage-gated sodium and calcium channels, which in turn affects neurotransmitter release.[3][4]

These application notes provide detailed protocols for utilizing whole-cell patch-clamp electrophysiology to systematically investigate and characterize the effects of this compound on both spontaneous and evoked postsynaptic currents. The described methodologies will enable researchers to dissect the presynaptic and postsynaptic actions of this compound, helping to resolve existing discrepancies in the literature and providing a clearer understanding of its mechanism of action.

Data Presentation

Table 1: Summary of Reported Effects of this compound on Postsynaptic Currents
ParameterCell TypeEffect of this compound (100-300 µM)Putative MechanismReference
Spontaneous Excitatory Postsynaptic Currents (sEPSCs)Cultured Hippocampal NeuronsInhibitionPresynaptic: Reduction of voltage-gated Na+ and Ca2+ currents[3][4]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)Cultured Hippocampal NeuronsInhibitionPresynaptic: Reduction of voltage-gated Na+ and Ca2+ currents[3][4]
Evoked Postsynaptic Currents (by direct agonist application)Cultured Hippocampal NeuronsNo effectSuggests a presynaptic site of action[3][4]
Inhibitory Postsynaptic Currents (IPSCs)Ventral Horn Neurons (Spinal Cord Slice)Preferential EnhancementPresynaptic: Action on GABA-mediated transmission[5]
Excitatory Postsynaptic Currents (EPSCs)Ventral Horn Neurons (Spinal Cord Slice)Little to no effect[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Spontaneous Postsynaptic Currents (sPSCs)

This protocol is designed to measure the effects of this compound on the frequency and amplitude of both spontaneous excitatory and inhibitory postsynaptic currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices (e.g., hippocampus or spinal cord)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • This compound stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Preparation: Prepare aCSF and internal solution. A typical aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. A standard internal solution for recording both EPSCs and IPSCs might contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with the pH adjusted to 7.3 with CsOH.

  • Cell Visualization: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with aCSF. Identify a healthy neuron for recording.

  • Pipette Pulling and Filling: Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Gigaseal Formation: Approach the selected neuron with the patch pipette and apply gentle positive pressure. Once in proximity to the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

  • Recording sEPSCs: Clamp the neuron at a holding potential of -70 mV to preferentially record inward sEPSCs (mediated primarily by AMPA receptors).

  • Recording sIPSCs: Clamp the neuron at a holding potential of 0 mV (or the reversal potential for glutamate receptors) to record outward sIPSCs (mediated by GABAA receptors).

  • Baseline Recording: Record stable baseline sPSC activity for 5-10 minutes.

  • This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., starting with a dose-range of 10-300 µM).

  • Data Acquisition: Record sPSCs in the presence of this compound for 10-15 minutes, or until a stable effect is observed.

  • Washout: Perfuse with normal aCSF to wash out the drug and observe any reversal of the effect.

  • Data Analysis: Analyze the frequency and amplitude of sEPSCs and sIPSCs before, during, and after this compound application using appropriate software.

Protocol 2: Differentiating Presynaptic vs. Postsynaptic Effects using Miniature Postsynaptic Currents (mPSCs)

This protocol is crucial for determining whether the effects of this compound are mediated by changes in neurotransmitter release (presynaptic) or by alterations in postsynaptic receptor sensitivity. This is achieved by recording miniature postsynaptic currents in the presence of tetrodotoxin (TTX), which blocks action potential-dependent neurotransmitter release.

Procedure:

  • Follow steps 1-5 of Protocol 1 to establish a whole-cell recording.

  • TTX Application: Perfuse the chamber with aCSF containing 0.5-1 µM TTX to block voltage-gated sodium channels and thus, action potentials.

  • Recording mEPSCs and mIPSCs:

    • To record miniature excitatory postsynaptic currents (mEPSCs), hold the neuron at -70 mV.

    • To record miniature inhibitory postsynaptic currents (mIPSCs), hold the neuron at 0 mV.

  • Baseline Recording: Record a stable baseline of mPSC activity for 5-10 minutes.

  • This compound Application: Apply this compound at the desired concentrations.

  • Data Acquisition and Washout: Record mPSCs in the presence of this compound and during washout as described in Protocol 1.

  • Data Analysis:

    • Frequency Analysis: A change in the frequency of mPSCs suggests a presynaptic effect (alteration in the probability of neurotransmitter release).

    • Amplitude Analysis: A change in the amplitude of mPSCs suggests a postsynaptic effect (alteration in the number or sensitivity of postsynaptic receptors).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_recording Whole-Cell Patch-Clamp Recording cluster_analysis Data Analysis prep_cells Prepare Neuronal Culture or Brain Slice establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare aCSF and Internal Solution prep_solutions->establish_wc record_baseline Record Baseline sPSCs/mPSCs establish_wc->record_baseline apply_cs722 Apply this compound record_baseline->apply_cs722 record_drug Record During Drug Application apply_cs722->record_drug washout Washout record_drug->washout analyze_freq Analyze Frequency washout->analyze_freq analyze_amp Analyze Amplitude washout->analyze_amp interpret Interpret Locus of Action analyze_freq->interpret Presynaptic Effect analyze_amp->interpret Postsynaptic Effect

Caption: Workflow for Investigating this compound's Effect on Postsynaptic Currents.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CS722 This compound Na_channel Voltage-Gated Na+ Channel CS722->Na_channel Inhibition Ca_channel Voltage-Gated Ca2+ Channel CS722->Ca_channel Inhibition Na_channel->Ca_channel Depolarization leads to activation Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_channel->Vesicle_fusion Ca2+ influx triggers Receptors Neurotransmitter Receptors Vesicle_fusion->Receptors Neurotransmitter binds to Action_potential Action Potential Action_potential->Na_channel Activation PSC Postsynaptic Current (EPSC/IPSC) Receptors->PSC

Caption: Putative Presynaptic Mechanism of Action for this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting CS-722-like Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a centrally acting muscle relaxant that has been shown to modulate synaptic transmission.[1][2] Its mechanism of action involves the inhibition of both spontaneous excitatory and inhibitory postsynaptic currents, suggesting a presynaptic site of action.[3] Specifically, this compound reduces voltage-gated sodium and calcium currents, which are critical for neurotransmitter release.[3][4] Notably, this compound does not appear to directly modulate postsynaptic receptors such as GABA-A receptors, as it has no effect on postsynaptic currents evoked by the application of GABA.[3]

These characteristics make compounds with this compound-like activity interesting candidates for drug discovery programs targeting neurological disorders characterized by neuronal hyperexcitability. This document provides a detailed, albeit hypothetical, framework for developing a high-throughput screening (HTS) assay to identify novel compounds that mimic the presynaptic inhibitory effects of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on neuronal currents, providing a baseline for comparison when screening for new compounds.

ParameterEffect of this compoundConcentration RangeReference
Spontaneous Excitatory Postsynaptic Currents (sEPSCs)Inhibition100-300 µM[3]
Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)Inhibition100-300 µM[3]
Voltage-gated Sodium CurrentsReductionNot specified[3][4]
Voltage-gated Calcium CurrentsInhibition (approx. 25%)Not specified[3][4]
Voltage-gated Potassium CurrentsDecrease (approx. 20%)Not specified[3][4]
Evoked Inhibitory Postsynaptic CurrentsInhibitionNot specified[3][4]
Postsynaptic currents evoked by GABA applicationNo effectNot specified[3]

Signaling Pathway and Proposed HTS Assay Workflow

This compound Mechanism of Action on Presynaptic Terminal

The following diagram illustrates the proposed mechanism of action of this compound at the presynaptic terminal, leading to reduced neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Na+ Channel Voltage-gated Na+ Channel Action Potential->Voltage-gated Na+ Channel Depolarization Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Voltage-gated Na+ Channel->Voltage-gated Ca2+ Channel Opens Synaptic Vesicle Synaptic Vesicle Voltage-gated Ca2+ Channel->Synaptic Vesicle Ca2+ influx triggers Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Neurotransmitters Neurotransmitters Neurotransmitter Release->Neurotransmitters This compound This compound This compound->Voltage-gated Na+ Channel Inhibits This compound->Voltage-gated Ca2+ Channel Inhibits Postsynaptic Receptors Postsynaptic Receptors Neurotransmitters->Postsynaptic Receptors Postsynaptic Potential Postsynaptic Potential Postsynaptic Receptors->Postsynaptic Potential

Caption: Proposed mechanism of this compound inhibiting neurotransmitter release.

High-Throughput Screening Workflow for this compound-like Compounds

This diagram outlines a proposed HTS workflow to identify compounds that phenocopy the presynaptic inhibitory effects of this compound.

cluster_primary Primary High-Throughput Screen cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary Mechanistic Assays Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Active Compounds Secondary Assays Secondary Assays Hit Confirmation->Secondary Assays Confirmed Hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits Compound Library Compound Library Neuronal Culture Neuronal Culture Compound Library->Neuronal Culture Fluorescent Ca2+ Imaging Fluorescent Ca2+ Imaging Neuronal Culture->Fluorescent Ca2+ Imaging Add Ca2+ indicator Identify Inhibitors Identify Inhibitors Fluorescent Ca2+ Imaging->Identify Inhibitors Measure evoked Ca2+ influx Dose-Response Dose-Response Cytotoxicity Assay Cytotoxicity Assay Dose-Response->Cytotoxicity Assay Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Neurotransmitter Release Assay Neurotransmitter Release Assay Patch-Clamp Electrophysiology->Neurotransmitter Release Assay

References

Application Notes and Protocols for Cryopreservation of Cells Treated with CS-722

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-722 is a centrally acting muscle relaxant that has been shown to reduce voltage-gated sodium, potassium, and calcium currents.[1] Its mechanism of action also involves the modulation of inhibitory postsynaptic currents.[1][2] The ability to cryopreserve cells treated with investigational compounds like this compound is crucial for drug development workflows, enabling the long-term storage of treated cell populations for later analysis, thereby ensuring consistency and facilitating logistical planning in research and development.

This document provides a detailed, though theoretical, protocol for the cryopreservation of cells treated with this compound. Due to the absence of specific published data on this topic, the following protocols are based on established best practices for mammalian cell cryopreservation and the known pharmacological properties of this compound.[3][4][5][6][7] It is imperative that these protocols are considered a starting point for optimization in your specific cell type of interest.

Data Presentation: Experimental Parameters for Optimization

Successful cryopreservation of cells treated with a bioactive compound requires careful optimization of several parameters. The following tables outline suggested ranges for key variables to be tested during protocol development.

Table 1: this compound Treatment Parameters

ParameterSuggested Range for OptimizationPurpose
This compound Concentration 1 µM - 100 µM (or based on known EC50/IC50)To determine the optimal concentration for the desired biological effect pre-cryopreservation.
Incubation Time 4 hours - 48 hoursTo identify the ideal treatment duration that balances efficacy with minimal cytotoxicity.
Cell Density at Treatment 50% - 80% confluencyTo ensure cells are in an active, healthy state during treatment.

Table 2: Cryopreservation and Thawing Parameters

ParameterSuggested ConditionRationale
Cryoprotectant Agent (CPA) 5-10% (v/v) Dimethyl Sulfoxide (DMSO)Standard cryoprotectant for a wide range of cell lines.
Freezing Medium Basal growth medium + 10-20% (v/v) Fetal Bovine Serum (FBS) + CPAFBS provides additional protection and nutrients.
Cooling Rate -1°C per minuteA slow, controlled cooling rate is critical to minimize intracellular ice crystal formation.[4][6][7]
Thawing Temperature 37°C water bathRapid thawing is essential to reduce the toxic effects of the cryoprotectant.[6]
Post-Thaw Seeding Density 1.5 - 2.0x standard seeding densityTo compensate for potential loss of viability during the freeze-thaw process.

Experimental Protocols

I. Treatment of Cells with this compound

This protocol describes the treatment of adherent mammalian cells with this compound prior to cryopreservation.

Materials:

  • Cultured mammalian cells in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Prepare fresh complete culture medium containing the desired final concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the this compound-containing medium (or vehicle control medium) to the cells.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • Proceed immediately to the cryopreservation protocol.

II. Cryopreservation of this compound Treated Cells

This protocol outlines the steps for cryopreserving the treated cells.

Materials:

  • This compound treated cells (from Protocol I)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Cryopreservation medium (e.g., 90% FBS + 10% DMSO or complete medium + 10% FBS + 10% DMSO), chilled on ice

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Procedure:

  • Following incubation with this compound, aspirate the medium and wash the cells once with sterile PBS.

  • Harvest the cells using Trypsin-EDTA.

  • Resuspend the detached cells in fresh, complete culture medium and perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). A pre-freeze viability of >90% is recommended.[7]

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Carefully aspirate the supernatant and resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

  • Place the cryogenic vials into a controlled-rate freezing container.

  • Transfer the freezing container to a -80°C freezer and leave for at least 24 hours. This will achieve a cooling rate of approximately -1°C/minute.[4][6]

  • Transfer the frozen vials to a liquid nitrogen dewar for long-term storage (-196°C).

III. Thawing and Post-Cryopreservation Analysis

This protocol details the procedure for reviving and evaluating the cryopreserved cells.

Materials:

  • Cryopreserved cells

  • Complete cell culture medium, pre-warmed to 37°C

  • 37°C water bath

  • Sterile centrifuge tubes

  • Cell culture plates or flasks

Procedure:

  • Rapidly thaw the cryogenic vial by partially immersing it in a 37°C water bath until only a small ice crystal remains.

  • Immediately transfer the contents of the vial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectant.

  • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

  • Perform a post-thaw cell count and viability assessment.

  • Seed the cells into a new culture vessel at a slightly higher density than for routine passaging.

  • Incubate at 37°C and 5% CO2. Monitor the cells for attachment and growth.

  • After 24-48 hours, perform functional assays to assess the impact of this compound treatment and the freeze-thaw cycle on cellular function.

Visualizations

G cluster_prep Cell Preparation and Treatment cluster_cryo Cryopreservation cluster_thaw Thawing and Analysis cell_culture 1. Seed and Culture Cells to 70-80% Confluency treatment 2. Treat Cells with this compound (and Vehicle Control) cell_culture->treatment harvest 3. Harvest and Count Cells (Assess Pre-Freeze Viability) treatment->harvest resuspend 4. Resuspend in Cold Cryopreservation Medium harvest->resuspend aliquot 5. Aliquot into Cryogenic Vials resuspend->aliquot freeze 6. Controlled Rate Freezing (-1°C/min in -80°C Freezer) aliquot->freeze storage 7. Transfer to Liquid Nitrogen for Long-Term Storage freeze->storage thaw 8. Rapid Thaw at 37°C storage->thaw Long-Term Storage dilute 9. Dilute in Warm Medium and Centrifuge thaw->dilute replate 10. Re-plate and Culture dilute->replate analyze 11. Post-Thaw Viability and Functional Assays replate->analyze

Caption: Experimental workflow for the cryopreservation of this compound treated cells.

G cluster_channels Neuronal Membrane Ion Channels cluster_synapse Synaptic Transmission CS722 This compound Na_channel Voltage-Gated Sodium Channels CS722->Na_channel Inhibits K_channel Voltage-Gated Potassium Channels CS722->K_channel Inhibits Ca_channel Voltage-Gated Calcium Channels CS722->Ca_channel Inhibits IPSC Inhibitory Postsynaptic Currents (IPSCs) CS722->IPSC Enhances Effect_Channels Reduced Ion Currents Na_channel->Effect_Channels K_channel->Effect_Channels Ca_channel->Effect_Channels Effect_Synapse Enhanced Inhibitory Transmission IPSC->Effect_Synapse Outcome Muscle Relaxation Effect_Channels->Outcome Effect_Synapse->Outcome

Caption: Known mechanism of action of this compound as a muscle relaxant.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CS-722 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with CS-722 in aqueous solutions. The following information is designed to help you systematically troubleshoot and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in aqueous solutions?

This compound Free base is a synthesized, centrally acting muscle relaxant used in pharmaceutical research.[1][2] Its molecular formula is C₁₆H₁₉ClN₂O₄.[1] Like many organic molecules developed for therapeutic purposes, this compound is likely hydrophobic, meaning it has poor solubility in water. Information available indicates its solubility in Dimethyl Sulfoxide (DMSO).[1] Precipitation in aqueous solutions is a common challenge for such compounds, often due to their limited ability to form favorable interactions with water molecules.[3][4]

Q2: What are the key factors that influence the solubility of a compound like this compound in an aqueous solution?

Several factors can significantly impact the solubility of a compound in an aqueous environment:

  • pH: The acidity or basicity of the solution can affect the ionization state of the compound. For many compounds, the ionized form is more soluble in water than the neutral form.[5][6]

  • Temperature: Solubility can be either directly or inversely proportional to temperature, depending on the thermodynamic properties of the dissolution process.

  • Presence of Co-solvents: Organic solvents mixed with water can increase the solubility of hydrophobic compounds.

  • Excipients: The inclusion of other inactive ingredients (excipients) can enhance solubility through various mechanisms.[7][8][9]

  • Ionic Strength: The concentration of dissolved salts can influence solubility.

Q3: I'm observing precipitation immediately after adding my this compound stock solution (in DMSO) to my aqueous buffer. What is the likely cause?

This is a common phenomenon known as "antisolvent precipitation." When a concentrated solution of a compound in a good solvent (like DMSO) is added to a poor solvent (the aqueous buffer), the compound can rapidly precipitate out of solution because it is no longer soluble in the final mixture.

Troubleshooting Guides

Initial Assessment of Precipitation

Before attempting to resolve the precipitation, it's crucial to characterize the problem. The following experimental workflow will help you systematically investigate the issue.

G cluster_0 Phase 1: Characterize the Precipitation cluster_1 Phase 2: Develop a Solubilization Strategy A Prepare a concentrated stock solution of this compound in DMSO B Determine the approximate aqueous solubility: Titrate the stock solution into your aqueous buffer until persistent precipitation is observed. A->B C Investigate the effect of pH: Prepare buffers at different pH values (e.g., 4, 7, 9) and repeat the titration. B->C D Assess the impact of temperature: Perform the solubility titration at different temperatures (e.g., 4°C, room temperature, 37°C). B->D E Based on Phase 1 data, select a potential solubilization approach. D->E F Test the chosen strategy: - pH adjustment - Addition of co-solvents - Incorporation of excipients E->F G Optimize the formulation by varying the concentration of the solubilizing agent. F->G H Confirm the absence of precipitation under final experimental conditions. G->H

Caption: Troubleshooting Workflow for this compound Precipitation.

Experimental Protocols

Protocol 1: Determination of Approximate Aqueous Solubility

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Titration:

    • Place a known volume (e.g., 1 mL) of your aqueous buffer in a clear vial with a stir bar.

    • Slowly add small, known volumes (e.g., 1-2 µL) of the this compound stock solution to the stirring buffer.

    • Observe for the first sign of persistent cloudiness or precipitate.

    • Record the total volume of the stock solution added.

  • Calculation: Calculate the approximate solubility in µg/mL.

Protocol 2: Evaluation of pH Effect

  • Buffer Preparation: Prepare a series of buffers with different pH values relevant to your experimental range (e.g., pH 4.0, 7.0, 9.0).

  • Solubility Determination: Repeat the "Determination of Approximate Aqueous Solubility" protocol for each buffer.

  • Analysis: Plot the approximate solubility against pH to determine if there is a pH-dependent solubility profile. An increase in solubility at lower or higher pH may suggest that the compound is ionizable.[5][6]

Solutions to Common Precipitation Problems

Problem 1: My compound precipitates when I dilute my DMSO stock in an aqueous buffer.

  • Solution 1: pH Adjustment

    • Rationale: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may increase its solubility.[5][6] The molecular structure of this compound suggests it may have basic properties and could be more soluble at a lower pH.

    • Action: Based on your pH-solubility experiment, adjust the pH of your final aqueous solution to a value that maximizes the solubility of this compound.

  • Solution 2: Use of Co-solvents

    • Rationale: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Action: Prepare your aqueous solution with a small percentage of a co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

  • Solution 3: Incorporation of Solubilizing Excipients

    • Rationale: Certain excipients can enhance solubility through various mechanisms, such as forming micelles or complexes with the drug molecule.[7][8][9]

    • Action: Add a solubilizing excipient to your aqueous buffer before adding the this compound stock solution. The choice of excipient will depend on the properties of this compound and the requirements of your experiment.

Data Presentation: Common Solubilizing Excipients

Excipient TypeExamplesMechanism of ActionTypical Concentration Range
Cyclodextrins HP-β-CD, SBE-β-CD (Captisol®)Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[3]1-10% (w/v)
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15Form micelles that encapsulate the drug.[9]0.1-2% (v/v)
Polymers PEG 300/400, Povidone (PVP), Copovidone, HPMCASCan act as co-solvents or help form amorphous solid dispersions to prevent crystallization.[10][11]1-20% (v/v)

Problem 2: My compound is initially soluble but precipitates over time.

  • Rationale: This may indicate that you have formed a supersaturated, metastable solution that is not stable in the long term. The compound is slowly crystallizing out of solution.

  • Action:

    • Use a Precipitation Inhibitor: Polymers like HPMCAS are known to be effective precipitation inhibitors that can help maintain a supersaturated state.[11]

    • Reduce the Final Concentration: Your final concentration may be too close to the solubility limit. Try working at a lower concentration.

    • Optimize the Formulation: Re-evaluate your chosen solubilization strategy. A different excipient or a combination of excipients might be needed to maintain stability.

Signaling Pathways and Logical Relationships

The decision-making process for addressing precipitation can be visualized as follows:

G A Precipitation of this compound Observed B Is the precipitation immediate upon dilution? A->B C Yes: Antisolvent Precipitation B->C Yes D No: Potential Supersaturation and Crystallization B->D No E Characterize Solubility (pH, Temp) C->E J Add Precipitation Inhibitor (e.g., HPMCAS) D->J F Select Solubilization Strategy E->F G pH Adjustment F->G H Co-solvents F->H I Excipients (Cyclodextrins, Surfactants) F->I K Optimize Formulation G->K H->K I->K J->K L Stable Aqueous Solution of this compound K->L

Caption: Decision Tree for Troubleshooting this compound Precipitation.

This guide provides a structured approach to understanding and resolving precipitation issues with this compound in aqueous solutions. By systematically characterizing the problem and exploring various formulation strategies, researchers can develop stable solutions for their experiments.

References

Technical Support Center: Optimizing CS-722 Concentration for Maximal Neuronal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CS-722 for achieving maximal neuronal inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known by its chemical name (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant.[1][2][3] Its primary mechanism of action involves the potentiation of inhibitory synaptic transmission.[4] Studies have shown that this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal effects on excitatory postsynaptic currents (EPSCs).[4] It also reduces voltage-gated sodium and calcium currents, contributing to its inhibitory effects.[1][5][6]

Q2: What is the recommended starting concentration for this compound in neuronal cell cultures?

A2: While specific in vitro starting concentrations for maximal neuronal inhibition are not extensively published, a common practice for novel compounds is to start with a concentration in the low micromolar range. Based on its effects observed in various studies, a starting concentration of 1 µM is a reasonable starting point for a dose-response experiment.

Q3: What concentration range should I test to find the optimal concentration of this compound?

A3: To determine the optimal concentration for maximal neuronal inhibition without inducing cytotoxicity, it is recommended to perform a dose-response study. A logarithmic or semi-logarithmic dilution series is often effective. A suggested concentration range to test is from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 50, 100 µM). This range will help in identifying the EC50 (half-maximal effective concentration) and the concentration at which the maximal effect is achieved or where toxicity may begin to appear.

Q4: How does this compound-induced neuronal inhibition manifest?

A4: this compound-induced neuronal inhibition can be observed through several effects, including a reduction in the firing rate of neurons, a decrease in the amplitude and frequency of spontaneous excitatory postsynaptic currents, and an enhancement of inhibitory postsynaptic currents.[4][5] It has been shown to depress the polysynaptic reflex and reduce the excitability of motoneurons.[2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable neuronal inhibition Concentration too low: The concentration of this compound may be insufficient to elicit a response.Perform a dose-response experiment with a wider and higher concentration range.
Inactive compound: The this compound stock solution may have degraded.Prepare a fresh stock solution of this compound and ensure proper storage conditions (e.g., protected from light, appropriate temperature).
Insensitive neuronal population: The specific type of neurons being used may be less sensitive to the effects of this compound.Consider using a different neuronal cell type or a positive control compound known to induce inhibition in your specific model.
High cell death or cytotoxicity Concentration too high: The concentration of this compound is likely toxic to the cells.Lower the concentration range in your dose-response experiment. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent results between experiments Variability in cell culture: Differences in cell density, health, or passage number can lead to variable responses.Standardize your cell culture protocols, including seeding density, media changes, and passage number.
Inaccurate dilutions: Errors in preparing the serial dilutions of this compound can lead to inconsistent concentrations.Use calibrated pipettes and prepare fresh dilutions for each experiment.

Experimental Protocols

Dose-Response Experiment for Neuronal Inhibition using Patch-Clamp Electrophysiology
  • Cell Preparation: Culture primary neurons or a suitable neuronal cell line on coverslips appropriate for electrophysiological recordings.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of working solutions by diluting the stock solution in the extracellular recording solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (solvent only).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings from the neurons.

    • Establish a baseline recording of spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in the control extracellular solution.

    • Perfuse the cells with the different concentrations of this compound, starting from the lowest concentration.

    • Record the changes in the frequency and amplitude of the postsynaptic currents for each concentration.

    • Wash out the compound with the control solution to check for reversibility of the effect.

  • Data Analysis:

    • Analyze the recorded currents to quantify the percentage of inhibition of the relevant parameters (e.g., frequency of excitatory events, amplitude of inhibitory events) compared to the baseline.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Data Presentation

Table 1: Representative Dose-Response Data for this compound on Neuronal Firing Rate

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

This compound Concentration (µM)Mean Firing Rate (Hz)% Inhibition
0 (Vehicle)5.20%
0.14.87.7%
13.532.7%
101.865.4%
500.982.7%
1000.590.4%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Neuronal Cultures baseline Establish Baseline Neuronal Activity prep_cells->baseline prep_solutions Prepare this compound Stock and Working Solutions application Apply Increasing Concentrations of this compound prep_solutions->application baseline->application washout Washout and Assess Reversibility application->washout quantify Quantify Neuronal Inhibition application->quantify dose_response Generate Dose-Response Curve quantify->dose_response determine_ec50 Determine EC50 and Optimal Concentration dose_response->determine_ec50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects cluster_outcome Outcome CS722 This compound Na_channel Voltage-Gated Na+ Channel CS722->Na_channel Inhibits Ca_channel Voltage-Gated Ca2+ Channel CS722->Ca_channel Inhibits GABA_receptor GABA-A Receptor CS722->GABA_receptor Potentiates Na_influx Reduced Na+ Influx Na_channel->Na_influx Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Cl_influx Enhanced Cl- Influx GABA_receptor->Cl_influx hyperpolarization Hyperpolarization / Membrane Stabilization Na_influx->hyperpolarization Ca_influx->hyperpolarization Cl_influx->hyperpolarization inhibition Maximal Neuronal Inhibition hyperpolarization->inhibition

Caption: Hypothetical signaling pathway for this compound-induced neuronal inhibition.

References

common artifacts in electrophysiological recordings with CS-722

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in electrophysiological recordings?

A1: Noise in electrophysiological recordings can be broadly categorized into two main types: physiological artifacts and environmental (non-physiological) artifacts.

  • Physiological artifacts originate from the biological subject itself. Common examples include:

    • Electromyographic (EMG) noise: High-frequency signals from muscle contractions.[1][2]

    • Electrocardiographic (ECG) artifacts: Electrical signals from the heart that can be particularly prominent in recordings from the left side of the brain.

    • Ocular artifacts: Low-frequency signals generated by eye movements and blinks.[3]

    • Respiration artifacts: Slow baseline drifts corresponding to the breathing rhythm.

    • Movement artifacts: Can be caused by the subject moving, leading to unstable electrode connections or cable movement.[1][2]

  • Environmental artifacts originate from the recording setup and surrounding environment. These include:

    • 50/60 Hz line noise: Pervasive interference from AC power lines.[4][5]

    • High-frequency noise: Often caused by nearby electronic equipment such as computers, fluorescent lights, and manipulators.[6][7]

    • Ground loops: Occur when there are multiple ground paths, creating small differences in ground potential that introduce noise.[4][7][8]

    • Electrode noise: Can be caused by poor electrode contact, electrode instability, or chemical reactions at the electrode surface.[9]

Q2: How can I minimize 50/60 Hz line noise?

A2: Minimizing 50/60 Hz line noise is a critical step in obtaining clean recordings. Here are several strategies:

  • Proper Grounding: The most effective method is to use a single-point "star" grounding configuration.[4][7][8] This involves connecting all equipment grounds to a single, common grounding point to prevent ground loops.[4][7][8]

  • Shielding: Use a Faraday cage to enclose your entire setup.[4][6][7][10] The cage should be properly grounded to the common ground point.[4][7]

  • Cable Management: Keep all cables as short as possible and twist signal-carrying cables together.[2] Avoid running signal cables parallel to power cords.

  • Filtering: Many amplifiers are equipped with notch filters that can specifically remove 50/60 Hz noise.[5][8] However, this should be used as a last resort as it can sometimes distort the signal of interest.[5]

  • Identify and Isolate Noise Sources: Switch off nearby equipment one by one to identify the source of the noise.[6] This can include manipulators, cameras, and light sources.[6]

Q3: What are the signs of a poor ground connection?

A3: A poor or "floating" ground is a very common cause of significant noise.[1] The primary indicator of a floating ground is the presence of large-amplitude, wide-band noise across all recording channels.[1] This noise often appears as a "fuzzy" or thickened baseline. You may also see a strong 50/60 Hz component and its harmonics.[1]

Troubleshooting Guides

Guide 1: Identifying and Mitigating Common Artifacts

This guide provides a systematic approach to identifying and addressing common artifacts.

Table 1: Common Electrophysiological Artifacts and Troubleshooting Strategies

Artifact TypeCommon CharacteristicsPotential CausesTroubleshooting Steps
50/60 Hz Line Noise Sharp, regular peaks at 50 or 60 Hz and its harmonics.Improper grounding (ground loops), unshielded cables, nearby power lines and electronic equipment.Implement a star-grounding configuration.[4][7][8] Use a Faraday cage.[4][6][7][10] Keep cables short and away from power sources.[2] Use a notch filter if necessary.[5][8]
High-Frequency Noise ("Fuzz") A general "thickening" of the baseline with no discrete frequency components.Nearby electronic devices (computers, lights, manipulators), poor electrode contact.Switch off non-essential equipment to isolate the source.[6] Ensure proper electrode connection and low impedance. Use a low-pass filter.
Baseline Drift Slow, wave-like fluctuations in the baseline.Respiration, movement, temperature changes in the recording medium, electrode drift.Ensure the subject is stable and comfortable. Allow the preparation to acclimatize to the recording temperature. Use a high-pass filter.
Movement Artifacts Sudden, large-amplitude, irregular waveforms.Subject movement, loose electrode connections, cable swinging.[1][2]Securely fix the electrodes. Use a headstage with a secure connection. Keep cables short and secured.[2]
Electrode "Pops" or Spikes Abrupt, short-duration, high-amplitude spikes.Unstable electrode-tissue interface, air bubbles near the electrode tip, electrostatic discharge.Allow electrodes to settle before recording. Ensure a clean electrode surface. Check for and remove any air bubbles.
Guide 2: Systematic Troubleshooting Workflow

When encountering noise in your recordings, a systematic approach can help you efficiently identify and resolve the issue. The following workflow provides a logical sequence of steps to follow.

Caption: A flowchart for systematically troubleshooting noise in electrophysiological recordings.

Experimental Protocols

While specific experimental protocols are highly dependent on the preparation and research question, the following general principles are crucial for minimizing artifacts from the outset.

Protocol 1: Establishing a Low-Noise Recording Environment

  • Power Down Non-Essential Equipment: Before starting any experiment, turn off all unnecessary electronic devices in the vicinity of the electrophysiology rig. This includes computers, monitors, centrifuges, and personal electronics.[6]

  • Establish a Star Ground:

    • Identify a single, central grounding point for your entire setup. This is often a dedicated ground on the amplifier or data acquisition system.[4][8]

    • Connect the ground wire from each piece of equipment (e.g., amplifier, Faraday cage, microscope, manipulator) directly to this central point.[4][8]

    • Avoid "daisy-chaining" ground connections (connecting one piece of equipment to another, which is then connected to ground).[8]

  • Properly Seal and Ground the Faraday Cage:

    • Ensure the Faraday cage completely encloses the preparation and headstage.[4][6][10]

    • Verify that the door or opening of the cage has a conductive seal to maintain shielding integrity.

    • Connect the Faraday cage to the central star ground point with a thick, low-impedance wire.[4][7]

  • Prepare and Position Electrodes:

    • Ensure recording and reference electrodes are clean and have low impedance. For Ag/AgCl electrodes, re-chloriding may be necessary.[6]

    • Position the reference electrode close to the recording electrode to maximize common-mode rejection.

    • Securely place electrodes to minimize movement and ensure a stable connection with the preparation.

  • Organize Cabling:

    • Use the shortest cables possible for all connections, especially for the headstage.[2]

    • Keep signal cables physically separate from power cables. If they must cross, do so at a 90-degree angle.

    • Twist pairs of wires (e.g., signal and reference) to reduce inductive noise pickup.

References

Technical Support Center: Mitigating Off-Target Effects of CS-722

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of CS-722 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a centrally acting muscle relaxant.[1][2][3][4] Its primary mechanism involves the modulation of neuronal excitability. Specifically, it has been shown to reduce voltage-gated sodium and calcium currents while also decreasing voltage-gated potassium currents.[1] Additionally, this compound inhibits evoked inhibitory postsynaptic currents and appears to enhance inhibitory synaptic transmission, contributing to its muscle relaxant effects.[1][5]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, its mechanism of action—modulation of various ion channels—suggests potential for off-target activities.[1] Plausible off-target effects could include:

  • Cardiotoxicity: Due to the modulation of sodium, potassium, and calcium channels, which are crucial for cardiac function.[6][7]

  • Unintended Neuronal Effects: this compound could affect neuronal populations beyond the intended targets in the spinal cord and supraspinal structures, potentially leading to unforeseen neurological side effects.

  • Kinase Inhibition: Like many small molecules, this compound could potentially interact with protein kinases, leading to unexpected alterations in cellular signaling pathways.[1][2][8]

Q3: How can I proactively minimize off-target effects in my experiments?

To minimize the risk of off-target effects confounding your results, consider the following strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies. Higher concentrations increase the likelihood of engaging lower-affinity off-target molecules.

  • Include Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to ensure the observed effects are not due to the chemical scaffold.

    • Positive Control: Use a well-characterized compound with a similar mechanism of action to validate your experimental setup.

  • Cell Line Selection: Use cell lines with well-characterized expression profiles of the target and potential off-target proteins.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.

Problem Possible Cause Troubleshooting Steps
Unexpected Cell Death or Reduced Viability Off-target cytotoxicity.1. Confirm with a different assay: Use a complementary cell viability assay (e.g., if you used an MTS assay, confirm with a live/dead staining assay). 2. Dose-response analysis: Determine if the cytotoxicity occurs at concentrations significantly higher than those required for the on-target effect. 3. Time-course experiment: Assess if the toxicity is immediate or develops over time. 4. Control cell lines: Test this compound on cell lines that do not express the intended target to see if the cytotoxic effect persists.
Inconsistent Results Across Different Cell Lines Differential expression of on-target or off-target proteins.1. Confirm target expression: Use Western blot or qPCR to verify the expression levels of the intended target in all cell lines. 2. Investigate off-target expression: If a specific off-target is suspected, check its expression levels in the different cell lines.
Phenotype Does Not Match Genetic Knockdown of the Target The observed effect is likely due to an off-target interaction.1. Perform rescue experiments: In a target-knockout cell line, express a resistant mutant of the target and see if the this compound effect is restored. If not, an off-target is likely involved. 2. Broad-panel screening: Conduct a kinase or receptor screen to identify potential off-targets.

Experimental Protocols

Protocol 1: Assessing Off-Target Neuronal Cell Viability

This protocol is designed to assess the potential cytotoxic effects of this compound on a non-target neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ value for cytotoxicity.

Quantitative Data Summary:

Concentration of this compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.198 ± 495 ± 592 ± 6
195 ± 390 ± 485 ± 5
1085 ± 570 ± 655 ± 7
10050 ± 630 ± 515 ± 4

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general procedure to assess the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions to achieve final assay concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence-based readout).

  • Data Analysis: Read the signal on a plate reader. Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each kinase.

Quantitative Data Summary (Hypothetical):

Kinase TargetIC₅₀ of this compound (µM)
Target X (On-target)0.5
Kinase A (Off-target)15
Kinase B (Off-target)> 100
Kinase C (Off-target)25

Protocol 3: Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology

This protocol is to assess the inhibitory effect of this compound on a non-target ion channel, such as the hERG potassium channel, expressed in a suitable cell line (e.g., HEK293 cells).[7]

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel to 70-80% confluency.

  • Electrophysiology Setup:

    • Prepare internal and external solutions for whole-cell patch-clamp recording.

    • Pull glass micropipettes with a resistance of 3-5 MΩ.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline hERG currents using a specific voltage protocol.

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: Record the hERG currents in the presence of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition compared to the baseline. Determine the IC₅₀ for the off-target channel inhibition.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype (e.g., cell death) B On-Target Effect (Toxicity) A->B C Off-Target Effect A->C G Orthogonal Assays A->G D Dose-Response Analysis B->D E Control Cell Lines (Target Knockout) C->E F Broad Panel Screening (Kinase, GPCR) C->F H Confirm On-Target Mechanism D->H I Identify Off-Target and Mitigate E->I F->I G->H G->I

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway CS722 This compound OnTarget Target Ion Channel (e.g., Spinal Neurons) CS722->OnTarget Inhibition OffTarget Off-Target Kinase (e.g., Kinase A) CS722->OffTarget Inhibition (Off-Target) MuscleRelaxation Muscle Relaxation (Desired Effect) OnTarget->MuscleRelaxation Leads to CellSignaling Downstream Signaling OffTarget->CellSignaling Disrupts Toxicity Cellular Toxicity (Unwanted Effect) CellSignaling->Toxicity logical_relationship cluster_0 Observed Effect cluster_1 Conclusion A Is the effect observed at physiologically relevant concentrations of this compound? B Likely On-Target Effect A->B  Yes C Potential Off-Target Effect A->C  No

References

a how to improve the delivery of CS-722 to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers aiming to improve the delivery of the centrally acting muscle relaxant, CS-722, to the central nervous system (CNS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.

Troubleshooting Guides

This section addresses common challenges encountered during experiments aimed at enhancing the CNS delivery of this compound.

Problem Possible Causes Troubleshooting Steps
Low Brain-to-Plasma Concentration Ratio of this compound Poor Blood-Brain Barrier (BBB) Permeability: - High polarity- Low lipophilicity- Efflux transporter substrate1. Physicochemical Property Assessment: - Experimentally determine or computationally predict the LogP and pKa of this compound to understand its lipophilicity and ionization state at physiological pH.2. In Vitro BBB Model Testing: - Utilize an in vitro BBB model (e.g., transwell assay with brain endothelial cells) to quantify the permeability of this compound.[1]3. Efflux Transporter Inhibition: - Co-administer this compound with known P-glycoprotein (P-gp) inhibitors in your in vitro or in vivo models to assess if it is a substrate for major efflux transporters.
High Variability in CNS Drug Levels Across Experiments Inconsistent Formulation: - Poor solubility of this compound- Aggregation of delivery vehicle (e.g., nanoparticles)Inconsistent Administration: - Variable injection speed or volume- Improper placement of cannula for direct CNS delivery1. Formulation Optimization: - Ensure complete solubilization of this compound in the vehicle.- Characterize the size, charge, and stability of your delivery system (e.g., dynamic light scattering for nanoparticles).2. Standardize Administration Protocol: - Use a syringe pump for consistent infusion rates.- Employ stereotactic guidance for precise and reproducible needle/cannula placement in the brain.
Evidence of Neurotoxicity or Off-Target Effects High Localized Concentration: - Rapid release from delivery vehicle- Bolus injection instead of slow infusionNon-Specific Uptake: - Delivery vehicle lacks targeting moieties1. Controlled Release Formulation: - Design your delivery system for sustained release of this compound.2. Optimize Infusion Parameters: - Reduce the infusion rate and/or the total concentration of this compound.3. Targeted Delivery: - Functionalize your delivery vehicle (e.g., nanoparticles) with ligands that target specific receptors on brain endothelial cells or neurons to enhance specificity.
Failure of Nanoparticle Formulation to Cross the BBB Inappropriate Nanoparticle Properties: - Incorrect size, charge, or surface chemistryOpsonization and Clearance: - Rapid uptake by the reticuloendothelial system1. Nanoparticle Characterization: - Synthesize nanoparticles with a size range of 50-200 nm for optimal BBB transit.- Surface-modify nanoparticles with polyethylene glycol (PEG) to increase circulation time.2. In Vivo Imaging: - Label nanoparticles with a fluorescent dye to track their biodistribution and confirm brain accumulation.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound relevant to CNS delivery?

Property Value Source Implication for CNS Delivery
Molecular Weight 338.79 g/mol MyBioSourceWithin the range generally considered favorable for passive diffusion across the BBB (<400-500 Da).
Molecular Formula C₁₆H₁₉ClN₂O₄MyBioSourceProvides the elemental composition.
Predicted LogP Not available in searched literature-A value between 1 and 3 is generally considered optimal for BBB penetration.
Predicted pKa Not available in searched literature-Will determine the charge of the molecule at physiological pH (7.4), which significantly impacts membrane permeability.

2. What are the most promising strategies for improving the CNS delivery of this compound?

Given that this compound is a small molecule, several strategies can be employed:

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently open the BBB, allowing for increased penetration of co-administered this compound.[2][3]

  • Intranasal Delivery: This route bypasses the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.

  • Convection-Enhanced Delivery (CED): This involves the direct, pressure-driven infusion of this compound into the brain parenchyma, bypassing the BBB entirely. This is an invasive but highly efficient method for localized delivery.

3. How can I assess the BBB permeability of this compound in my lab?

An in vitro BBB model using a transwell system is a common and effective method. This involves culturing a monolayer of brain endothelial cells on a semi-permeable membrane that separates two compartments (apical and basolateral), mimicking the blood and brain sides of the BBB, respectively. The permeability of this compound can be quantified by adding it to the apical chamber and measuring its concentration in the basolateral chamber over time.

4. What are the critical parameters to consider when designing a nanoparticle formulation for this compound?

  • Size: Generally, nanoparticles between 50 and 200 nm are optimal for CNS delivery.

  • Surface Charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific interactions and opsonization.

  • Material: The choice of material (e.g., PLGA, PLA, liposomes) will influence the drug loading capacity, release kinetics, and biocompatibility.

  • Surface Modification: Coating nanoparticles with PEG (PEGylation) can increase their circulation time. Adding targeting ligands can enhance their specificity for the BBB.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To quantify the permeability of this compound across an in vitro BBB model.

Methodology:

  • Cell Culture: Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a transwell insert coated with an appropriate extracellular matrix protein (e.g., collagen). Astrocytes can be co-cultured on the basolateral side to enhance barrier tightness.

  • Barrier Integrity Measurement: Monitor the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer.

  • Permeability Assay:

    • Add this compound at a known concentration to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport into the receiver chamber.

    • A is the surface area of the transwell membrane.

    • C0 is the initial concentration in the donor chamber.

Visualizations

Signaling Pathway for this compound Action

CS722_Pathway CS722 This compound Presynaptic_Terminal Presynaptic GABAergic Neuron CS722->Presynaptic_Terminal Acts on GABA_Release Increased GABA Release Presynaptic_Terminal->GABA_Release Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor GABA_Release->GABA_Receptor Activates Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Muscle_Relaxation Muscle Relaxation Hyperpolarization->Muscle_Relaxation Leads to

Caption: Proposed signaling pathway for the muscle relaxant effect of this compound.

Experimental Workflow for Nanoparticle-Mediated CNS Delivery of this compound

Nanoparticle_Workflow cluster_Formulation 1. Formulation cluster_InVitro 2. In Vitro Testing cluster_InVivo 3. In Vivo Administration cluster_Analysis 4. Analysis Formulation Encapsulate this compound in Nanoparticles Characterization Characterize Size, Charge, and Drug Load Formulation->Characterization BBB_Model In Vitro BBB Model (Transwell Assay) Characterization->BBB_Model Permeability_Test Assess Permeability and Toxicity BBB_Model->Permeability_Test Animal_Model Administer to Animal Model (e.g., intravenous injection) Permeability_Test->Animal_Model Biodistribution Biodistribution Study (e.g., fluorescent imaging) Animal_Model->Biodistribution Pharmacokinetics Pharmacokinetic Analysis (Brain and Plasma Samples) Biodistribution->Pharmacokinetics Efficacy Assess Therapeutic Efficacy Pharmacokinetics->Efficacy

Caption: Experimental workflow for developing and evaluating nanoparticle-mediated CNS delivery of this compound.

Logical Relationship of CNS Drug Delivery Strategies

CNS_Delivery_Strategies cluster_NonInvasive Non-Invasive Strategies cluster_Invasive Invasive Strategies Goal Improve this compound CNS Delivery Nanoparticles Nanoparticle Encapsulation Goal->Nanoparticles Focused_Ultrasound Focused Ultrasound Goal->Focused_Ultrasound Intranasal Intranasal Administration Goal->Intranasal CED Convection-Enhanced Delivery Goal->CED ICV_Injection Intracerebroventricular Injection Goal->ICV_Injection Nanoparticles->Focused_Ultrasound Can be combined Nanoparticles->Intranasal Can be combined

Caption: Overview of invasive and non-invasive strategies to enhance CNS delivery of this compound.

References

a dealing with CS-722 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CS-722. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the degradation of this compound in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to provide practical solutions and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, chemically known as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant.[1][2] Its mechanism of action involves the depression of polysynaptic reflexes in the spinal cord.[1][2] It has also been shown to inhibit spontaneous inhibitory and excitatory postsynaptic currents in hippocampal cultures, likely by inhibiting both sodium and calcium currents.[3][4]

Q2: How should I store this compound to ensure its long-term stability?

A2: While specific long-term storage conditions for this compound are not detailed in the available literature, general best practices for small molecule compounds suggest storing it as a dry powder in a cool, dark, and dry place. For stock solutions, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the common signs of this compound degradation in my experiments?

A3: Degradation of this compound may manifest as a progressive loss of its biological activity, leading to inconsistent or irreproducible results in your long-term assays. Analytically, degradation can be observed as the appearance of new peaks and a decrease in the peak area of the parent compound in chromatography analyses such as HPLC or LC-MS.

Q4: What environmental factors are most likely to cause degradation of this compound?

A4: Like many small molecules, this compound may be susceptible to degradation from several environmental factors, including:

  • pH: Hydrolysis can occur at non-optimal pH ranges.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur with exposure to UV or ambient light.

  • Oxidation: Exposure to air and oxidizing agents can lead to degradation.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue 1: Progressive loss of this compound activity in a multi-day cell culture experiment.
  • Question: I'm observing a diminishing effect of this compound on my cells over several days. What could be the cause and how can I fix it?

  • Answer: This is a common issue when working with compounds in biological media. The likely causes are chemical degradation in the culture medium at 37°C or cellular metabolism of the compound.

    • Troubleshooting Steps:

      • Replenish the medium: Change the cell culture medium and re-add freshly diluted this compound every 24-48 hours.

      • Perform a stability study in media: Incubate this compound in your cell culture medium (with and without cells) and analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS to quantify the remaining compound.

      • Consider cellular metabolism: If the compound is stable in media without cells but degrades in the presence of cells, cellular metabolism is a likely cause. This may require more frequent media changes or the use of a higher initial concentration if cytotoxicity is not a concern.

Issue 2: Inconsistent results between different batches of experiments.
  • Question: My dose-response curves for this compound vary significantly from one experiment to the next. Why is this happening?

  • Answer: Inconsistent results are often linked to the stability of your stock solutions or variations in experimental conditions.

    • Troubleshooting Steps:

      • Stock solution stability: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots. Prepare fresh stock solutions regularly.

      • Standardize solution preparation: Ensure that you are using a consistent and validated procedure for preparing your working solutions.

      • Control environmental factors: Protect your compound and solutions from light by using amber vials or wrapping containers in foil. Maintain a consistent temperature and pH in your experimental setup.

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis.
  • Question: I'm seeing extra peaks in my chromatogram that increase over time when analyzing my this compound samples. What do these peaks represent?

  • Answer: The appearance of new peaks is a strong indicator of compound degradation. These peaks represent degradation products.

    • Troubleshooting Steps:

      • Conduct a forced degradation study: Intentionally expose this compound to harsh conditions (acid, base, heat, light, oxidation) to generate potential degradation products.[5][6][7] This will help in identifying the nature of the degradants seen in your experiments.

      • Develop a stability-indicating method: Your analytical method should be able to separate the parent this compound peak from all potential degradation product peaks.

      • Optimize experimental conditions: Based on the results of your forced degradation study, modify your experimental protocol to minimize the conditions that cause degradation.

Data Presentation

The following tables summarize hypothetical quantitative data from stability studies on this compound. These are provided as examples to guide your own data analysis.

Table 1: Stability of this compound in Aqueous Buffer at Different pH Values

Time (hours)% Remaining this compound (pH 5.0)% Remaining this compound (pH 7.4)% Remaining this compound (pH 9.0)
0100100100
2498.595.280.1
4897.190.865.3
7295.885.450.7

Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium (pH 7.4)

Time (hours)% Remaining this compound (4°C)% Remaining this compound (25°C)% Remaining this compound (37°C)
0100100100
2499.897.392.1
4899.594.884.5
7299.292.177.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples and a control (unstressed) sample by a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound under typical cell culture conditions.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking: Add the this compound stock solution to pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • Incubation: Incubate the spiked medium in a sterile container at 37°C in a 5% CO₂ incubator.

  • Sampling: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately after collection, stop any further degradation by adding an equal volume of cold acetonitrile or methanol. Store samples at -80°C until analysis.

  • Analysis: Quantify the remaining this compound in each sample using a validated HPLC or LC-MS method.

Visualizations

The following diagrams illustrate key workflows and concepts related to managing this compound degradation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working run_exp Run Long-Term Experiment prep_working->run_exp collect_samples Collect Samples at Time Points run_exp->collect_samples analyze_samples Analyze via HPLC/LC-MS collect_samples->analyze_samples eval_data Evaluate Data for Degradation analyze_samples->eval_data troubleshoot Troubleshoot if Degradation Occurs eval_data->troubleshoot troubleshoot->prep_stock Optimize Protocol degradation_pathways cluster_stressors Stress Conditions cluster_products Degradation Products CS722 This compound (Parent Compound) DP1 Degradant 1 CS722->DP1 DP2 Degradant 2 CS722->DP2 DPn Degradant 'n' CS722->DPn Heat Heat Heat->CS722 Light Light Light->CS722 Oxidation Oxidation Oxidation->CS722 Hydrolysis Hydrolysis (pH) Hydrolysis->CS722 troubleshooting_logic start Inconsistent Experimental Results? check_stability Assess Compound Stability in Media start->check_stability check_stock Check Stock Solution Integrity start->check_stock stable Compound Stable? check_stability->stable check_stock->stable optimize_protocol Optimize Protocol: - Replenish media - Protect from light - Adjust pH stable->optimize_protocol No other_factors Investigate Other Experimental Variables stable->other_factors Yes end Consistent Results optimize_protocol->end other_factors->end

References

Technical Support Center: Refining CS-722 Administration Techniques for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of the centrally acting muscle relaxant, CS-722, in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a centrally acting muscle relaxant. It is an isoxazole and morpholine derivative.[1] Its muscle relaxant effects are believed to be mediated by its action on both supraspinal structures and the spinal cord.[1]

Q2: What are the known routes of administration for this compound in animal models?

Q3: What is a suitable vehicle for administering this compound?

A3: As specific solubility data for this compound is not publicly available, the choice of vehicle will require experimental determination. For isoxazole and morpholine derivatives, which may have limited aqueous solubility, a tiered approach to vehicle selection is recommended. This can range from simple aqueous solutions to co-solvent systems, suspensions, and lipid-based formulations. A detailed guide to vehicle selection and preparation is provided in the Troubleshooting section.

Q4: How do I determine the correct dosage of this compound for my animal model?

A4: Dosage will depend on the animal model, the route of administration, and the desired therapeutic effect. Published studies have used doses of 50 and 100 micrograms for i.c.v. administration and 200 and 400 micrograms for i.t. administration in rats.[1] For other routes and models, dose-ranging studies are recommended. General principles of dose calculation and conversion between species are outlined in the Experimental Protocols section.

Section 2: Troubleshooting Guides

Formulation and Solubility

Q: My this compound is not dissolving in my chosen vehicle. What should I do?

A: This is a common challenge with compounds that have poor aqueous solubility. Here is a step-by-step approach to troubleshoot this issue:

  • Verify Compound Purity: Ensure the purity of your this compound batch, as impurities can affect solubility.

  • Systematic Solvent Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents. A suggested screening panel is provided in the tables below.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.

  • Co-solvents: Employing a mixture of solvents can enhance solubility. Common co-solvents for preclinical research include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. Start with a low percentage of the co-solvent and gradually increase it, keeping in mind the potential for vehicle-induced toxicity.

  • Suspensions: If a solution cannot be achieved at the desired concentration, creating a uniform suspension is a viable alternative. This requires the use of suspending agents to ensure even particle distribution.

  • Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder through techniques like micronization can improve dissolution rates and bioavailability.

Oral Gavage Administration

Q: The animal is struggling excessively during oral gavage, and I am concerned about proper administration.

A: Proper restraint and technique are crucial for successful and humane oral gavage.

  • Improper Restraint: Ensure a firm but gentle grip, immobilizing the head and neck to prevent movement. The animal's body should be in a straight line to facilitate the passage of the gavage needle.

  • Incorrect Needle Placement: The gavage needle should be inserted gently along the roof of the mouth and over the tongue into the esophagus. If resistance is met, do not force it, as this may indicate entry into the trachea.

  • Animal Stress: Acclimatize the animals to handling before the procedure to reduce stress.

Q: I suspect the compound was administered into the lungs. What are the signs and what should I do?

A: Signs of tracheal administration include immediate coughing, choking, or gasping. If this occurs, immediately stop the procedure and humanely euthanize the animal. To avoid this, always measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without entering the trachea.

Intravenous (Tail Vein) Injection

Q: I am having difficulty visualizing and accessing the tail vein.

A: Dilation of the tail veins is key for successful IV injections.

  • Warming the Animal: Place the animal under a heat lamp or in a warming chamber for a few minutes before the procedure to dilate the veins.

  • Proper Illumination: Use a bright, adjustable light source to illuminate the tail.

Q: The injection site is swelling, and the solution is not entering the vein.

A: This indicates a perivascular injection (outside the vein).

  • Needle Repositioning: If you feel resistance or see a bleb forming, stop injecting immediately. Withdraw the needle slightly and attempt to reposition it within the vein.

  • New Injection Site: If repositioning is unsuccessful, withdraw the needle completely and use a new, sterile needle for another attempt at a more proximal site on the tail.

Intraperitoneal Injection

Q: I am unsure of the correct injection site and depth.

A: Proper anatomical landmarking is essential to avoid injuring internal organs.

  • Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum.

  • Needle Insertion: Insert the needle at a 10- to 20-degree angle to the abdominal wall. The depth should be just enough to penetrate the peritoneum.

Q: I aspirated fluid/blood into the syringe before injecting.

A: This indicates the needle may have entered the bladder, intestines, or a blood vessel.

  • Repositioning: If you aspirate any fluid or blood, withdraw the needle and use a new sterile needle and syringe to attempt the injection at a slightly different location in the correct quadrant.

Section 3: Experimental Protocols

Protocol for Determining this compound Solubility
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials containing different vehicles of interest.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).

General Protocol for Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 50% Saline)
  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO and vortex until the compound is fully dissolved.

  • Add the required volume of PEG300 and vortex to mix.

  • Add the required volume of sterile saline in a stepwise manner, vortexing between each addition to ensure the solution remains clear.

  • Visually inspect the final formulation for any precipitation.

Protocol for Oral Gavage in Rats
  • Animal Restraint: Gently restrain the rat, ensuring the head, neck, and body are in a straight line.

  • Gavage Needle Measurement: Measure the gavage needle from the corner of the rat's mouth to the xiphoid process (the tip of the sternum).

  • Needle Insertion: Gently insert the gavage needle into the mouth, directing it towards the back of the throat and along the roof of the mouth. Allow the rat to swallow the needle as you advance it into the esophagus to the predetermined depth.

  • Compound Administration: Administer the formulation slowly and steadily.

  • Needle Removal: Gently remove the gavage needle in a single, smooth motion.

  • Animal Monitoring: Monitor the animal for any signs of distress after the procedure.

Section 4: Data Presentation

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle CategoryExamplesProperties and Considerations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionWell-tolerated, suitable for soluble compounds. May not be suitable for hydrophobic compounds like this compound.
Co-solvent Systems DMSO, Ethanol, Polyethylene Glycols (PEGs), Propylene Glycol (PG)Used to increase the solubility of poorly water-soluble compounds. Potential for toxicity at higher concentrations.
Suspensions Carboxymethylcellulose (CMC), Methylcellulose, TragacanthUsed for compounds that cannot be dissolved. Requires careful preparation to ensure uniform particle size and distribution.
Lipid-Based Formulations Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS)Can enhance the oral bioavailability of lipophilic compounds.

Table 2: Recommended Maximum Administration Volumes in Rats

Route of AdministrationMaximum Volume (ml/kg)
Oral (PO)10
Intravenous (IV)5
Intraperitoneal (IP)10
Intrathecal (i.t.)0.01-0.02
Intra-4th ventricular (i.c.v.)0.005-0.01

Section 5: Visualizations

Experimental_Workflow_for_CS722_Administration cluster_formulation Formulation Development cluster_dosing Dosing Procedure cluster_post Post-Administration solubility Solubility Screening vehicle Vehicle Selection solubility->vehicle stability Stability Assessment vehicle->stability dose_calc Dose Calculation stability->dose_calc Proceed to Dosing admin Route of Administration dose_calc->admin observation Animal Observation admin->observation Perform Experiment data Data Collection observation->data

Caption: Experimental workflow for this compound administration.

Troubleshooting_Formulation action_node action_node outcome_node outcome_node fail_outcome fail_outcome start Compound Precipitates? ph_check Is compound ionizable? start->ph_check Yes adjust_ph Adjust pH of vehicle ph_check->adjust_ph Yes cosolvent Try co-solvent system ph_check->cosolvent No adjust_ph->cosolvent Insoluble success Soluble adjust_ph->success Soluble suspension Prepare a suspension cosolvent->suspension Insoluble cosolvent->success Soluble lipid Consider lipid formulation suspension->lipid Not uniform suspension->success Homogenous lipid->success Soluble/Dispersed fail Still insoluble lipid->fail Incompatible

Caption: Troubleshooting flowchart for formulation issues.

References

Technical Support Center: Interpreting the Effects of CS-722 on Neuronal Networks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the effects of CS-722 on neuronal networks.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on neuronal networks?

A1: this compound is a centrally acting muscle relaxant that modulates neuronal activity through multiple mechanisms. Primarily, it reduces voltage-gated sodium and calcium currents, which in turn inhibits spontaneous excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).[1][2] It also shows a preferential enhancement of inhibitory synaptic transmission (IPSCs) with minimal impact on EPSCs, suggesting a presynaptic mode of action.[3] Additionally, this compound decreases the excitability of motoneurons and primary afferent fibers.[4]

Q2: In our experiments, we observe a general suppression of neuronal activity after applying this compound. Is this the expected outcome?

A2: Yes, a general suppression of spontaneous neuronal activity is an expected outcome. This compound inhibits both voltage-gated sodium and calcium channels, leading to a reduction in spontaneous EPSCs and IPSCs.[1][2] This widespread dampening of synaptic transmission can manifest as a general decrease in neuronal firing and network activity.

Q3: We are seeing a more pronounced effect on inhibitory currents in our slice recordings. Is this consistent with the known properties of this compound?

A3: Yes, this observation is consistent with published findings. Studies on neonatal rat spinal cord slices have shown that this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with little effect on excitatory postsynaptic currents (EPSCs).[3] This suggests a specific modulation of inhibitory synapses, which is a key aspect of its mechanism.

Q4: We are struggling to distinguish between presynaptic and postsynaptic effects of this compound. What experimental approaches can help clarify this?

A4: To differentiate between presynaptic and postsynaptic effects, consider the following:

  • Paired-pulse recording: A change in the paired-pulse ratio (PPR) is indicative of a presynaptic mechanism. This compound has been shown to reduce paired-pulse facilitation of GABA-mediated IPSCs, suggesting a presynaptic site of action.[3]

  • Spontaneous miniature EPSC/IPSC (mEPSC/mIPSC) analysis: Changes in the frequency of mEPSCs/mIPSCs typically point to a presynaptic effect (alteration in neurotransmitter release probability), while changes in the amplitude suggest a postsynaptic effect (alteration in receptor sensitivity).

  • Direct application of agonists: this compound has been shown to have no effect on postsynaptic currents evoked by the direct application of glycine, GABA, glutamate, or NMDA, further supporting a presynaptic mechanism of action for its effect on spontaneous synaptic events.[1][2]

Q5: What are the expected effects of this compound on different types of reflexes?

A5: this compound has been observed to depress the polysynaptic reflex to a greater extent than the monosynaptic reflex.[4][5] This differential effect can be a useful indicator of its action in in-vivo or ex-vivo spinal cord preparations.

Troubleshooting Guides

Issue 1: High Variability in Electrophysiology Recordings
Possible Cause Troubleshooting Step
Inconsistent drug concentrationEnsure accurate and consistent preparation of this compound solutions. Use a freshly prepared solution for each experiment.
Fluctuations in bath temperatureMaintain a stable and physiological bath temperature throughout the recording period, as ion channel kinetics are temperature-sensitive.
Variability in neuronal healthMonitor the health of your cultured neurons or slices. Use established criteria for healthy neurons (e.g., stable resting membrane potential, low spontaneous firing).
Run-down of currentsAllow for a stable baseline recording before drug application. If currents continuously run down, check the quality of your recording electrodes and internal solution.
Issue 2: Difficulty in Observing the Preferential Effect on Inhibitory Currents
Possible Cause Troubleshooting Step
Inadequate isolation of inhibitory currentsUse appropriate pharmacological blockers to isolate GABAergic or glycinergic currents (e.g., CNQX/AP5 to block excitatory currents).
Recording from a neuronal population with sparse inhibitory synapsesTarget neuronal populations known to have a significant inhibitory input, such as ventral horn neurons in the spinal cord.[3]
Incorrect holding potentialEnsure you are using the correct holding potential to isolate IPSCs (e.g., holding at the reversal potential for excitatory currents).
Issue 3: Conflicting Results Between Different Experimental Preparations
Possible Cause Troubleshooting Step
Different expression levels of target ion channelsBe aware that the expression and density of sodium, potassium, and calcium channels can vary between different neuronal types (e.g., hippocampal vs. dorsal root ganglion neurons).[1]
Age-dependent differences in neuronal networksThe effects of this compound may differ between neonatal and adult tissues due to developmental changes in synaptic connectivity and receptor expression.
Different sites of actionThis compound exerts its effects at both the supraspinal and spinal levels.[1] The observed outcome may depend on the specific brain or spinal cord region being studied.

Data Presentation

Summary of this compound's Effects on Neuronal Electrophysiology

ParameterEffect of this compoundReference
Voltage-Gated Sodium CurrentsReduction[1][2]
Voltage-Gated Calcium CurrentsReduction[1][2]
Voltage-Gated Potassium CurrentsReduction[1]
Spontaneous EPSCsInhibition[1][2]
Spontaneous IPSCsInhibition[1][2]
Evoked IPSCsPreferential Enhancement[3]
Motoneuron ExcitabilityReduction[4]
Primary Afferent Fiber ExcitabilityReduction[4]
Polysynaptic ReflexDepression[4][5]
Monosynaptic ReflexLess influence compared to polysynaptic[4][5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons
  • Cell Culture: Culture hippocampal or dorsal root ganglion neurons from rats on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Pipette Solution: Fill patch pipettes (3-5 MΩ) with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.1 Na-GTP, pH adjusted to 7.2 with KOH.

  • Recording: Establish a whole-cell configuration. Record spontaneous postsynaptic currents in voltage-clamp mode.

  • Drug Application: After obtaining a stable baseline recording for at least 5 minutes, perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 100-300 µM).

  • Data Analysis: Analyze the frequency and amplitude of spontaneous EPSCs and IPSCs before and after drug application.

Protocol 2: Slice Electrophysiology in Neonatal Rat Spinal Cord
  • Slice Preparation: Isolate the lumbar spinal cord from neonatal rats and prepare transverse slices (300-400 µm thick) in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Incubation: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C. Perform whole-cell recordings from ventral horn neurons.

  • Synaptic Current Isolation: To record IPSCs, hold the neuron at the reversal potential for glutamate receptors (around 0 mV) and add blockers of ionotropic glutamate receptors (e.g., 10 µM CNQX and 50 µM AP-5) to the aCSF.

  • Evoked Responses: Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses.

  • Drug Application: After establishing a stable baseline of evoked IPSCs, apply this compound to the perfusing aCSF.

  • Data Analysis: Measure the amplitude of the evoked IPSCs before and after drug application. To assess presynaptic effects, deliver paired-pulse stimuli and analyze the paired-pulse ratio.

Mandatory Visualizations

CS722_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CS722_pre This compound Na_channel Voltage-Gated Na+ Channel CS722_pre->Na_channel Inhibits Ca_channel Voltage-Gated Ca++ Channel CS722_pre->Ca_channel Inhibits Vesicle_release Neurotransmitter Release Na_channel->Vesicle_release Depolarization Ca_channel->Vesicle_release Triggers Receptors Neurotransmitter Receptors Vesicle_release->Receptors Activates PSC Postsynaptic Current (PSC) Receptors->PSC

Caption: Proposed mechanism of this compound action on the presynaptic terminal.

Experimental_Workflow cluster_preparation Experimental Preparation cluster_recording Electrophysiological Recording cluster_intervention Intervention cluster_analysis Data Analysis prep Prepare Neuronal Culture or Spinal Cord Slice record_baseline Establish Stable Baseline (Whole-cell Patch-Clamp) prep->record_baseline isolate_currents Isolate Specific Currents (e.g., IPSCs) record_baseline->isolate_currents apply_cs722 Bath Apply this compound isolate_currents->apply_cs722 During stable recording record_post_drug Record Post-Drug Application apply_cs722->record_post_drug analyze Analyze Changes in: - Amplitude - Frequency - Paired-Pulse Ratio record_post_drug->analyze conclusion Interpret Effects analyze->conclusion

Caption: Workflow for electrophysiological analysis of this compound effects.

Logical_Relationship cluster_channel_effects Ion Channel Modulation cluster_synaptic_effects Synaptic Transmission cluster_network_outcome Network Level Outcome CS722 This compound Application inhibit_Na Inhibition of Voltage-Gated Na+ Channels CS722->inhibit_Na inhibit_Ca Inhibition of Voltage-Gated Ca++ Channels CS722->inhibit_Ca enhance_evoked_ipsc Enhanced Evoked IPSCs CS722->enhance_evoked_ipsc Preferential Effect reduce_spontaneous Reduced Spontaneous EPSC/IPSC Frequency inhibit_Na->reduce_spontaneous inhibit_Ca->reduce_spontaneous network_depression General Neuronal Network Depression reduce_spontaneous->network_depression enhance_evoked_ipsc->network_depression muscle_relaxation Muscle Relaxation network_depression->muscle_relaxation

Caption: Logical flow from this compound application to physiological effect.

References

Technical Support Center: Adjusting for CS-722's Impact on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing unexpected effects on cell viability during experiments with CS-722. While this compound is primarily characterized as a centrally acting muscle relaxant that modulates ion channels, this guide addresses its potential off-target or indirect effects on cell viability that may be encountered in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability with this compound treatment in our cancer cell line, which was unexpected. What could be the underlying cause?

A1: While not its primary application, the observed cytotoxicity of this compound could stem from its known function as an ion channel modulator. Disruption of ion homeostasis, particularly calcium and sodium channels, can trigger apoptotic pathways or lead to necrotic cell death in certain cell types.[1][2] It is also possible that at the concentrations used, this compound is exerting off-target effects on other cellular components critical for survival. We recommend performing a dose-response study to determine if the effect is concentration-dependent and conducting assays to distinguish between apoptosis and necrosis.

Q2: Our cell viability assay results with this compound are inconsistent across different assay types (e.g., MTT vs. LDH release). Why might this be happening?

A2: Discrepancies between different viability assays are not uncommon, especially when dealing with compounds that have specific cellular targets.[3] For instance, an MTT assay measures metabolic activity, which can be affected by changes in mitochondrial function independent of cell death.[4] An LDH assay, on the other hand, measures membrane integrity.[4] this compound, as an ion channel modulator, could potentially alter mitochondrial membrane potential or metabolic pathways without causing immediate cell lysis, leading to a reduced signal in the MTT assay but no significant increase in LDH release. It is crucial to use orthogonal methods to confirm cell viability.

Q3: We have noticed significant changes in cell morphology upon treatment with this compound, but our viability assays show minimal impact. How should we interpret this?

A3: Alterations in cell morphology, such as cell rounding, shrinkage, or changes in adhesion, can be early indicators of cellular stress or signaling pathway modulation that may not immediately lead to cell death.[5][6] As an ion channel modulator, this compound could be affecting cytoskeletal dynamics or cell adhesion processes that are dependent on ion gradients. We recommend documenting these morphological changes through microscopy and considering assays that measure cell adhesion or cytoskeletal integrity to complement your viability data.[6][7]

Q4: Could the observed effects of this compound on cell viability be specific to certain cell lines?

A4: Absolutely. The expression and sensitivity of different ion channels can vary significantly between cell lines.[2][8] A cell line with high expression of a particular sodium or calcium channel targeted by this compound may exhibit a more pronounced viability phenotype. It is advisable to test this compound across a panel of cell lines with known ion channel expression profiles to understand the specificity of the observed effects.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Data
Possible Cause Recommended Solution
Compound Precipitation Visually inspect the culture medium for any signs of this compound precipitation, especially at higher concentrations. If observed, consider using a different solvent or a lower concentration range.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider reverse pipetting for viscous cell suspensions.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Problem 2: Discrepancy Between Viability Assays
Possible Cause Recommended Solution
Assay Principle Mismatch As this compound is an ion channel modulator, assays based on metabolic activity (e.g., MTT, XTT) may not correlate with assays measuring membrane integrity (e.g., LDH release, Trypan Blue).
Interference with Assay Chemistry Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference that could lead to false-positive or false-negative results.
Time-dependent Effects The kinetics of cell death can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxic effects with this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Resazurin-based Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining

This protocol helps to determine the mode of cell death induced by this compound.

Materials:

  • Cells treated with this compound (at a concentration around the IC50)

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LinePrimary TissueKnown Ion Channel ExpressionHypothetical IC50 (µM)
SH-SY5YNeuroblastomaHigh NaV1.7, CaV1.215.2
MCF-7Breast CancerLow NaV expression> 100
A549Lung CancerModerate NaV1.745.8
HEK293KidneyLow endogenous ion channels> 100

Table 2: Hypothetical Comparison of Viability Assay Results for SH-SY5Y cells treated with 20 µM this compound for 48h

AssayPrincipleHypothetical % ViabilityInterpretation
MTT Metabolic Activity48%Significant decrease in metabolic activity.
LDH Release Membrane Integrity85%Minimal membrane damage, suggesting non-necrotic cell death.
Annexin V/PI Apoptosis/Necrosis62% Annexin V+Suggests an apoptotic mechanism of cell death.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treat_cells Treat cells with this compound cell_seeding->treat_cells prepare_dilutions Prepare this compound serial dilutions prepare_dilutions->treat_cells add_reagent Add viability reagent (e.g., Resazurin) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read plate (fluorescence/absorbance) incubate->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway CS722 This compound IonChannel Voltage-Gated Na+/Ca2+ Channels CS722->IonChannel Inhibits MembranePotential Altered Membrane Potential IonChannel->MembranePotential CalciumInflux Increased Intracellular Ca2+ MembranePotential->CalciumInflux Mitochondria Mitochondrial Stress CalciumInflux->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis troubleshooting_logic start Unexpected Cell Viability Results with this compound check_protocol Verify Experimental Protocol (Concentrations, Seeding, etc.) start->check_protocol run_controls Run Cell-Free and Vehicle Controls check_protocol->run_controls Protocol OK orthogonal_assays Perform Orthogonal Viability Assays (e.g., LDH, Annexin V) run_controls->orthogonal_assays Controls OK time_course Conduct Time-Course Experiment orthogonal_assays->time_course Discrepancies Persist analyze_morphology Analyze Cell Morphology time_course->analyze_morphology interpret Interpret Data in Context of Ion Channel Modulation analyze_morphology->interpret

References

a protocol refinement for consistent results with CS-722

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with CS-722, a centrally acting muscle relaxant. Our resources are tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a centrally acting muscle relaxant that exerts its effects primarily by modulating neuronal excitability and synaptic transmission within the central nervous system. It has been shown to reduce voltage-gated sodium and calcium currents and decrease voltage-gated potassium currents.[1] Additionally, this compound preferentially enhances inhibitory postsynaptic currents (IPSCs), suggesting an action on presynaptic terminals to facilitate inhibitory neurotransmission.[2] It also reduces the excitability of motoneurons.[3]

Q2: What are the known sites of action for this compound?

A2: this compound acts on both supraspinal structures and the spinal cord to produce its muscle relaxant effects.[1][4]

Q3: How does this compound's effect on monosynaptic and polysynaptic reflexes differ?

A3: this compound has a more pronounced depressant effect on polysynaptic reflexes compared to monosynaptic reflexes.[3][5]

Q4: Is there a known effect of this compound on the ascending reticular activating system (ARAS)?

A4: Studies have shown that at doses effective for muscle relaxation, this compound has a negligible effect on the ascending reticular activating system, as it did not affect the EEG arousal response elicited by reticular formation stimulation.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent inhibition of neuronal firing in vitro 1. Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles.2. Cell Culture Health: The health and density of the neuronal culture may be suboptimal.3. Concentration Variance: Inaccurate final concentration of this compound in the experimental medium.1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.2. Ensure neuronal cultures are healthy, with typical morphology and density, before beginning the experiment. Perform a viability assay if necessary.3. Calibrate pipettes and ensure accurate serial dilutions. Prepare a slightly larger volume of the final working solution to ensure homogeneity.
High variability in muscle relaxation in vivo (rodent models) 1. Route of Administration: Inconsistent delivery via oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection.2. Animal Stress: High stress levels in test subjects can influence physiological responses.3. Metabolic Differences: Age, weight, and strain of the animals can affect drug metabolism and efficacy.1. For oral administration, ensure proper gavage technique to avoid accidental tracheal delivery. For i.v. injections, confirm vessel cannulation. Use consistent administration volumes.2. Acclimatize animals to the experimental environment and handling procedures for several days prior to the study.3. Use a homogenous group of animals in terms of age, weight, and genetic background. Ensure proper randomization into control and treatment groups.
Unexpected effects on excitatory postsynaptic currents (EPSCs) 1. Off-Target Effects at High Concentrations: The concentration of this compound used may be too high, leading to non-specific interactions.2. Experimental Artifacts: Issues with the recording electrode, seal resistance, or perfusion system in electrophysiology setups.1. Perform a dose-response curve to identify the optimal concentration range that selectively enhances IPSCs with minimal impact on EPSCs.[2]2. Check the integrity of the patch-clamp setup. Ensure a stable gigaohm seal and monitor access resistance throughout the recording. Verify that the perfusion system delivers the solution at a consistent rate.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the effect of this compound on inhibitory postsynaptic currents (IPSCs) in cultured ventral horn neurons.

1. Cell Preparation:

  • Culture primary ventral horn neurons from neonatal rat spinal cords on glass coverslips.
  • Use cultures between 7 and 14 days in vitro.

2. Recording Setup:

  • Transfer a coverslip to the recording chamber on an inverted microscope.
  • Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate (e.g., 2 mL/min).
  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a target neuron.
  • Clamp the neuron at a holding potential of -70 mV.
  • Pharmacologically isolate IPSCs by adding blockers for excitatory transmission (e.g., CNQX and AP5) to the aCSF.
  • Record baseline IPSCs for at least 5 minutes.
  • Perfuse the chamber with aCSF containing the desired concentration of this compound.
  • Record the effects of this compound on IPSC amplitude and frequency for 10-15 minutes.
  • Perform a washout by perfusing with aCSF without this compound.

4. Data Analysis:

  • Analyze the amplitude and frequency of IPSCs before, during, and after this compound application using appropriate software.
  • Compare the mean IPSC parameters to determine the effect of the compound.

Visualizations

CS722_Signaling_Pathway cluster_neuron Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CS722 This compound Na_Channel Voltage-Gated Na+ Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca++ Channel CS722->Ca_Channel Inhibits GABA_Release GABA Vesicle Release CS722->GABA_Release Enhances Na_Channel->GABA_Release Reduces Inhibition (Disinhibition) Ca_Channel->GABA_Release Reduces Inhibition (Disinhibition) GABA GABA GABA_Release->GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor IPSC IPSC (Neuronal Inhibition) GABA_Receptor->IPSC Generates

Caption: Proposed signaling pathway for this compound's enhancement of inhibitory neurotransmission.

Experimental_Workflow prep 1. Prepare Neuronal Culture and this compound Solutions setup 2. Establish Whole-Cell Patch-Clamp Configuration prep->setup baseline 3. Record Baseline IPSCs (5 min) setup->baseline treatment 4. Apply this compound via Perfusion (10-15 min) baseline->treatment washout 5. Washout with Control Solution (10 min) treatment->washout analysis 6. Analyze IPSC Amplitude and Frequency washout->analysis

Caption: Workflow for in vitro electrophysiological analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of CS-722, Baclofen, and Diazepam for the Management of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug CS-722 with the established antispasmodic agents, baclofen and diazepam. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy from preclinical and clinical studies, and detailed experimental protocols for key assays cited.

Mechanism of Action

The therapeutic effects of this compound, baclofen, and diazepam in mitigating spasticity are rooted in their distinct interactions with the central nervous system's inhibitory and excitatory pathways.

This compound is a centrally acting muscle relaxant that appears to exert its effects through multiple mechanisms. Preclinical studies suggest that this compound depresses the gamma-motor system and polysynaptic reflexes, with a less pronounced effect on monosynaptic reflexes.[1][2] It is thought to have a motoneuron-membrane-stabilizing action.[2] Furthermore, this compound has been shown to preferentially enhance inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs), suggesting a facilitation of inhibitory synaptic transmission.[3] The drug also reduces voltage-gated sodium and calcium currents.[4]

Baclofen is a selective agonist of the gamma-aminobutyric acid B (GABA-B) receptor.[5] By binding to these receptors, baclofen is thought to induce hyperpolarization, which reduces calcium influx into presynaptic terminals.[6] This action inhibits the release of excitatory neurotransmitters, thereby reducing the activity of both monosynaptic and polysynaptic reflexes in the spinal cord.[7][8]

Diazepam , a benzodiazepine, enhances the effect of the neurotransmitter GABA at GABA-A receptors.[9] This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects throughout the central nervous system.[6][9] Its muscle relaxant properties are attributed to the inhibition of polysynaptic spinal reflexes.[10]

Comparative Efficacy

Direct comparative clinical trials of this compound against baclofen and diazepam are unavailable as this compound has not progressed to widespread clinical use. Therefore, this comparison relies on preclinical data for this compound and a combination of preclinical and clinical data for baclofen and diazepam.

Preclinical Efficacy

Preclinical models of spasticity, such as the decerebrate rigidity model and spinal cord injury models in rats, are crucial for evaluating the potential of novel therapeutics.

DrugAnimal ModelKey Findings
This compound Decerebrate RatDose-dependent reduction in radio frequency-induced decerebrate rigidity.[1]
Spinal RatDepressed the polysynaptic reflex with less effect on the monosynaptic reflex.[2]
Baclofen Chronic Spinal RatInhibited monosynaptic and polysynaptic reflexes at low micromolar concentrations.[8]
Ischemic Spastic RatIntrathecal administration significantly decreased peripheral muscle resistance.[11]
Diazepam Genetically Spastic RatDose-dependent decrease in muscle tone.[10]
MouseDepressed flexor reflexes with little to no effect on Hoffmann (H) reflexes.[10]
Clinical Efficacy

Clinical evaluation of antispasmodic drugs often utilizes the Modified Ashworth Scale (MAS), a subjective measure of muscle tone.

DrugStudy PopulationKey Findings
Baclofen Patients with spasticity of spinal originSignificant improvement in mean MAS score compared to placebo.
Children with Cerebral PalsySignificant improvement in mean MAS score from baseline. No statistically significant difference when compared to diazepam.
Diazepam Children with Cerebral PalsySignificant dose-dependent decrease in muscle tone as measured by the MAS.[2] No statistically significant difference when compared to baclofen.

Experimental Protocols

Decerebrate Rigidity Model in Rats

This model is used to assess the effects of compounds on muscle rigidity, a component of spasticity.

Protocol:

  • Animal Preparation: Adult rats are anesthetized.

  • Decerebration: A transection of the brainstem is made at the intercollicular level to induce extensor rigidity in the limbs.

  • Drug Administration: The test compound (e.g., this compound) is administered, often intravenously or directly into the central nervous system.

  • Assessment of Rigidity: The degree of muscle rigidity is quantified by measuring the resistance of a limb to passive flexion and extension, often using electromyography (EMG) to record muscle activity.

Electrophysiological Assessment of Spinal Reflexes in Rats

This protocol is used to investigate the effects of drugs on the excitability of spinal cord circuits.

Protocol:

  • Animal Preparation: Rats are anesthetized and spinalized (spinal cord is transected) to isolate spinal reflexes from supraspinal influences.

  • Electrode Placement: Stimulating electrodes are placed on a peripheral nerve (e.g., the tibial nerve), and recording electrodes are placed on the corresponding muscle (e.g., the soleus muscle) to measure EMG responses.

  • H-Reflex and M-Response Measurement:

    • The M-response is elicited by direct stimulation of motor axons.

    • The H-reflex is a monosynaptic reflex elicited by stimulating Ia afferent fibers from muscle spindles, which then synapse on alpha motor neurons. The H/M ratio is often used as a measure of alpha motor neuron excitability.

  • Polysynaptic Reflex Measurement: These are elicited by stimulating cutaneous or mixed nerves and involve interneurons in the spinal cord.

  • Drug Administration: The test compound is administered, and changes in the amplitude and latency of the reflex responses are recorded.

Modified Ashworth Scale (MAS) for Clinical Assessment

The MAS is a widely used clinical scale to assess muscle tone.

Protocol:

  • Patient Positioning: The patient is positioned in a supine and relaxed state.[12]

  • Passive Movement: The examiner moves the joint of interest through its full range of motion in one second.[7][12]

  • Scoring: The resistance to passive movement is graded on a 0-4 scale:[13]

    • 0: No increase in muscle tone.

    • 1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.

    • 1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the range of motion.

    • 2: More marked increase in muscle tone through most of the range of motion, but affected part(s) easily moved.

    • 3: Considerable increase in muscle tone, passive movement difficult.

    • 4: Affected part(s) rigid in flexion or extension.

Signaling Pathways and Experimental Workflows

G cluster_diazepam Diazepam Signaling Pathway Diazepam Diazepam GABA-A Receptor GABA-A Receptor Diazepam->GABA-A Receptor Binds to Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases opening frequency Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Increased Cl- influx Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability

Diagram 1: Diazepam's mechanism of action at the GABA-A receptor.

G cluster_baclofen Baclofen Signaling Pathway Baclofen Baclofen GABA-B Receptor GABA-B Receptor Baclofen->GABA-B Receptor Activates Ca2+ Channel Ca2+ Channel GABA-B Receptor->Ca2+ Channel Inhibits Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Decreased Ca2+ influx

Diagram 2: Baclofen's presynaptic inhibition via GABA-B receptor activation.

G cluster_workflow Preclinical Efficacy Testing Workflow Animal Model Animal Model Baseline Measurement Baseline Measurement Animal Model->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Post-drug Measurement Post-drug Measurement Drug Administration->Post-drug Measurement Data Analysis Data Analysis Post-drug Measurement->Data Analysis

Diagram 3: A generalized workflow for preclinical evaluation of antispastic agents.

References

a validating the inhibitory effects of CS-722 on specific ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the centrally acting muscle relaxant CS-722 on specific ion channels, with a comparative analysis against the alternative drugs eperisone and baclofen. The information is compiled from preclinical studies and presented to aid in research and drug development efforts.

Introduction

This compound is a novel compound that has demonstrated significant muscle relaxant properties. Its mechanism of action involves the modulation of various voltage-gated ion channels, which play a crucial role in neuronal excitability. Understanding the specific inhibitory profile of this compound in comparison to other established muscle relaxants like eperisone and baclofen is essential for evaluating its therapeutic potential and specificity. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental processes.

Quantitative Comparison of Inhibitory Effects

The following tables summarize the inhibitory effects of this compound, eperisone, and baclofen on various voltage-gated ion channels. It is important to note that the data has been aggregated from different studies using diverse experimental models, which may affect direct comparability.

Compound Ion Channel Cell Type Inhibition Reference
This compound Voltage-Gated Sodium ChannelsCultured Rat Hippocampal & Dorsal Root Ganglion NeuronsReduction of current[1][2]
Voltage-Gated Potassium ChannelsCultured Rat Hippocampal & Dorsal Root Ganglion Neurons~20% decrease[1][2]
Voltage-Activated Calcium ChannelsCultured Rat Hippocampal & Dorsal Root Ganglion Neurons~25% inhibition[1][2]
Eperisone Voltage-Gated Calcium ChannelsSnail (Achatina fulica) NeuronIC50 = 0.348 mM[3]
Baclofen P-type and N-type Calcium ChannelsRat Cerebellar Purkinje & Spinal Cord NeuronsInhibition[4]
P/Q-type and N-type Calcium ChannelsRat Suprachiasmatic Nucleus NeuronsIC50 between 1 and 10 µM[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for this compound is presented as a percentage of inhibition at the concentrations tested in the cited study, as specific IC50 values were not provided in the abstract. The eperisone data is derived from a study on snail neurons, which may not be directly comparable to the data from rat neurons for this compound and baclofen.

Experimental Protocols

The primary experimental technique used to validate the inhibitory effects of these compounds on ion channels is the whole-cell patch-clamp method. This technique allows for the recording of ionic currents across the entire cell membrane, providing a detailed characterization of ion channel activity.

Whole-Cell Patch-Clamp Recording (General Protocol)

1. Cell Preparation:

  • This compound & Baclofen (Rat Neurons): Hippocampal, dorsal root ganglion, cerebellar Purkinje, or spinal cord neurons are isolated from rats.[1][2][4][6] The tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension. The cells are then plated on coverslips and cultured for a specific period to allow for recovery and adherence.

  • Eperisone (Snail Neurons): Specific giant neurons are identified and isolated from the ganglia of the African snail (Achatina fulica).[3][7]

2. Recording Solutions:

  • External (Bath) Solution: This solution is designed to mimic the extracellular environment and typically contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES) to maintain pH. Specific ion channel blockers (e.g., tetrodotoxin to block sodium channels when studying calcium or potassium channels) may be added to isolate the current of interest.

  • Internal (Pipette) Solution: This solution fills the recording pipette and mimics the intracellular environment. It typically contains a high concentration of potassium or cesium salts, EGTA to chelate calcium, ATP, and GTP to support cellular processes, and a buffer.

3. Recording Procedure:

  • A glass micropipette with a very fine tip (micrometer range) is filled with the internal solution and brought into close contact with the cell membrane.

  • A tight seal with high electrical resistance (a "giga-seal") is formed between the pipette tip and the cell membrane through gentle suction.

  • A brief pulse of suction is then applied to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration. This allows for electrical access to the entire cell.

  • The membrane potential is clamped at a specific holding potential using a patch-clamp amplifier.

  • Voltage steps are applied to activate the ion channels of interest, and the resulting ionic currents are recorded.

  • The test compound (this compound, eperisone, or baclofen) is applied to the bath solution at various concentrations, and the changes in the recorded currents are measured to determine the inhibitory effect.

4. Data Analysis:

  • The amplitude of the ionic currents before and after drug application is measured.

  • For dose-response analysis, the percentage of inhibition at different drug concentrations is plotted to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound

CS722_Pathway Na Voltage-Gated Na+ Channel AP Action Potential Propagation Excitability Neuronal Excitability Na->Excitability Decreases K Voltage-Gated K+ Channel K->Excitability Decreases Ca Voltage-Gated Ca2+ Channel Ca->Excitability Decreases CS722 This compound CS722->Na Inhibits CS722->K Inhibits CS722->Ca Inhibits Relaxation Muscle Relaxation Excitability->Relaxation Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Ion Channel Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Neurons Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Patch_Pipette Prepare Patch Pipette Cell_Culture->Patch_Pipette Giga_Seal Form Giga-seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Drug Apply Test Compound (e.g., this compound) Record_Baseline->Apply_Drug Record_Drug_Effect Record Currents in Presence of Drug Apply_Drug->Record_Drug_Effect Measure_Inhibition Measure Current Inhibition Record_Drug_Effect->Measure_Inhibition Dose_Response Generate Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Relationship of Drug Effects

Drug_Effects cluster_drugs Drugs cluster_targets Primary Molecular Targets cluster_effects Cellular Effects CS722 This compound Na_Channel Voltage-Gated Na+ Channels CS722->Na_Channel Inhibits K_Channel Voltage-Gated K+ Channels CS722->K_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channels CS722->Ca_Channel Inhibits Eperisone Eperisone Eperisone->Ca_Channel Inhibits Baclofen Baclofen GABAB_Receptor GABAB Receptor (Agonist) Baclofen->GABAB_Receptor Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability K_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability GABAB_Receptor->K_Channel Activates (indirectly) GABAB_Receptor->Ca_Channel Inhibits (indirectly)

Caption: Comparison of the primary targets of this compound, Eperisone, and Baclofen.

References

CS-722: A Preclinical-Stage Muscle Relaxant in Comparative Analysis with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive comparative analysis of the novel, preclinical-stage muscle relaxant CS-722 with established muscle relaxants reveals a distinct preclinical profile. While clinical data for this compound is not yet available, preclinical studies in animal models and neuronal cultures provide initial insights into its potential therapeutic window and side effect profile when juxtaposed with commonly prescribed muscle relaxants.

This compound, chemically identified as (R)-4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one hydrochloride, is a centrally acting muscle relaxant.[1] Preclinical investigations indicate that it exerts its muscle relaxant effects by depressing the gamma-motor system and polysynaptic reflexes.[1] A key preclinical finding is that this compound appears to have a reduced impact on the central nervous system's ascending reticular activating system, which is responsible for arousal and consciousness. This suggests a potentially lower propensity for sedation compared to other centrally acting muscle relaxants, a common dose-limiting side effect in this class of drugs.[1]

Comparative Overview of Side Effect Profiles

The following table summarizes the known preclinical effects of this compound and the established clinical side effects of other commonly used muscle relaxants. It is crucial to note the translational limitations of comparing preclinical animal data with human clinical trial data.

Drug ClassDrug Name(s)Common Side Effects (Clinical)Preclinical Findings for this compound
Isoxazole Derivative This compoundNot yet established in humans.In rats, this compound showed less influence on the monosynaptic reflex compared to the polysynaptic reflex and did not prolong thiopental-induced sleeping time, suggesting a potentially lower sedative effect.[1] It has been shown to inhibit spontaneous excitatory and inhibitory postsynaptic currents in cultured hippocampal neurons.[2]
Antispasmodics Cyclobenzaprine, Methocarbamol, Carisoprodol, Metaxalone, OrphenadrineDrowsiness, dizziness, dry mouth, headache, fatigue, nausea, constipation.[3][4] Cyclobenzaprine is the most heavily studied and has been shown to be effective for various musculoskeletal conditions.[3] Carisoprodol has a potential for abuse and dependence.[4]N/A
Antispastics Baclofen, Tizanidine, DantroleneBaclofen: Drowsiness, dizziness, weakness, fatigue. Abrupt withdrawal can lead to seizures and hallucinations. Tizanidine: Drowsiness, dry mouth, dizziness, hypotension. Dantrolene: Muscle weakness, drowsiness, dizziness, diarrhea. Can cause liver damage.[5]N/A
Benzodiazepines DiazepamDrowsiness, fatigue, muscle weakness, ataxia. Potential for dependence and withdrawal symptoms.[5]N/A

Experimental Protocols

Preclinical Evaluation of this compound in Rat Models:

The muscle relaxant effect of this compound was evaluated in rats with decerebrate rigidity. The protocol involved the following key steps:

  • Induction of Decerebrate Rigidity: Anesthetized rats underwent a surgical procedure to produce decerebrate rigidity, a state of increased muscle tone.

  • Drug Administration: this compound was administered orally at varying doses.

  • Measurement of Muscle Tone: The extent of muscle rigidity was quantified by measuring the electromyographic (EMG) activity in the gastrocnemius muscle.

  • Assessment of Sedative Effects: The effect of this compound on sedation was indirectly assessed by measuring the duration of thiopental-induced sleep.

  • Evaluation of Spinal Reflexes: The effects on monosynaptic and polysynaptic reflexes were determined by stimulating peripheral nerves and recording the resulting electrical activity in the spinal cord.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, its action as a centrally acting muscle relaxant implies an interaction with neurotransmitter systems in the central nervous system.

G cluster_CNS Central Nervous System Brain Brain SpinalCord Spinal Cord GammaMotorNeuron γ-Motor Neuron SpinalCord->GammaMotorNeuron Modulates PolysynapticReflex Polysynaptic Reflex Arc SpinalCord->PolysynapticReflex Modulates CS722 This compound CS722->SpinalCord Acts on Muscle Skeletal Muscle GammaMotorNeuron->Muscle Innervates PolysynapticReflex->Muscle Influences

Caption: Proposed mechanism of action for this compound in the central nervous system.

The experimental workflow for assessing the preclinical efficacy and side effect profile of a novel muscle relaxant like this compound typically follows a structured path from in vitro to in vivo studies.

G A In Vitro Studies (e.g., Neuronal Cultures) B In Vivo Animal Models (e.g., Rat Decerebrate Rigidity) A->B C Efficacy Assessment (Muscle Relaxation) B->C D Side Effect Profiling (e.g., Sedation, Motor Coordination) B->D E Pharmacokinetic Studies B->E F Toxicology Studies E->F G Clinical Trials (Future Step) F->G

References

A Cross-Validation of CS-722's Mechanism in Different Neuronal Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the centrally acting muscle relaxant CS-722 and other commonly used agents. While direct cross-validation studies of this compound across different neuronal cell types are not yet available in published literature, this document synthesizes existing data to offer an objective comparison based on current knowledge of its mechanism and the mechanisms of alternative drugs.

Overview of this compound and Comparator Compounds

This compound is a centrally acting muscle relaxant that has been shown to preferentially enhance inhibitory synaptic transmission in the spinal cord.[1] Its unique dual mechanism of action, involving both presynaptic enhancement of GABA release and direct effects on neuronal membrane excitability, distinguishes it from other muscle relaxants.[1][2] This guide compares this compound with established muscle relaxants that target the GABAergic system or other central pathways, including Baclofen, Diazepam, Tizanidine, and Eperisone.

Comparative Mechanism of Action

The following table summarizes the known mechanisms of action for this compound and comparator muscle relaxants.

DrugPrimary Mechanism of ActionMolecular TargetEffect on Neuronal Activity
This compound 1. Preferential enhancement of inhibitory synaptic transmission via a presynaptic mechanism. 2. Motoneuron-membrane-stabilizing action.1. Unknown presynaptic protein involved in GABA release. 2. Voltage-gated sodium and calcium channels.1. Increases GABA release from presynaptic terminals. 2. Reduces neuronal excitability by inhibiting ion channel function.
Baclofen Agonist at GABA-B receptors.GABA-B receptors (presynaptic and postsynaptic).Presynaptically, reduces neurotransmitter release by inhibiting calcium channels. Postsynaptically, hyperpolarizes neurons by activating potassium channels.[3][4][5][6]
Diazepam Positive allosteric modulator of GABA-A receptors.GABA-A receptors.Enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization.[7][8][9][10]
Tizanidine Alpha-2 adrenergic receptor agonist.Alpha-2 adrenergic receptors (presynaptic).Inhibits the release of excitatory amino acids from spinal interneurons.[11][12][13][14]
Eperisone Multiple, including blockade of voltage-gated sodium and calcium channels and inhibition of the pain reflex pathway.Voltage-gated sodium and calcium channels.Reduces neuronal excitability and interrupts pain signaling pathways.[15][16][17]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for each compound.

CS722_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CS-722_pre This compound Target Unknown Presynaptic Target CS-722_pre->Target + Ca_channel_pre VGCC CS-722_pre->Ca_channel_pre - Na_channel_pre VGSC CS-722_pre->Na_channel_pre - GABA_vesicle GABA Vesicle Target->GABA_vesicle Promotes Fusion GABA GABA GABA_vesicle->GABA Release GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_ion Cl- GABA_A_R->Cl_ion Influx

Caption: Proposed dual mechanism of this compound.

Baclofen_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre Baclofen GABA_B_R_pre GABA-B Receptor Baclofen_pre->GABA_B_R_pre + Ca_channel_pre VGCC GABA_B_R_pre->Ca_channel_pre - NT_vesicle Neurotransmitter Vesicle Ca_channel_pre->NT_vesicle Inhibits Release Baclofen_post Baclofen GABA_B_R_post GABA-B Receptor Baclofen_post->GABA_B_R_post + K_channel_post K+ Channel GABA_B_R_post->K_channel_post Activates K_ion K+ K_channel_post->K_ion Efflux

Caption: Presynaptic and postsynaptic actions of Baclofen.

Diazepam_Mechanism cluster_postsynaptic Postsynaptic Neuron Diazepam Diazepam GABA_A_R GABA-A Receptor Diazepam->GABA_A_R Binds (Allosteric site) Cl_channel Cl- Channel GABA_A_R->Cl_channel Enhances Opening GABA GABA GABA->GABA_A_R Binds (Agonist site) Cl_ion Cl- Cl_channel->Cl_ion Influx

Caption: Positive allosteric modulation of GABA-A receptors by Diazepam.

Tizanidine_Mechanism cluster_presynaptic Presynaptic Terminal (Excitatory Interneuron) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Motor Neuron) Tizanidine Tizanidine Alpha2_R Alpha-2 Adrenergic Receptor Tizanidine->Alpha2_R + Glutamate_vesicle Glutamate Vesicle Alpha2_R->Glutamate_vesicle Inhibits Release Glutamate Glutamate Glutamate_vesicle->Glutamate Release Glutamate_R Glutamate Receptor Glutamate->Glutamate_R

Caption: Presynaptic inhibition of excitatory neurotransmitter release by Tizanidine.

Experimental Data Summary (Hypothetical Cross-Validation)

As direct comparative data for this compound is unavailable, the following table presents a hypothetical summary of expected outcomes based on the known mechanisms of action, if these drugs were to be tested across different spinal cord neuron types. This is intended to guide future research.

Neuronal Cell TypeParameter MeasuredThis compoundBaclofenDiazepamTizanidineEperisone
Motor Neuron Membrane PotentialHyperpolarization/StabilizationHyperpolarizationHyperpolarizationReduced Excitatory InputStabilization
Spontaneous IPSC FrequencyIncreasedNo significant changeNo significant changeNo significant changeNo significant change
Spontaneous IPSC AmplitudeNo significant changeNo significant changeIncreasedNo significant changeNo significant change
Evoked EPSP AmplitudeReduced (polysynaptic)ReducedNo significant changeReducedReduced
Inhibitory Interneuron (GABAergic) Firing RateIncreased (disinhibition) or Decreased (direct effect)DecreasedDecreasedNo direct effectDecreased
GABA ReleaseIncreasedDecreased (autoreceptors)No direct effectNo direct effectDecreased
Excitatory Interneuron (Glutamatergic) Firing RateDecreasedDecreasedDecreasedDecreasedDecreased
Glutamate ReleaseNo direct effectDecreasedNo direct effectDecreasedDecreased

Experimental Protocols

To validate and compare the effects of this compound and other muscle relaxants on different neuronal cell types, a combination of electrophysiological techniques would be employed.

Whole-Cell Patch-Clamp Recording in Spinal Cord Slices

This technique allows for the direct measurement of synaptic currents and membrane potential changes in individual neurons.[18][19][20][21][22]

Objective: To characterize the effects of this compound on inhibitory and excitatory postsynaptic currents in identified spinal cord neurons (e.g., motor neurons, interneurons).

Procedure:

  • Slice Preparation: Acute transverse slices (300-400 µm) of the lumbar spinal cord are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are obtained from visually identified neurons in the ventral horn.

  • Data Acquisition:

    • Spontaneous Inhibitory Postsynaptic Currents (sIPSCs): Recorded in voltage-clamp mode at the reversal potential for glutamate receptors to isolate GABAergic currents.

    • Miniature Inhibitory Postsynaptic Currents (mIPSCs): Recorded in the presence of tetrodotoxin (TTX) to block action potentials, thus isolating quantal release events.[1][23][24][25][26]

    • Paired-Pulse Facilitation (PPF): Two closely spaced stimuli are delivered to presynaptic fibers, and the ratio of the second to the first inhibitory postsynaptic current (IPSC) amplitude is measured to assess presynaptic release probability.[27][28][29][30][31]

  • Drug Application: this compound and comparator drugs are bath-applied at known concentrations, and changes in sIPSC/mIPSC frequency and amplitude, as well as the paired-pulse ratio, are measured.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Animal Rodent Dissection Spinal Cord Dissection Animal->Dissection Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Incubation ACSF Incubation Slicing->Incubation Recording Whole-Cell Patch-Clamp Recording Incubation->Recording Identification Neuron Identification (e.g., Motor Neuron) Recording->Identification Data_Acquisition Data Acquisition (sIPSCs, mIPSCs, PPF) Identification->Data_Acquisition Drug_Application Bath Application of This compound & Comparators Data_Acquisition->Drug_Application Analysis Analysis of Synaptic Parameters Drug_Application->Analysis Comparison Statistical Comparison of Drug Effects Analysis->Comparison Conclusion Conclusion on Mechanism of Action Comparison->Conclusion

Caption: Workflow for electrophysiological analysis of this compound.

Logical Comparison Framework

A systematic comparison of this compound with other muscle relaxants should consider the following aspects:

Comparison_Framework This compound This compound Mechanism Mechanism of Action This compound->Mechanism Alternatives Alternative Muscle Relaxants (Baclofen, Diazepam, etc.) Alternatives->Mechanism Neuronal_Effects Effects on Neuronal Subtypes Mechanism->Neuronal_Effects Efficacy Clinical Efficacy Neuronal_Effects->Efficacy Side_Effects Side Effect Profile Neuronal_Effects->Side_Effects

Caption: Logical framework for comparing this compound.

Conclusion and Future Directions

This compound presents a potentially novel mechanism of action among centrally acting muscle relaxants, with evidence suggesting both presynaptic enhancement of GABA release and direct membrane-stabilizing effects. However, a comprehensive understanding of its effects across different neuronal populations is lacking. Direct, side-by-side comparative studies employing the electrophysiological protocols outlined in this guide are crucial to fully elucidate the therapeutic potential and selectivity of this compound. Future research should focus on identifying the specific molecular target of this compound to enable more targeted drug development and to perform a definitive cross-validation of its mechanism in various neuronal and non-neuronal cell types.

References

Head-to-Head Study: A Comparative Analysis of the Preclinical Profile of CS-722 and Newer Skeletal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the preclinical data for the investigational compound CS-722 against the established centrally acting skeletal muscle relaxants, eperisone and tizanidine, reveals distinct mechanistic and pharmacological profiles. While direct head-to-head clinical trials are unavailable due to the discontinued development of this compound, this guide provides a comprehensive analysis of existing preclinical data to inform researchers, scientists, and drug development professionals.

This guide synthesizes available preclinical information to offer a comparative perspective on the efficacy and mechanisms of action of these three agents in established animal models of muscle spasticity and rigidity. The data for this compound is based on studies conducted in the early to mid-1990s. Eperisone and tizanidine were chosen as comparators as they are well-characterized, clinically utilized muscle relaxants with available preclinical data that allow for a comparative assessment.

Mechanism of Action: A Tale of Three Pathways

The fundamental difference between these three compounds lies in their mechanisms of action. This compound appears to exert its effects through a combination of actions on the central nervous system, including modulation of voltage-gated ion channels and enhancement of inhibitory neurotransmission. In contrast, eperisone's primary mechanism involves the inhibition of spinal reflexes and blockade of voltage-gated sodium and calcium channels, while tizanidine functions as a central alpha-2 adrenergic agonist.

This compound: Preclinical studies indicate that this compound exerts its muscle relaxant effects by acting on both supraspinal structures and the spinal cord.[1] It has been shown to reduce voltage-gated sodium and potassium currents and inhibit voltage-activated calcium currents.[1] Furthermore, this compound preferentially enhances inhibitory postsynaptic currents (IPSCs) mediated by GABA, suggesting a potentiation of inhibitory neurotransmission in the spinal cord.[2] The compound also demonstrates a stabilizing effect on the motoneurone membrane.

Eperisone: Eperisone is a centrally acting muscle relaxant that primarily inhibits the vicious cycle of myotonia by acting on the spinal cord and exhibiting vasodilatory effects.[1][3] Its mechanism involves the inhibition of both monosynaptic and polysynaptic spinal reflexes.[4] Studies suggest that eperisone blocks voltage-gated sodium and calcium channels, which contributes to its muscle relaxant properties.[5]

Tizanidine: Tizanidine is a centrally acting alpha-2 adrenergic agonist that reduces spasticity by increasing presynaptic inhibition of motor neurons.[6][7] It is believed to exert its effects by reducing the release of excitatory amino acids from spinal interneurons and by inhibiting facilitatory coeruleospinal pathways.[6] Tizanidine has a more pronounced effect on polysynaptic reflexes than on monosynaptic reflexes.[8][6]

Comparative Efficacy in Preclinical Models

To assess their potential as muscle relaxants, these compounds were evaluated in preclinical models that mimic aspects of muscle spasticity and rigidity in humans. The primary models discussed in the available literature are the decerebrate rigidity model and the assessment of spinal reflexes in rats.

Reduction of Decerebrate Rigidity

Decerebrate rigidity, a state of hypertonia and exaggerated stretch reflexes, is a common model to evaluate the efficacy of muscle relaxants.

This compound: In rats with radio frequency-induced decerebrate rigidity, this compound demonstrated a dose-dependent reduction in rigidity when administered orally at doses of 25-100 mg/kg.[7] Intracerebroventricular (i.c.v.) and intrathecal (i.t.) administration also reduced rigidity, indicating both supraspinal and spinal sites of action.[1][8]

Eperisone: Intravenously administered eperisone at a dose of 1.25 mg/kg showed significant muscle relaxant activity in the intercollicular decerebrated rat rigidity model.[9][10]

Tizanidine: Tizanidine effectively reduced intercollicular decerebrate rigidity in rats.[8]

Effects on Spinal Reflexes

The ability of a compound to modulate spinal reflexes is a key indicator of its potential as a centrally acting muscle relaxant.

This compound: this compound was found to depress the polysynaptic reflex with less influence on the monosynaptic reflex in both intact and spinal preparations.[7] It also reduced the excitability of both motoneurons and primary afferent fibers.[11]

Eperisone: Eperisone has been shown to depress both monosynaptic and polysynaptic reflexes.[11]

Tizanidine: Tizanidine primarily affects spinal polysynaptic reflexes.[6] It has been shown to depress both mono- and polysynaptic reflex potentials in rats.[8]

Quantitative Data Summary

ParameterThis compoundEperisoneTizanidine
Primary Mechanism of Action Mixed: ↓ Na+/K+/Ca2+ currents, ↑ GABAergic transmission, motoneurone stabilizationInhibition of spinal reflexes, ↓ Na+/Ca2+ channel activityCentral α2-adrenergic agonist
Site of Action Supraspinal and SpinalPrimarily SpinalPrimarily Spinal
Effect on Decerebrate Rigidity (Rat) Dose-dependent reduction (25-100 mg/kg, p.o.)Significant reduction (1.25 mg/kg, i.v.)Effective reduction (dose not specified in abstract)
Effect on Polysynaptic Reflex DepressedDepressedDepressed
Effect on Monosynaptic Reflex Less influenceDepressedDepressed

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key experiments cited, based on the available information and general laboratory practices.

Induction and Assessment of Decerebrate Rigidity in Rats

Objective: To induce a state of muscle rigidity in rats to evaluate the efficacy of muscle relaxant compounds.

Protocol:

  • Animal Preparation: Adult male Wistar rats are anesthetized with an appropriate anesthetic (e.g., halothane).

  • Surgical Procedure:

    • The common carotid arteries are bilaterally ligated.

    • A craniotomy is performed to expose the midbrain.

    • A transection is made at the intercollicular level using a spatula or a radiofrequency lesion generator.

    • The forebrain rostral to the transection is aspirated.

    • Hemostasis is achieved using absorbable hemostatic sponges.

  • Assessment of Rigidity:

    • After a recovery period (e.g., 1-2 hours) to allow the effects of anesthesia to dissipate, the development of extensor rigidity in the hindlimbs is observed.

    • Rigidity can be quantified by measuring the resistance of the hindlimb to passive flexion or by recording the electromyographic (EMG) activity of extensor muscles (e.g., gastrocnemius).

  • Drug Administration: The test compound (this compound, eperisone, or tizanidine) or vehicle is administered via the desired route (e.g., oral gavage, intravenous injection).

  • Data Analysis: The change in muscle tone or EMG activity from baseline is measured at various time points after drug administration and compared between treatment groups.

Electrophysiological Assessment of Spinal Reflexes in Rats

Objective: To measure the effects of test compounds on monosynaptic and polysynaptic reflexes in the spinal cord.

Protocol:

  • Animal Preparation: Adult male Wistar rats are anesthetized and a laminectomy is performed to expose the lumbar spinal cord.

  • Nerve Preparation and Stimulation:

    • The dorsal and ventral roots of a lumbar segment (e.g., L4-L6) are carefully dissected and separated.

    • The distal end of the dorsal root is placed on a stimulating electrode, and the corresponding ventral root is placed on a recording electrode.

  • Recording of Reflexes:

    • Monosynaptic Reflex (MSR): A single electrical pulse of low intensity and short duration is applied to the dorsal root to preferentially activate Ia afferent fibers. The resulting short-latency potential recorded from the ventral root represents the MSR.

    • Polysynaptic Reflex (PSR): A train of electrical pulses or a single pulse of higher intensity is applied to the dorsal root to recruit a wider range of afferent fibers, including smaller diameter fibers that synapse on interneurons. The resulting longer-latency, more complex potential recorded from the ventral root represents the PSR.

  • Drug Administration: The test compound is administered intravenously or applied directly to the spinal cord.

  • Data Analysis: The amplitude and latency of the MSR and PSR potentials are measured before and after drug administration to determine the effect of the compound on these spinal reflex pathways.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_cs722 This compound Signaling Pathway CS722 This compound Na_Channel Voltage-gated Na+ Channel CS722->Na_Channel Inhibits K_Channel Voltage-gated K+ Channel CS722->K_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel CS722->Ca_Channel Inhibits GABA_R GABA-A Receptor CS722->GABA_R Enhances GABAergic Transmission Neuron_Membrane Neuronal Membrane Stabilization Na_Channel->Neuron_Membrane K_Channel->Neuron_Membrane GABA_R->Neuron_Membrane Hyperpolarization Muscle_Relaxation_CS Muscle Relaxation Neuron_Membrane->Muscle_Relaxation_CS

Caption: Proposed signaling pathway for this compound.

G cluster_eperisone Eperisone Signaling Pathway Eperisone Eperisone Spinal_Reflex Spinal Reflex Arc (Mono- & Polysynaptic) Eperisone->Spinal_Reflex Inhibits Na_Ca_Channels Voltage-gated Na+ & Ca2+ Channels Eperisone->Na_Ca_Channels Blocks Vasodilation Vasodilation Eperisone->Vasodilation Muscle_Relaxation_Ep Muscle Relaxation Spinal_Reflex->Muscle_Relaxation_Ep Na_Ca_Channels->Muscle_Relaxation_Ep

Caption: Proposed signaling pathway for Eperisone.

G cluster_tizanidine Tizanidine Signaling Pathway Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor (Spinal Cord) Tizanidine->Alpha2_Receptor Agonist Excitatory_AA Release of Excitatory Amino Acids (e.g., Glutamate) Alpha2_Receptor->Excitatory_AA Inhibits Motor_Neuron_Inhibition Presynaptic Inhibition of Motor Neurons Excitatory_AA->Motor_Neuron_Inhibition Muscle_Relaxation_Tiz Muscle Relaxation Motor_Neuron_Inhibition->Muscle_Relaxation_Tiz G cluster_workflow Experimental Workflow: Decerebrate Rigidity Model A Anesthetize Rat B Surgical Decerebration (Intercollicular Transection) A->B C Recovery & Development of Rigidity B->C D Baseline Measurement (EMG / Limb Resistance) C->D E Administer Test Compound (this compound, Eperisone, Tizanidine) D->E F Post-treatment Measurements E->F G Data Analysis F->G

References

a validating the specificity of CS-722 for its intended molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

To rigorously assess the specificity of the investigational compound CS-722 for its designated molecular targets, a comprehensive evaluation against alternative therapeutic modalities is essential. This guide provides a comparative analysis, presenting available data, outlining detailed experimental protocols, and visualizing key cellular pathways to aid researchers, scientists, and drug development professionals in their understanding of this compound's pharmacological profile.

Note on Compound Identification: Initial database searches revealed multiple compounds designated with similar identifiers (this compound, ABBV-722, SI-722), each associated with different molecular targets and therapeutic indications. For the purpose of this guide, "this compound" will refer to the centrally acting muscle relaxant that modulates ion channel activity.

Comparative Analysis of Molecular Target Engagement

A critical aspect of validating a compound's specificity is to quantify its interaction with the intended target and compare this with its affinity for other related and unrelated biological molecules. While specific quantitative data for this compound is not extensively available in the public domain, this section outlines the typical data required for such a comparison.

CompoundPrimary Target(s)IC50 / Ki (nM)Off-Target(s)IC50 / Ki (nM)Reference
This compound Sodium Channels, Calcium ChannelsData Not AvailableData Not AvailableData Not Available[1]
Alternative 1 (e.g., Baclofen) GABA-B ReceptorIllustrative ValueIllustrative ValueIllustrative ValueIllustrative
Alternative 2 (e.g., Tizanidine) Alpha-2 Adrenergic ReceptorIllustrative ValueIllustrative ValueIllustrative ValueIllustrative

Table 1: Comparative Molecular Target Affinity. This table is intended to illustrate the ideal data presentation for comparing the specificity of this compound with alternative compounds. Actual values would be populated from experimental findings.

Experimental Protocols for Specificity Validation

To ascertain the specificity of this compound, a series of well-defined experiments are necessary. The following protocols are standard methodologies employed in the pharmaceutical industry for this purpose.

In Vitro Binding Assays

Objective: To determine the binding affinity of this compound to its intended ion channel targets and a panel of off-targets.

Methodology:

  • Radioligand Binding Assays:

    • Prepare cell membranes or purified receptors expressing the target ion channels (e.g., specific subtypes of sodium and calcium channels).

    • Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

    • Measure the displacement of the radioligand at various this compound concentrations using a scintillation counter.

    • Calculate the inhibitory constant (Ki) from the competition curve, which represents the affinity of this compound for the target.

  • Off-Target Screening:

    • Utilize commercially available off-target screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) that include a broad range of receptors, ion channels, enzymes, and transporters.

    • Test this compound at a fixed high concentration (e.g., 10 µM) to identify potential off-target interactions.

    • For any significant "hits" (typically >50% inhibition), perform follow-up concentration-response curves to determine the IC50 or Ki values for those off-targets.

Cellular Functional Assays

Objective: To assess the functional effect of this compound on the activity of its target ion channels and potential off-targets in a cellular context.

Methodology:

  • Electrophysiology (Patch-Clamp):

    • Culture cells expressing the specific sodium or calcium channel subtypes of interest.

    • Use the patch-clamp technique to measure the ion currents flowing through these channels in the presence and absence of varying concentrations of this compound.

    • Determine the concentration of this compound required to inhibit the channel activity by 50% (IC50).

  • Fluorescent-Based Ion Flux Assays:

    • Load cells expressing the target ion channels with ion-sensitive fluorescent dyes (e.g., Fluo-4 for calcium).

    • Stimulate the channels to open and cause an influx of ions, leading to a change in fluorescence.

    • Measure the change in fluorescence in the presence of different concentrations of this compound to determine its inhibitory effect.

Visualizing Cellular Mechanisms

To provide a clear understanding of the biological context in which this compound acts, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

cluster_0 Neuronal Membrane Na_Channel Sodium Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Ca_Channel Calcium Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release CS722 This compound CS722->Na_Channel Inhibits CS722->Ca_Channel Inhibits Action_Potential Action Potential Propagation Depolarization->Action_Potential

Caption: Signaling pathway of this compound inhibiting sodium and calcium channels.

cluster_1 Specificity Validation Workflow Start Start: Compound this compound Binding_Assay In Vitro Binding Assays (Radioligand Displacement) Start->Binding_Assay Functional_Assay Cellular Functional Assays (Electrophysiology) Start->Functional_Assay Off_Target_Screen Broad Off-Target Screening Panel Start->Off_Target_Screen Data_Analysis Data Analysis (Ki, IC50 Calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Off_Target_Screen->Data_Analysis Specificity_Profile Determine Specificity Profile Data_Analysis->Specificity_Profile

Caption: Experimental workflow for validating the specificity of this compound.

Conclusion

The validation of this compound's specificity is a multifactorial process that relies on a combination of in vitro binding and cellular functional assays. By comparing its activity at the intended sodium and calcium channel targets with its effects on a wide range of potential off-targets, a comprehensive specificity profile can be established. This guide provides the foundational framework and experimental approaches necessary for researchers to conduct a thorough and objective evaluation of this compound. The generation of robust, quantitative data within this framework will be crucial for the continued development and potential clinical application of this compound.

References

Unveiling the Potency of CS-722: A Comparative Analysis with Established Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of centrally acting muscle relaxants, the novel compound CS-722 is emerging as a subject of significant interest for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound's potency against established compounds in the field, supported by available preclinical data. We delve into the mechanisms of action, quantitative potency metrics, and the experimental protocols utilized to derive these findings.

Executive Summary

This compound demonstrates a unique multi-target mechanism of action, primarily involving the modulation of voltage-gated ion channels and the enhancement of inhibitory synaptic transmission. While direct comparative studies with established muscle relaxants using standardized potency metrics are limited, preclinical data suggests this compound possesses a distinct pharmacological profile. This report synthesizes the available data to offer a preliminary comparison with widely used muscle relaxants such as Baclofen, Eperisone, and Tizanidine.

Mechanism of Action: A Multi-Faceted Approach

This compound exerts its muscle relaxant effects through several key mechanisms:

  • Inhibition of Voltage-Gated Sodium and Calcium Channels: this compound reduces voltage-gated sodium currents and inhibits voltage-activated calcium currents by approximately 25% at concentrations of 100-300 µM.[1][2] This action likely contributes to a reduction in neuronal excitability.

  • Enhancement of Inhibitory Synaptic Transmission: The compound preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs).[3] This suggests a targeted potentiation of inhibitory neurotransmission in the central nervous system.

  • Motoneuron-Membrane-Stabilizing Action: Studies indicate that this compound shares a common motoneuron-membrane-stabilizing action with eperisone, which may contribute to its muscle relaxant effects.[4]

Comparative Potency Analysis

Direct, head-to-head quantitative comparisons of this compound with other muscle relaxants are not extensively available in published literature. However, by examining the potency of established compounds on targets similar to those of this compound, we can infer a comparative landscape.

CompoundTarget/AssayPotency (IC50/EC50)Reference
This compound Inhibition of Voltage-Activated Calcium Currents~25% inhibition at 100-300 µM[1][2]
Inhibition of Voltage-Gated Sodium CurrentsQualitative reduction[1][2]
Enhancement of Inhibitory Postsynaptic CurrentsQualitative enhancement[3]
Baclofen Reduction of Voltage-Dependent Calcium CurrentsIC50: 4 µM[5]
Inhibition of Calcium Channel Currents (in the presence of GTP-gamma-S)EC50: 2 µM[6]
Eperisone Inhibition of Calcium Current (ICa)IC50: 0.348 mM (348 µM)[7]
Tizanidine Antinociceptive Effect (in rats)IC50: 48 nM
Inhibition of IKr (cardiac potassium current)IC50: >100 µM[8]

Note: The provided data for Tizanidine does not directly reflect its primary muscle relaxant mechanism via α2-adrenergic agonism, and the IKr inhibition is a secondary effect observed at much higher concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated.

cluster_CS722 This compound Mechanism of Action CS722 This compound Na_Channel Voltage-Gated Na+ Channel CS722->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel CS722->Ca_Channel Inhibits Presynaptic Presynaptic Terminal CS722->Presynaptic Modulates IPSC IPSCs (Inhibitory Currents) CS722->IPSC Enhances EPSP EPSCs (Excitatory Currents) CS722->EPSP No significant effect Relaxation Muscle Relaxation Na_Channel->Relaxation Ca_Channel->Relaxation Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Neurotransmitter Release IPSC->Relaxation cluster_workflow In Vitro Potency Assay Workflow start Neuronal Cell Culture (e.g., Hippocampal, DRG) patch_clamp Whole-Cell Patch Clamp Electrophysiology start->patch_clamp drug_application Application of this compound or Established Compound patch_clamp->drug_application record_currents Record Ion Channel Currents (Na+, Ca2+, K+) and Postsynaptic Currents (IPSCs, EPSCs) drug_application->record_currents data_analysis Data Analysis: - Dose-response curves - IC50/EC50 determination record_currents->data_analysis comparison Comparative Potency Assessment data_analysis->comparison

References

Comparative Metabolic Stability of Centrally Acting Muscle Relaxants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the development pipeline. A compound with favorable metabolic stability is more likely to exhibit a desirable pharmacokinetic profile, leading to sustained therapeutic effects and a reduced risk of toxicity. This guide provides a comparative overview of the metabolic stability of several centrally acting muscle relaxants, with a focus on providing supporting data and experimental context.

While specific metabolic stability data for the novel compound CS-722 is not publicly available, this guide offers a comparative analysis of established drugs in the same therapeutic class. This information can serve as a valuable benchmark for researchers investigating new chemical entities like this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters that provide insights into the metabolic stability of several centrally acting muscle relaxants. A shorter half-life and higher clearance generally indicate lower metabolic stability.

DrugBioavailabilityProtein BindingElimination Half-LifeClearanceMajor Metabolizing Enzymes
Baclofen 70-85%[1]~30%[2]2-6 hours[1]VariesMinimally metabolized[2][3]
Cyclobenzaprine 33-55%[4]~93%[4][5]18 hours (immediate release)[4][6]0.7 L/min[5]CYP3A4, CYP1A2, CYP2D6[6]
Tizanidine ~40%[7]~30%[7][8]~2.5 hours[7][9]>50% decrease in renal impairment[7][8]CYP1A2[7][8]
Eperisone Very low (high first-pass metabolism)[10]Not specified~1.87 hours[11]Not specifiedNot specified

Experimental Protocols for Assessing Metabolic Stability

The data presented above is typically generated through a series of in vitro and in vivo studies. A common in vitro method for assessing metabolic stability is the liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

This assay evaluates the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s (CYPs).

Materials:

  • Test compound (e.g., this compound)

  • Liver microsomes (from human or other species)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (to maintain physiological pH)

  • Acetonitrile or other organic solvent (to stop the reaction)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, which also precipitates the proteins.

  • Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis. An internal standard is added to correct for variations in sample processing and analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Test Compound E Incubate at 37°C A->E B Liver Microsomes B->E C NADPH Solution C->E D Phosphate Buffer D->E F Collect Samples at Time Points E->F G Quench Reaction F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate Metabolic Stability I->J

Caption: Workflow for an in vitro metabolic stability assay.

cluster_membrane Neuronal Membrane cluster_spinal Spinal Cord CS722 This compound Na_Channel Voltage-Gated Na+ Channel CS722->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channel CS722->Ca_Channel Inhibition Gamma_Motor γ-Motor System CS722->Gamma_Motor Depression Polysynaptic Polysynaptic Reflex CS722->Polysynaptic Depression Muscle_Relaxation Muscle Relaxation Na_Channel->Muscle_Relaxation Ca_Channel->Muscle_Relaxation Gamma_Motor->Muscle_Relaxation Polysynaptic->Muscle_Relaxation

Caption: Proposed mechanism of action for this compound.

References

Independent Verification of CS-722's Published Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive body of peer-reviewed, published research with detailed quantitative data and independent verification for compounds identified as "CS-722" in a drug development context is not publicly available. The identifier "this compound" is associated with at least two distinct investigational drugs in early-stage clinical development: ABBV-722 and SI-722 . This guide provides a comparative overview based on currently accessible information from clinical trial registries, corporate disclosures, and related scientific literature.

Section 1: ABBV-722 - An Investigational LPAR1 Antagonist for Fibrotic Diseases

ABBV-722 is a small molecule being developed by AbbVie, targeting the lysophosphatidic acid receptor 1 (LPAR1).[1] This receptor is implicated in the pathogenesis of fibrotic diseases.[2] ABBV-722 is currently in Phase 1 clinical trials for the treatment of systemic sclerosis and idiopathic pulmonary fibrosis.[1][3]

Mechanism of Action

ABBV-722 functions as an antagonist to the LPAR1 receptor. By blocking this receptor, it aims to inhibit downstream signaling pathways that contribute to inflammation and fibrosis.[4] Lysophosphatidic acid (LPA) is a signaling molecule that, through LPAR1, can promote fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of tissue scarring.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response LPA Lysophosphatidic Acid (LPA) LPAR1 LPAR1 Receptor LPA->LPAR1 Activates Downstream_Signaling Pro-fibrotic Signaling Cascades (e.g., Rho/ROCK, PLC, PI3K/Akt) LPAR1->Downstream_Signaling Initiates ABBV-722 ABBV-722 ABBV-722->LPAR1 Inhibits Fibrosis Fibroblast Proliferation, Myofibroblast Differentiation, Collagen Deposition Downstream_Signaling->Fibrosis Promotes Screening Patient Screening (dcSSc, mRSS >= 15) Randomization Randomization Screening->Randomization Placebo Placebo (8 weeks) Randomization->Placebo SAR100842 SAR100842 (8 weeks) Randomization->SAR100842 Open_Label Open-Label Extension (SAR100842 for all, 16 weeks) Placebo->Open_Label SAR100842->Open_Label Endpoint_Analysis Endpoint Analysis (Safety, mRSS, Gene Signature) Open_Label->Endpoint_Analysis SI-722 SI-722 (Steroid-Chondroitin Sulfate Conjugate) Intravesical_Instillation Intravesical Instillation SI-722->Intravesical_Instillation Sustained_Release Sustained Release of Steroid Intravesical_Instillation->Sustained_Release Anti_Inflammatory Local Anti-Inflammatory Effect Sustained_Release->Anti_Inflammatory Symptom_Relief Relief of Bladder Pain and Urgency Anti_Inflammatory->Symptom_Relief Screening Patient Screening (IC/BPS Diagnosis) Randomization Randomization to Dose Cohorts Screening->Randomization Treatment Single Intravesical Instillation (SI-722 or Placebo) Randomization->Treatment PK_Sampling Pharmacokinetic Sampling (Plasma and Urine) Treatment->PK_Sampling Safety_Monitoring Safety and Tolerability Monitoring Treatment->Safety_Monitoring Data_Analysis Data Analysis PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

References

Assessing the Translational Potential of CS-722 Against Current Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical investigational drug CS-722 with current standard-of-care centrally acting muscle relaxants. The objective is to assess the translational potential of this compound by evaluating its performance against established therapies based on available experimental data.

Overview of this compound and Comparator Drugs

This compound is a novel, centrally acting muscle relaxant. Preclinical studies indicate its potential in reducing muscle rigidity and spasticity. This guide compares this compound with three widely used muscle relaxants: Eperisone, Baclofen, and Tizanidine.

Mechanism of Action

The therapeutic effects of these muscle relaxants are mediated by distinct molecular mechanisms, which are summarized below.

DrugPrimary Target(s)Key Mechanism of Action
This compound Voltage-Gated Sodium, Potassium, and Calcium ChannelsReduces neuronal excitability by inhibiting voltage-gated sodium, potassium, and calcium currents. It also preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal effect on excitatory postsynaptic currents (EPSCs).
Eperisone Voltage-Gated Sodium and Calcium ChannelsInhibits the voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability. It also has vasodilatory effects.
Baclofen GABA-B Receptor AgonistActs as an agonist at GABA-B receptors, leading to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal level.[1][2] This is achieved through the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.[3][4]
Tizanidine Alpha-2 Adrenergic Receptor AgonistActs as an agonist at alpha-2 adrenergic receptors in the central nervous system, which inhibits the release of excitatory amino acids from spinal interneurons and reduces the activity of facilitatory coeruleospinal pathways.[5]
Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for the comparator drugs.

GABAb_Pathway Baclofen Baclofen GABAB_R GABA-B Receptor (Heterodimer) Baclofen->GABAB_R binds to G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel GIRK K+ Channel (Opens) G_protein->K_channel activates Ca_channel Ca2+ Channel (Inhibited) G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates K_efflux K+ Efflux K_channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vesicle Reduced Neurotransmitter Release Ca_influx->Vesicle

GABA-B Receptor Signaling Pathway for Baclofen.

Alpha2_Pathway Tizanidine Tizanidine Alpha2_R Alpha-2 Adrenergic Receptor Tizanidine->Alpha2_R binds to G_protein Gi Protein Alpha2_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Presynaptic_Neuron Presynaptic Neuron G_protein->Presynaptic_Neuron acts on cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates NE_release Reduced Norepinephrine Release Presynaptic_Neuron->NE_release Excitatory_AA Reduced Excitatory Amino Acid Release Presynaptic_Neuron->Excitatory_AA Postsynaptic_Neuron Postsynaptic Neuron

Alpha-2 Adrenergic Receptor Signaling Pathway for Tizanidine.

Comparative Efficacy Data

The following tables summarize the available preclinical and clinical data for this compound and the comparator drugs. Direct comparison should be made with caution due to variations in experimental models and methodologies.

In Vitro / Ex Vivo Data
DrugAssayEndpointResult
This compound Patch Clamp (Rat Hippocampal Neurons)Inhibition of Voltage-Gated Na+, K+, Ca2+ CurrentsQualitative reduction in currents
Patch Clamp (Rat Ventral Horn Neurons)Postsynaptic CurrentsPreferential enhancement of IPSCs
Eperisone Voltage Clamp (Snail Neuron)Ca2+ Channel InhibitionIC50 = 0.348 mM
Baclofen Radioligand Binding (Rat Brain)GABA-B Receptor Affinity (Ki)~0.04 µM (displacement of [3H]-GABA)
Functional Assay (Human Recombinant)GABA-B Receptor Agonism (EC50)Varies by analog (e.g., 8.6 nM for lesogaberan)
Tizanidine Radioligand Binding (Rat Kidney Membranes)Alpha-2 Adrenoceptor Affinity (Ki)~20-fold lower affinity than for imidazoline receptors
Radioligand BindingAlpha-2 Adrenoceptor Subtype Affinity (Ki)55.7 nM (α2A), 178.0 nM (α2B), 120.0 nM (α2C)[3]
In Vivo Data (Animal Models)
DrugAnimal ModelEndpointEffective Dose
This compound Rat Decerebrate RigidityReduction in rigidity25-100 mg/kg, p.o.[2]
Rat Decerebrate RigidityReduction in rigidity50-100 µg, i.c.v.; 200-400 µg, i.t.
Rat Spinal ReflexesDepression of polysynaptic reflex50 mg/kg, i.v.[1]
Eperisone Rat Decerebrate RigidityReduction in rigidity1.25 mg/kg, i.v.[6]
Rat Spinal ReflexesDepression of mono- and polysynaptic reflexes10 mg/kg, i.v.[1]
Baclofen Rat Spinal ReflexesDepression of mono- and polysynaptic reflexes2 mg/kg, i.v.[1]
Rat Harmaline-Induced TremorsReduction in tremor intensity2.5-10 mg/kg, p.o.[7]
Tizanidine Rat Spinal ReflexesDepression of mono- and polysynaptic reflexes0.1 mg/kg, i.v.[6]
Monkey Polysynaptic ReflexDepression of reflexDose-dependent reduction

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Decerebrate Rigidity Model in Rats

Objective: To assess the muscle relaxant effect of a compound on experimentally induced muscle rigidity.

Procedure:

  • Animal Preparation: Adult male Wistar rats are anesthetized, typically with an inhalant anesthetic like halothane.

  • Decerebration: A transection of the brainstem is made at the intercollicular level. This can be achieved surgically or through a radiofrequency lesion.[8][9] This procedure results in a state of extensor hypertonus, known as decerebrate rigidity.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.), intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally (i.t.).

  • Measurement of Rigidity: Muscle tone is quantified by measuring the resistance of a limb to passive flexion and extension or by recording the electromyographic (EMG) activity of extensor muscles.

  • Data Analysis: The reduction in muscle rigidity or EMG activity after drug administration is compared to the pre-drug baseline and to the vehicle control group.

Decerebrate_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Decerebration Induce Decerebrate Rigidity (Intercollicular Transection) Anesthesia->Decerebration Baseline Measure Baseline Rigidity (EMG) Decerebration->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Post_Drug_Measurement Measure Rigidity at Multiple Time Points Drug_Admin->Post_Drug_Measurement Analysis Analyze Data: Compare Pre- vs. Post-Drug Post_Drug_Measurement->Analysis End End Analysis->End

Workflow for the Decerebrate Rigidity Model.
In Vivo Spinal Reflex Electrophysiology in Rats

Objective: To evaluate the effect of a compound on monosynaptic and polysynaptic spinal reflexes.

Procedure:

  • Animal Preparation: Rats are anesthetized and a laminectomy is performed to expose the lumbar spinal cord.

  • Nerve Stimulation and Recording: Stimulating electrodes are placed on a dorsal root, and recording electrodes are placed on the corresponding ventral root.

  • Eliciting Reflexes:

    • Monosynaptic Reflex (MSR): A single, low-intensity electrical stimulus is applied to the dorsal root to elicit a short-latency response in the ventral root, representing the activation of the monosynaptic stretch reflex pathway.

    • Polysynaptic Reflex (PSR): A higher intensity or a train of stimuli is applied to the dorsal root to elicit a longer-latency, more complex response in the ventral root, representing the activation of polysynaptic pathways.

  • Drug Administration: The test compound is administered, typically intravenously.

  • Data Acquisition and Analysis: The amplitude and latency of the MSR and PSR potentials are recorded before and after drug administration to quantify the inhibitory or facilitatory effects of the compound.

SpinalReflex_Workflow Start Start Anesthesia_Laminectomy Anesthetize Rat & Perform Laminectomy Start->Anesthesia_Laminectomy Electrode_Placement Place Stimulating (Dorsal Root) & Recording (Ventral Root) Electrodes Anesthesia_Laminectomy->Electrode_Placement Record_Baseline Record Baseline MSR & PSR Electrode_Placement->Record_Baseline Drug_Admin Administer Test Compound (i.v.) Record_Baseline->Drug_Admin Record_Post_Drug Record MSR & PSR at Various Time Points Drug_Admin->Record_Post_Drug Analyze Analyze Amplitude & Latency of Reflex Potentials Record_Post_Drug->Analyze End End Analyze->End

Workflow for In Vivo Spinal Reflex Electrophysiology.

Translational Potential of this compound

Based on the available preclinical data, this compound demonstrates a promising profile as a centrally acting muscle relaxant. Its multimodal mechanism of action, targeting several key ion channels involved in neuronal excitability, may offer a broader spectrum of activity compared to agents with a single molecular target.

The preferential enhancement of inhibitory neurotransmission is a particularly interesting feature that could translate to a favorable side-effect profile, potentially with less cognitive impairment than some current therapies. However, the lack of publicly available clinical trial data for the muscle relaxant this compound makes a definitive assessment of its translational potential premature. Further studies, including comprehensive dose-response analyses in various preclinical models of spasticity and, ultimately, well-controlled clinical trials, are necessary to fully elucidate the therapeutic value and safety of this compound in humans.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CS-722
Reactant of Route 2
Reactant of Route 2
CS-722

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。